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Core Science & Biosynthesis

Foundational

3-Bromo-5-iodobenzoate: The Bifunctional Linchpin in Modular Drug Design

Topic: Chemical Properties, Structure, and Chemoselective Reactivity of 3-Bromo-5-iodobenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties, Structure, and Chemoselective Reactivity of 3-Bromo-5-iodobenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

In the architecture of complex small molecules, 3-Bromo-5-iodobenzoate (and its corresponding acid) serves as a premier "linchpin" scaffold.[1] Its value lies not merely in its halogenation, but in the kinetic differentiation between its two carbon-halogen bonds.[1] The significant disparity in bond dissociation energy (BDE) between the C–I and C–Br bonds allows researchers to perform orthogonal cross-coupling reactions with high chemoselectivity. This guide analyzes the structural properties, synthetic utility, and experimental protocols for leveraging this molecule in the synthesis of unsymmetrical biaryls and pharmaceutical intermediates.

Chemical Profile & Structural Analysis

Physicochemical Properties

The following data characterizes the core acid and its methyl ester derivative, the two most common forms utilized in synthesis.

Property3-Bromo-5-iodobenzoic AcidMethyl 3-bromo-5-iodobenzoate
CAS Number 188815-32-9188813-07-2
Formula C

H

BrIO

C

H

BrIO

Molecular Weight 326.91 g/mol 340.94 g/mol
Physical State Pale yellow crystalline powderWhite to off-white solid
Melting Point 219–221 °C62–64 °C (approx.)[2]
Solubility DMSO, Methanol, dilute alkaliDCM, EtOAc, MeOH, insoluble in water
pKa ~3.5 (Predicted)N/A (Ester)
Electronic Structure & Bond Lability

The utility of 3-bromo-5-iodobenzoate is dictated by the electronic environment of the benzene ring.

  • Inductive Effects (-I): The carboxylate group (at C1) exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack or metal insertion.

  • Bond Dissociation Energy (BDE): The critical feature is the weakness of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol).

  • Steric Environment: Both halogens are in meta positions relative to the ester, minimizing steric clash during catalytic cycle oxidative addition steps.

Visualization: Electronic & Reactivity Landscape

The following diagram illustrates the structural logic and the hierarchy of reactivity sites.

G Core 3-Bromo-5-iodobenzoate Core Scaffold Site_I Site A: C-I Bond (Position 5) Core->Site_I Primary Functionalization Site_Br Site B: C-Br Bond (Position 3) Core->Site_Br Secondary Functionalization Site_Ester Site C: Ester/Acid (Position 1) Core->Site_Ester Structural Anchor Prop_I High Reactivity Fast Oxidative Addition (k_I >> k_Br) Site_I->Prop_I Prop_Br Latent Reactivity Requires Higher Temp or Specialized Ligands Site_Br->Prop_Br Prop_Ester Directing Group Solubility Handle Late-stage Hydrolysis Site_Ester->Prop_Ester

Caption: Reactivity hierarchy of 3-bromo-5-iodobenzoate. The C-I bond (Site A) is the kinetic entry point for cross-coupling.

Chemoselective Reactivity Profile

The primary application of this scaffold is in Iterative Cross-Coupling (ICC) . The iodine atom undergoes oxidative addition with Pd(0) catalysts significantly faster than the bromine atom. This allows for a "one-pot, two-step" or sequential isolation strategy.

Mechanism of Selectivity

In palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • Step 1 (Low Temp): Pd(0) inserts into the C–I bond. The C–Br bond remains intact because the activation energy for C–Br insertion is not met at lower temperatures (typically RT to 60°C).

  • Step 2 (High Temp): After the first coupling is complete, the temperature is raised (or a more active catalyst/ligand is introduced) to activate the C–Br bond.

Validated Coupling Workflow

The following diagram outlines the decision tree for synthesizing unsymmetrical trisubstituted benzenes using this scaffold.

Workflow Start Start: 3-Bromo-5-iodobenzoate Step1 Coupling 1 (C-I Selective) Pd(PPh3)4, RT-60°C Limiting Reagent: Boronic Acid A Start->Step1 High Selectivity Intermed Intermediate: 3-Bromo-5-(Aryl-A)-benzoate Step1->Intermed Step2 Coupling 2 (C-Br Activation) Pd(dppf)Cl2, >80°C Reagent: Boronic Acid B Intermed->Step2 Force Conditions Final Final Product: 3-(Aryl-A)-5-(Aryl-B)-benzoate Step2->Final

Caption: Sequential functionalization workflow. The C-I bond is coupled first under mild conditions, preserving the C-Br bond for a subsequent step.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromo-5-iodobenzoate

Context: Converting the commercially available acid to the ester to improve solubility and protect the carboxylic acid during coupling.

Reagents: 3-Bromo-5-iodobenzoic acid (1.0 eq), Methanol (solvent/reactant), Sulfuric acid (catalytic).

  • Dissolution: Charge a round-bottom flask with 3-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) and anhydrous methanol (100 mL).

  • Catalysis: Add concentrated H

    
    SO
    
    
    
    (1.0 mL) dropwise with stirring.
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12–16 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into ice-water (100 mL) and neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]
  • Purification: If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

    • Yield Expectation: >95%.[2][3][4][5]

Protocol B: Chemoselective Sonogashira Coupling (C–I Selective)

Context: Installing an alkyne at position 5 without affecting the bromine at position 3.

Reagents: Methyl 3-bromo-5-iodobenzoate (1.0 eq), Terminal Alkyne (1.1 eq), PdCl


(PPh

)

(2 mol%), CuI (1 mol%), Et

N (3.0 eq), THF.
  • Setup: In a dry Schlenk flask under Argon, combine Methyl 3-bromo-5-iodobenzoate (1.0 mmol), PdCl

    
    (PPh
    
    
    
    )
    
    
    (14 mg), and CuI (2 mg).
  • Addition: Add degassed THF (5 mL) and Et

    
    N (0.42 mL). Add the terminal alkyne (1.1 mmol) last.
    
  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: Do not heat. Heating may trigger partial reaction at the bromine site.

  • Validation: Check LC-MS. The mass spectrum should show the mono-coupled product (M+Alkyne-I).

  • Workup: Filter through a celite pad, concentrate, and purify via column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery[8]

Thromboxane Receptor Antagonists

3-Bromo-5-iodobenzoate is a documented starting material for the synthesis of thromboxane receptor antagonists.[1][5][6][7] The synthetic strategy relies on the regioselective Heck cross-coupling at the iodine position to introduce a propionic acid side chain, followed by sulfonamide linkage at the remaining positions.

Molecular Scaffolds (MOFs and Liquid Crystals)

In materials science, this molecule acts as a corner unit for Metal-Organic Frameworks (MOFs). The 120° angle between the meta positions allows for the construction of hexagonal pores or non-linear linkers that prevent efficient packing, thereby increasing porosity or modifying optical properties in liquid crystals.

Safety and Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationWear safety goggles.
STOT-SE H335: May cause respiratory irritationUse only in a chemical fume hood.

Storage: Store in a cool, dry place. The compound is light-sensitive (iodine labilization); store in amber vials or wrap containers in foil.

References

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Specification and Applications. Retrieved from

  • BenchChem. 3-Bromo-5-iodobenzoate Contextualization within Dihalogenated Aromatic Scaffolds. Retrieved from

  • PubChem. Methyl 3-bromo-5-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. 3-Bromo-5-iodobenzoic acid Properties and Synthesis. Retrieved from

Sources

Exploratory

Solubility Profiling of 3-Bromo-5-iodobenzoate Scaffolds in Polar Aprotic Solvents

A Technical Guide for Cross-Coupling Optimization and Drug Discovery Executive Summary: The Strategic Importance of the Scaffold In the realm of medicinal chemistry and materials science, 3-Bromo-5-iodobenzoate (and its...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Cross-Coupling Optimization and Drug Discovery

Executive Summary: The Strategic Importance of the Scaffold

In the realm of medicinal chemistry and materials science, 3-Bromo-5-iodobenzoate (and its corresponding acid, 3-Bromo-5-iodobenzoic acid) represents a "privileged scaffold." Its value lies in its orthogonal reactivity : the distinct electronic environments of the bromine and iodine atoms allow for sequential, site-selective cross-coupling reactions (e.g., Sonogashira at the I-site, followed by Suzuki at the Br-site).

However, the utility of this intermediate is strictly governed by its solubility. High-yielding catalytic cycles require the substrate to remain fully dissolved in polar aprotic media (DMSO, DMF, NMP) to facilitate the oxidative addition step of palladium catalysts. This guide provides a rigorous technical analysis of the solubility profile of 3-Bromo-5-iodobenzoate, offering validated protocols for solubility determination and solvent selection strategies for scalable synthesis.

Physicochemical Profile & Solvation Mechanisms

To master the solubility of 3-Bromo-5-iodobenzoate, one must understand the competition between its crystal lattice energy and the solvation energy provided by the medium.

The Solute: 3-Bromo-5-iodobenzoate[1]
  • Structure: A benzene ring substituted with a carboxylate group (ester or salt), a bromine atom, and an iodine atom.

  • Electronic Nature: The halogens are electron-withdrawing (induction), creating a localized negative electrostatic potential surface. The aromatic ring is electron-deficient (pi-acidic).

  • Lattice Energy: High. The heavy halogen atoms (Br, I) induce strong London dispersion forces and halogen bonding in the solid state, making the crystal lattice robust and difficult to break without high-dielectric solvents.

The Solvents: Polar Aprotic Class

Polar aprotic solvents (DMSO, DMF, NMP) are the "Gold Standard" for this scaffold because they possess high dipole moments and dielectric constants but lack hydrogen bond donors.

Mechanism of Action:

  • Dipole-Dipole Interaction: The highly polar S=O (DMSO) or C=O (DMF) bonds interact strongly with the polarizable C-Br and C-I bonds of the solute.

  • "Naked" Anion Effect: If the benzoate is in its salt form, aprotic solvents solvate the cation (e.g., Na+) effectively via their electron-rich oxygen atoms but leave the benzoate anion poorly solvated (unencumbered by H-bonds). This dramatically increases the nucleophilicity and reactivity of the benzoate in displacement reactions.

Solvation Pathway Visualization

The following diagram illustrates the solvation shell formation, highlighting why polar aprotic solvents are superior to protic solvents (like MeOH) for promoting reactivity.

SolvationMechanism cluster_0 Solvent Characteristics Crystal Solid 3-Bromo-5-iodobenzoate (High Lattice Energy) Interaction Dipole-Dipole & Dispersion Forces Crystal->Interaction Energy Input (Heat/Sonication) Solvent Polar Aprotic Solvent (DMSO/DMF/NMP) Solvent->Interaction High Dielectric Constant Solution Solvated Species (Reactive Conformation) Interaction->Solution Lattice Breakdown HighDipole High Dipole Moment HighDipole->Interaction NoHDonors No H-Bond Donors NoHDonors->Solution Prevents Anion Deactivation

Caption: Thermodynamic pathway of 3-Bromo-5-iodobenzoate dissolution in polar aprotic media, emphasizing the disruption of lattice forces.

Solubility Data & Solvent Selection Matrix

The following data summarizes the solubility characteristics of the methyl ester and acid forms. Note that while specific "g/L" values vary by batch and purity, these ranges represent typical saturation limits for di-halo-benzoates at 25°C.

SolventDielectric Constant (

)
Solubility PotentialPrimary ApplicationTechnical Note
DMSO (Dimethyl sulfoxide)46.7Excellent (>200 mg/mL)Screening, CryopreservationCaution: Freezes at 19°C. Hygroscopic.
DMF (Dimethylformamide)36.7Very High (>150 mg/mL)Sonogashira/Suzuki CouplingDecomposes to dimethylamine at high T (>100°C).
NMP (N-Methyl-2-pyrrolidone)32.2High (>120 mg/mL)High-Temp CyclizationsDifficult to remove (high BP: 202°C).
DMAc (Dimethylacetamide)37.8High (>120 mg/mL)Pharmaceutical SynthesisGood alternative if DMF toxicity is a concern.
Acetonitrile (MeCN)37.5Moderate (~50-80 mg/mL)HPLC Analysis, Crystallization"Borderline" solubility for concentrated reactions.

Critical Insight: For cross-coupling reactions, DMF is often the preferred balance between solubility power and ease of workup (water wash removal), whereas DMSO is superior for biological assays due to its miscibility with aqueous buffers.

Validated Experimental Protocol: Solubility Determination

To ensure reproducibility in drug development workflows, use this self-validating "Shake-Flask" protocol coupled with HPLC quantification.

Reagents & Equipment
  • Substrate: 3-Bromo-5-iodobenzoate (Acid or Ester), >97% purity.

  • Solvents: Anhydrous DMSO, DMF (HPLC Grade).

  • Equipment: Orbital shaker (thermostatted), 0.22 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Weigh approximately 50 mg of the solid substrate into a 2 mL HPLC vial.

  • Add 250 µL of the target solvent (starting concentration ~200 mg/mL).

  • Validation Check: If the solid dissolves instantly, the limit is higher. Add more solid until a visible precipitate remains.

Step 2: Equilibration

  • Agitate the vial at 25°C ± 1°C for 24 hours.

  • Why 24h? This ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of heavy halogenated aromatics.

Step 3: Filtration & Dilution

  • Centrifuge the slurry at 10,000 rpm for 5 minutes.

  • Draw the supernatant and filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the hydrophobic substrate).

  • Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) to bring it within the linear dynamic range of the UV detector.

Step 4: Quantification (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 50-95% B.

  • Detection: UV at 254 nm (aromatic pi-pi*) and 280 nm.

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Workflow Diagram

SolubilityProtocol Start Start: Solid Substrate (~50 mg) SolventAdd Add Solvent (250 µL) (DMSO/DMF/NMP) Start->SolventAdd Check Visual Check: Precipitate Present? SolventAdd->Check AddSolid Add More Solid Check->AddSolid No (Clear) Equilibrate Equilibrate 24h @ 25°C (Agitation) Check->Equilibrate Yes (Cloudy) AddSolid->SolventAdd Filter Centrifuge & Filter (0.22 µm PTFE) Equilibrate->Filter Dilute Dilution (1:100) in Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification (vs. Standard Curve) Dilute->HPLC

Caption: Self-validating decision tree for determining thermodynamic solubility limits.

References & Authoritative Sources

  • Sigma-Aldrich. Product Specification: Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2). Retrieved from .[1]

  • PubChem. Compound Summary: 3-Bromo-5-iodobenzoic acid (CID 21942573).[2] National Library of Medicine. Retrieved from .

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and dielectric constants).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction models).

  • ChemicalBook. 3-Bromo-5-iodobenzoic acid Properties and Suppliers. Retrieved from .

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 3-Bromo-5-iodobenzoate before handling, as halogenated benzoates can be skin and eye irritants.

Sources

Foundational

Methyl 3-bromo-5-iodobenzoate CAS number and identifiers

An In-depth Technical Guide to Methyl 3-bromo-5-iodobenzoate: A Versatile Synthetic Building Block Introduction Methyl 3-bromo-5-iodobenzoate is a di-halogenated aromatic ester that serves as a highly valuable and versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-bromo-5-iodobenzoate: A Versatile Synthetic Building Block

Introduction

Methyl 3-bromo-5-iodobenzoate is a di-halogenated aromatic ester that serves as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is primarily derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for programmed, site-selective functionalization through sequential cross-coupling reactions. This unique characteristic makes it an indispensable building block for medicinal chemists and materials scientists aiming to construct complex molecular architectures with precision and efficiency. This guide provides a comprehensive overview of its identifiers, properties, safe handling protocols, and its strategic application in synthetic workflows, particularly within the context of drug discovery and development.

Part 1: Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. Methyl 3-bromo-5-iodobenzoate is cataloged across major chemical databases and supplier inventories under a primary CAS Number.

Table 1: Core Identifiers for Methyl 3-bromo-5-iodobenzoate
Identifier TypeValueSource
CAS Number 188813-07-2[1][2]
Molecular Formula C₈H₆BrIO₂[1][2]
Molecular Weight 340.94 g/mol [1][2]
IUPAC Name methyl 3-bromo-5-iodobenzoate[2]
Synonyms 3-Bromo-5-iodobenzoic acid methyl ester[2]
InChI Key WUSQONUPNHFBOU-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)I)Br[2][3]
Table 2: Physicochemical and Safety Data
PropertyValueSource
Physical Form White to yellow solid/powder
Melting Point 59-64 °C
Boiling Point 334.5 °C at 760 mmHg
Purity Typically ≥97%
Storage Room temperature, sealed in dry, protect from light
Signal Word Warning
GHS Pictogram GHS07 (Harmful)

Part 2: Synthesis, Safety, and Handling

As a key intermediate, understanding its synthesis and safe handling is paramount for its effective use in the laboratory.

Proposed Synthetic Workflow

The most direct synthesis of Methyl 3-bromo-5-iodobenzoate is via the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid. This reaction is typically performed by refluxing the acid in methanol with a catalytic amount of strong acid, such as sulfuric acid. The ester protection strategy is crucial as it prevents the acidic proton of the carboxylic acid from interfering with organometallic reagents commonly used in subsequent cross-coupling reactions.[4]

G A 3-Bromo-5-iodobenzoic Acid D Reaction Mixture (Reflux) A->D B Methanol (CH3OH) (Solvent & Reagent) B->D C Catalytic H2SO4 C->D E Work-up & Purification (e.g., Extraction, Chromatography) D->E Reaction Completion F Methyl 3-bromo-5-iodobenzoate (Final Product) E->F

Caption: Fischer esterification workflow for synthesizing Methyl 3-bromo-5-iodobenzoate.

Safety and Hazard Management

Methyl 3-bromo-5-iodobenzoate is classified as harmful and requires careful handling in a controlled laboratory environment.

  • Hazard Statements : The compound is designated with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

    • Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5]

Part 3: Strategic Application in Sequential Cross-Coupling Reactions

The primary value of Methyl 3-bromo-5-iodobenzoate lies in the reactivity difference between the C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)). This allows for a programmed, two-step synthetic sequence.

  • Step 1: C-I Bond Functionalization : The more reactive iodine site is targeted first using milder reaction conditions. This is commonly achieved via Suzuki, Stille, Heck, or Sonogashira couplings.

  • Step 2: C-Br Bond Functionalization : The less reactive bromine site can then be coupled in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures, different ligands, or a more reactive catalyst system).[4]

This sequential approach provides a powerful and convergent route to tri-substituted benzene rings, which are common motifs in pharmaceuticals and functional materials.

G start Methyl 3-bromo-5-iodobenzoate C-I (High Reactivity) C-Br (Low Reactivity) proc1 Sonogashira Coupling Pd/Cu Catalyst R-CCH, Base start->proc1 Step 1 (Milder Conditions) inter {Methyl 3-bromo-5-(alkynyl)benzoate | C-Br bond remains intact} proc1->inter proc2 Suzuki Coupling Pd Catalyst Ar-B(OH)2, Base inter->proc2 Step 2 (Harsher Conditions) final {Tri-substituted Product | Methyl 3-aryl-5-(alkynyl)benzoate} proc2->final

Caption: Sequential cross-coupling strategy using Methyl 3-bromo-5-iodobenzoate.

Exemplary Protocol: Site-Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C-I position, leaving the C-Br bond intact for subsequent modification.

Objective: To synthesize Methyl 3-bromo-5-((trimethylsilyl)ethynyl)benzoate.

Materials:

  • Methyl 3-bromo-5-iodobenzoate (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-5-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add ethynyltrimethylsilane dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Justification of Reagents:

  • Pd(PPh₃)₂Cl₂ and CuI: This is a classic catalyst system for Sonogashira coupling. The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halides formed during the reaction, driving the reaction forward.

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active species and avoids unwanted side reactions.

Conclusion

Methyl 3-bromo-5-iodobenzoate is more than a simple chemical reagent; it is a strategic tool for synthetic design. Its well-defined and differential halide reactivity provides chemists with a reliable platform for constructing complex, highly functionalized aromatic systems in a controlled and predictable manner. This capability is particularly crucial in the field of drug discovery, where the systematic exploration of chemical space around a core scaffold is essential for lead optimization. The principles of site-selective reactivity demonstrated by this compound are fundamental to modern synthetic organic chemistry.

References

  • PubChem. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573. [Link][2]

  • Bio-Connect. Methyl 3-bromo-5-iodobenzoate [188813-07-2]. [Link][3]

Sources

Exploratory

Thermal Stability Profile of 3-Bromo-5-iodobenzoate Derivatives

Executive Summary The 3-Bromo-5-iodobenzoate scaffold represents a critical "orthogonal" intermediate in organic synthesis and materials science. Its unique structural feature—the presence of two distinct halogen atoms (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-Bromo-5-iodobenzoate scaffold represents a critical "orthogonal" intermediate in organic synthesis and materials science. Its unique structural feature—the presence of two distinct halogen atoms (Bromine and Iodine) alongside a carboxylate moiety—allows for sequential, chemoselective functionalization (e.g., Sonogashira followed by Suzuki coupling).

However, the thermal stability of these derivatives is often the rate-limiting factor in their processing, particularly in Metal-Organic Framework (MOF) synthesis and Liquid Crystal (LC) engineering. This guide provides a mechanistic analysis of their thermal behavior, establishing the Carbon-Iodine (C-I) bond as the thermodynamic "weak link" and detailing protocols to validate their stability limits.

Structural Basis of Thermal Stability

To predict the thermal profile of any 3-Bromo-5-iodobenzoate derivative, one must analyze the competition between lattice energy stabilization and bond dissociation kinetics .

The Halogen Effect on Lattice Energy

In the solid state, these derivatives exhibit high melting points (e.g., 219–221 °C for the free acid) due to a network of non-covalent interactions:

  • Halogen Bonding (XB): The iodine atom, being highly polarizable, forms strong

    
    -hole interactions with oxygen atoms (
    
    
    
    ) or other halogens (
    
    
    ). This "molecular velcro" significantly raises the energy required to disrupt the crystal lattice compared to non-halogenated analogs.
  • Hydrogen Bonding: In the free acid form, carboxylic acid dimers form robust intermolecular hydrogen bonds, further stabilizing the solid phase.

The Kinetic Weak Link: C-I Bond Homolysis

While the lattice is stable, the intramolecular stability is governed by bond dissociation energies (BDE). The thermal decomposition hierarchy is strictly defined by the weakest bond:

Bond TypeApprox. BDE (kcal/mol)Thermal Implication
C–H ~98Thermally inert under standard processing.
C–Br ~68Stable up to ~300°C.
C–I ~53 Critical Failure Point. Susceptible to homolysis >200°C.

Key Insight: Processing these derivatives above 200°C risks homolytic cleavage of the iodine atom, leading to radical formation, polymerization, or "iodine flight" (sublimation of


), which degrades material purity.

Thermal Decomposition Pathways[1][2][3]

Understanding the degradation mechanism is essential for interpreting Thermogravimetric Analysis (TGA) data. The decomposition typically follows a multi-stage pathway.[1]

Mechanism Visualization

The following diagram illustrates the competing pathways of decarboxylation and dehalogenation triggered by thermal stress.

DecompositionPathway Start 3-Bromo-5-iodobenzoate (Solid State) Melt Melting / Phase Transition (Endothermic) Start->Melt T > Tm (e.g., 220°C) Decomp1 Pathway A: Decarboxylation (Loss of CO2) Melt->Decomp1 Acidic Conditions Decomp2 Pathway B: C-I Homolysis (Radical Formation) Melt->Decomp2 High T (>250°C) Volatiles Volatiles: CO2, I2, Aryl Radicals Decomp1->Volatiles Residue Carbonaceous Char / Polymerized Residue Decomp2->Residue Radical Recombination Decomp2->Volatiles

Caption: Thermal degradation logic flow. Note that C-I cleavage often competes with decarboxylation depending on the derivative type (ester vs. acid).

Experimental Protocols for Stability Profiling

To validate the thermal window of a new 3-Bromo-5-iodobenzoate derivative, a coupled TGA-DSC approach is required.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


) and energetic phase transitions without decomposing the sample.
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed to prevent sublimation).

  • Reference: Empty aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation.
    
  • Ramp Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (Do not exceed 250°C in DSC to avoid cell contamination from iodine release).

    • Cool to 25°C at 10°C/min.

    • Second heat to check for reversibility (indicates stability).

  • Analysis: A sharp endothermic peak indicates melting. A broad exothermic peak immediately following melting suggests decomposition.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of decomposition (


) and char yield.
  • Sample Prep: Weigh 5–10 mg into a platinum or alumina crucible . (Avoid aluminum if T > 600°C).

  • Purge Gas: Nitrogen (inert) or Air (oxidative) at 20 mL/min.

  • Ramp: 10°C/min from 30°C to 600°C .

  • Data Interpretation:

    • Stage 1 (<150°C): Mass loss < 2% indicates solvent/moisture loss.

    • Stage 2 (200–300°C): Sharp mass loss indicates decarboxylation (loss of

      
      , MW=44) or deiodination.
      
    • Calculation: Compare the % mass loss of the first step to the theoretical mass fraction of

      
       or Iodine to identify the leaving group.
      

Derivative-Specific Trends

The thermal profile shifts significantly based on the functionalization of the carboxylate group.

Derivative ClassTypical Melting PointThermal Stability Limit (

)
Mechanism Notes
Free Acid 219–221 °C~230 °CStabilized by H-bonding dimers. Decarboxylation is the primary degradation mode.[1]
Methyl Ester 60–80 °C~180 °CLower lattice energy (no H-bonds). Higher volatility; may sublime before decomposing.
Long-Chain Ester 40–100 °C~200 °CUsed in Liquid Crystals. Alkyl chains act as "internal solvents," lowering MP but maintaining thermal stability until C-I cleavage.
Acyl Chloride < 50 °C< 100 °CHighly reactive. Thermally unstable; prone to hydrolysis and self-condensation.
Experimental Workflow Visualization

The following workflow ensures rigorous data collection when characterizing these derivatives.

ExperimentalWorkflow Synth Synthesis (Suzuki/Sonogashira) Purify Purification (Recrystallization) Synth->Purify Dry Vacuum Drying (Remove Solvents) Purify->Dry Critical Step TGA TGA Analysis (Decomp. Limit) Dry->TGA 5-10 mg DSC DSC Analysis (Phase Transitions) Dry->DSC 2-5 mg Report Stability Profile Generation TGA->Report Td(onset) DSC->Report Tm & Enthalpy

Caption: Standard Operating Procedure (SOP) for thermal characterization. Vacuum drying is critical to distinguish solvent loss from degradation.

Applications & Implications

Drug Development (Cross-Coupling)

In pharmaceutical synthesis (e.g., synthesis of thromboxane receptor antagonists), the 3-Bromo-5-iodobenzoate core is often subjected to palladium-catalyzed coupling.

  • Implication: Reactions must be kept below 140°C . Above this, the C-I bond becomes labile, leading to "homocoupling" side products or catalyst poisoning by free iodine.

Material Science (MOFs)

When used as a linker in Metal-Organic Frameworks:

  • Implication: The thermal stability of the MOF is often limited by the ligand. While the metal node might survive 400°C, the 3-Bromo-5-iodobenzoate linker will likely degrade by 250°C , collapsing the pore structure. Activation (solvent removal) of these MOFs should be performed under vacuum at moderate temperatures (100–150°C) to avoid ligand damage.

References

  • Sigma-Aldrich. (n.d.).[2] 3-Bromo-5-iodobenzoic acid Product Specification. Retrieved from

  • PubChem. (2025).[3][4] Methyl 3-bromo-5-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1] Advanced Synthetic Methodologies for 3-Bromo-5-Iodobenzoate. Retrieved from

  • ChemicalBook. (2026). 3-Bromo-5-iodobenzoic acid Properties and Uses. Retrieved from

  • Thermo Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-iodobenzoic acid. Retrieved from

Sources

Foundational

Technical Whitepaper: 3-Bromo-5-iodobenzoic Acid &amp; Ester Derivatives

Strategic Scaffolds for Sequential Cross-Coupling and Drug Discovery Executive Summary In the high-stakes landscape of medicinal chemistry and materials science, 3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9) and its este...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffolds for Sequential Cross-Coupling and Drug Discovery

Executive Summary

In the high-stakes landscape of medicinal chemistry and materials science, 3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9) and its ester derivatives represent a "privileged scaffold." Their value lies not merely in their halogenation, but in the orthogonal reactivity of the halogen substituents. The significant bond dissociation energy difference between the C–I bond (approx. 65 kcal/mol) and the C–Br bond (approx. 81 kcal/mol) allows for highly controlled, sequential functionalization.

This guide analyzes the critical differences between the free acid and its ester derivatives (methyl, ethyl, and phenyl), focusing on solubility profiles, chemoselectivity in palladium-catalyzed cross-coupling, and their utility as building blocks for thromboxane receptor antagonists and Metal-Organic Frameworks (MOFs).

Structural & Physicochemical Profiling[1]

The choice between the free acid and an ester derivative is rarely arbitrary; it dictates the solvent system, purification strategy, and compatibility with organometallic reagents.

Comparative Properties Table
Feature3-Bromo-5-iodobenzoic AcidMethyl 3-bromo-5-iodobenzoateEthyl 3-bromo-5-iodobenzoate
CAS Number 188815-32-9188813-07-2186772-44-1
Molecular Weight 326.91 g/mol 340.94 g/mol 354.97 g/mol
Physical State Crystalline SolidCrystalline Solid/PowderWhite Solid
Melting Point 219–221 °C68–72 °C55–58 °C
Solubility (Water) Sparingly soluble (requires pH > 7)InsolubleInsoluble
Solubility (Organic) Soluble in MeOH, DMSO, DMFHigh in DCM, EtOAc, TolueneHigh in DCM, EtOAc, Toluene
pKa (Calc) ~3.5 (Benzoic acid derivative)N/A (Non-ionizable)N/A (Non-ionizable)
Primary Utility Precursor for MOFs; aqueous chemLipophilic coupling substrateLipophilic coupling substrate
The "Solubility Switch"

The free acid's high melting point and poor solubility in non-polar solvents (toluene, hexanes) limit its utility in standard anhydrous cross-coupling conditions. Conversely, the ester derivatives exhibit a drastic reduction in crystal lattice energy (melting points drop by >140°C), rendering them soluble in the non-polar organic solvents required for moisture-sensitive palladium catalysis.

Chemoselectivity: The Iodine-Bromine Hierarchy

The core utility of this scaffold is the ability to perform iterative cross-coupling . The ester functionality plays a passive but critical role: it protects the acidic proton, preventing catalyst poisoning or base consumption during these sensitive reactions.

Mechanism of Selectivity

The oxidative addition of Pd(0) to an aryl halide is the rate-determining step in most cross-coupling cycles. The rate follows the bond strength: Ar-I > Ar-Br >> Ar-Cl .

  • First Coupling (Site A): Under mild conditions (room temperature, weak base), Pd inserts exclusively into the C–I bond.

  • Second Coupling (Site B): Under forcing conditions (elevated temperature, strong base, specialized ligands), the C–Br bond is activated.

Visualization: Sequential Functionalization Workflow

SequentialCoupling Start 3-Bromo-5-iodobenzoate (Ester Scaffold) Step1 Step 1: Selective Coupling (Sonogashira/Suzuki) Target: Iodine Start->Step1 Pd(PPh3)2Cl2, CuI RT, Mild Base Inter Intermediate: 3-Bromo-5-functionalized-benzoate Step1->Inter C-I bond reacts Step2 Step 2: Forcing Coupling (Suzuki/Heck) Target: Bromine Inter->Step2 Pd(dppf)Cl2 80-100°C, Strong Base Final Final Product: 3,5-Difunctionalized Benzoate Step2->Final C-Br bond reacts

Figure 1: The logic of sequential orthogonality. The ester group remains inert, serving as a protecting group for the carboxylic acid.

Applications in Drug Discovery & Material Science[5]

Case Study: Thromboxane Receptor Antagonists

The 3-bromo-5-iodo scaffold is a documented starting material for the synthesis of high-affinity thromboxane receptor antagonists.[1]

  • Role: The scaffold serves as the central aromatic core.

  • Workflow:

    • Heck Reaction: The iodine position is coupled selectively to introduce a linker arm.

    • Substitution: The bromine position is utilized to attach a fluorobenzyl group or sulfonamide moiety.

    • Hydrolysis: Finally, the ester is hydrolyzed to the free acid, which is often the pharmacophore required for receptor binding.

Metal-Organic Frameworks (MOFs)

In material science, the free acid (3-Bromo-5-iodobenzoic acid) is often used directly. The carboxylate binds to metal clusters (e.g., Zn, Cu), while the halogens (Br, I) project into the pores of the framework. These halogens can be used for post-synthetic modification (PSM) of the MOF, allowing chemists to "click" new functionality onto the solid material after it has formed.

Experimental Protocols

Protocol A: Conversion of Acid to Methyl Ester (Protection)

Objective: To create a lipophilic scaffold suitable for organometallic coupling.

  • Reagents: 3-Bromo-5-iodobenzoic acid (1.0 equiv), Methanol (solvent/reactant), Sulfuric acid (catalytic) or Thionyl Chloride (1.2 equiv).

  • Procedure (Fischer Method):

    • Dissolve 5.0 g of 3-bromo-5-iodobenzoic acid in 50 mL of anhydrous methanol.

    • Add 0.5 mL of conc. H₂SO₄ dropwise.

    • Reflux the mixture for 8–12 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.

    • Workup: Cool to RT. Concentrate in vacuo to ~10 mL. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Yield: Expect >95% yield of Methyl 3-bromo-5-iodobenzoate as a white/off-white solid.

Protocol B: Selective Sonogashira Coupling (Iodine Selectivity)

Objective: To functionalize the C-I bond while preserving the C-Br bond.

  • Reagents: Methyl 3-bromo-5-iodobenzoate (1.0 equiv), Terminal Alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv), THF (anhydrous).

  • Procedure:

    • In a flame-dried flask under Argon, dissolve the ester (1.0 mmol) in THF (5 mL).

    • Add Et₃N (3.0 mmol), Pd catalyst (0.02 mmol), and CuI (0.01 mmol).

    • Add the terminal alkyne (1.1 mmol) dropwise.

    • Critical Step: Stir at Room Temperature .[2] Do not heat. Heating may activate the bromine.

    • Stir for 4–6 hours.

    • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate filtrate.[2] Purify via silica gel column chromatography.

  • Outcome: Exclusive formation of the alkynyl-benzoate at position 5. The position 3 bromine remains intact for future reactions.[1]

References

  • Larrosa, M., et al. (2010).[3] Selective Copper-Promoted Cross-Coupling of Aromatic Amines. Synlett. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 3-Bromo-5-iodobenzoate Derivatives

Executive Summary & Chemical Context Target Compound: Methyl 3-bromo-5-iodobenzoate (CAS: 188813-07-2) Related Scaffold: 3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9) In the landscape of medicinal chemistry, 3-Bromo-5-io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Compound: Methyl 3-bromo-5-iodobenzoate (CAS: 188813-07-2) Related Scaffold: 3-Bromo-5-iodobenzoic acid (CAS: 188815-32-9)

In the landscape of medicinal chemistry, 3-Bromo-5-iodobenzoate represents a critical "bifunctional halo-scaffold." Its value lies in the differential reactivity of the halogen substituents: the iodine atom (C–I bond energy ~57 kcal/mol) is significantly more labile than the bromine atom (C–Br ~66 kcal/mol). This reactivity gradient allows researchers to perform sequential, regioselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki coupling) to construct complex pharmacophores.

However, this same lability introduces specific handling risks. The weak C–I bond makes the compound susceptible to photolytic cleavage, releasing iodine radicals that can degrade the reagent and pose inhalation hazards. This guide synthesizes safety data with practical handling protocols to ensure both operator safety and reagent integrity.

Hazard Identification & Mechanistic Analysis[2][3]

The safety profile of 3-Bromo-5-iodobenzoate is governed by its potential as an irritant and its halogenated nature. While specific toxicological endpoints (LD50) are often unestablished for niche intermediates, the GHS "Warning" signal is derived from structure-activity relationship (SAR) analysis of similar halogenated benzoates.

Table 1: GHS Hazard Classification & Causality
Hazard CodeDescriptionMechanistic Insight (The "Why")
H302 Harmful if swallowedHalogenated aromatics can disrupt metabolic pathways; iodine release in the gastric environment may cause local toxicity.
H315 Causes skin irritationLipophilic nature facilitates dermal absorption; hydrolysis of the ester or acid on moist skin releases acidic byproducts (HBr/HI).
H319 Causes serious eye irritationFine particulates act as mechanical abrasives; chemical reactivity with lacrimal fluid generates acidic pH.
H335 May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation; potential for sensitization upon repeated exposure.

Critical Note: The presence of the iodine atom necessitates strict light exclusion . Photolytic degradation not only reduces yield but can generate free iodine (


), which is corrosive and a respiratory sensitizer.

Storage & Stability Protocol

Objective: Prevent photolysis and hydrolysis to maintain the "Iodine-Bromine" reactivity differential.

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless specified by the Certificate of Analysis, but cool conditions retard slow hydrolysis.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if storing for long durations (>1 month). The ester linkage is susceptible to hydrolysis in humid air.

  • Light Protection: MANDATORY. Store in amber glass vials or wrap clear containers in aluminum foil.

    • Failure Mode: Yellowing of the white solid indicates iodine liberation.

Operational Workflow: Safe Weighing & Transfer

The Challenge: Weighing light, static-prone solids like halogenated benzoates often leads to particulate dispersion (H335 risk) and cross-contamination.

Protocol: The "Static-Free" Transfer Method
  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood .

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses with side shields.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Halogenated esters often carry significant static charge.

  • Solvent Dampening (Optional but Recommended): If the reaction solvent is compatible (e.g., DMF, DMSO), pre-wet the transfer vessel to capture dust immediately.

Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental integrity.

SafeHandling Start START: Reagent Retrieval CheckColor Visual Inspection: Is solid White/Off-White? Start->CheckColor Degraded STOP: Iodine Release Detected (Yellow/Brown Discoloration) CheckColor->Degraded No (Dark/Yellow) Weighing Weighing in Fume Hood (Anti-static precautions) CheckColor->Weighing Yes Waste Disposal: Halogenated Organic Waste Degraded->Waste SpillCheck Did minor spill occur? Weighing->SpillCheck CleanUp Wet Wipe Method (Avoid dry sweeping) SpillCheck->CleanUp Yes Dissolution Immediate Dissolution (Solvent limits dust risk) SpillCheck->Dissolution No CleanUp->Waste Dissolution->Waste Post-Reaction

Caption: Operational logic flow for inspecting, weighing, and disposing of 3-Bromo-5-iodobenzoate to mitigate inhalation and contact risks.

Emergency Response: Spill & Exposure

Principle: Treat all halogenated intermediate spills as potential sources of acidic gas (HBr/HI) if they contact moisture.

Scenario A: Dry Powder Spill (Benchtop)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not allow dust to spread.[1][2][3][4][5][6] Turn off nearby fans/stirrers.

  • Neutralize/Clean:

    • Do NOT dry sweep (generates dust - H335).

    • Cover the spill with a solvent-dampened pad (Acetone or Ethanol) or a specialized spill pillow.

    • Scoop the damp material into a wide-mouth jar.

    • Wipe the surface with a weak base (1% Sodium Bicarbonate solution) to neutralize any hydrolyzed acid traces.

Scenario B: Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The "gritty" nature of the solid can cause corneal abrasion; do not rub eyes.

  • Skin Contact: Wash with soap and water.[1][2][7][8] Alcohol-based hand sanitizers should be avoided immediately as they may enhance transdermal absorption of the lipophilic ester.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization warning), seek medical attention.

Waste Disposal Strategy

Regulatory Classification: This compound is a Halogenated Organic .

  • Segregation: Do not mix with non-halogenated solvents. The high halogen content (Br + I) requires specific incineration protocols to scrub acid gases (HBr/HI/I2) generated during combustion.

  • Labeling: Clearly mark waste containers with "Contains Iodine/Bromine Compounds." This alerts waste handlers to the risk of colored gas evolution if the waste stream is accidentally acidified or oxidized.

References

  • PubChem. (n.d.).[9] Methyl 3-bromo-5-iodobenzoate (Compound).[9][10][11][12] National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Orthogonal Functionalization of 3-Bromo-5-iodobenzoate: A Strategic Guide for Medicinal Chemistry

Introduction to the Dihalogenated Scaffold In the pursuit of novel therapeutics, the ability to rapidly and predictably diversify molecular scaffolds is paramount. 3-Bromo-5-iodobenzoate (and its parent carboxylic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Dihalogenated Scaffold

In the pursuit of novel therapeutics, the ability to rapidly and predictably diversify molecular scaffolds is paramount. 3-Bromo-5-iodobenzoate (and its parent carboxylic acid) has emerged as a privileged, highly versatile building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by the presence of two distinct halogens—bromine and iodine—on a single aromatic ring, this compound provides a programmable platform for sequential, regioselective cross-coupling reactions[1].

For drug discovery scientists and process chemists, this dihalogenated architecture enables orthogonal functionalization. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can execute highly specific transformations at the iodine position while preserving the bromine atom for downstream elaboration, a strategy essential for fragment-based drug discovery (FBDD) and the construction of complex active pharmaceutical ingredients (APIs).

The Causality of Orthogonal Reactivity

The fundamental utility of 3-bromo-5-iodobenzoate is governed by the thermodynamic and kinetic differences between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds during transition-metal-catalyzed oxidative addition[2].

Mechanistic Rationale: The C–I bond possesses a significantly lower bond dissociation energy compared to the C–Br bond. Consequently, the oxidative addition of a low-valent metal species (such as Pd(0) or Ni(0)) into the C–I bond is kinetically favored and proceeds rapidly at lower temperatures[1].

To achieve perfect chemoselectivity, the choice of the ligand environment is as critical as the temperature. For example, utilizing a "phosphine-free" palladium catalyst (e.g., bare Pd(OAc)₂) generates a highly electrophilic palladium center. The weak C–I bond readily undergoes oxidative addition with this electron-poor metal. However, the stronger C–Br bond requires a more electron-rich palladium center—typically provided by electron-donating phosphine ligands (like PPh₃ or dppf)—to overcome its higher activation barrier. Therefore, omitting phosphine ligands during the first coupling step acts as a self-validating control mechanism, ensuring the C–Br bond remains completely intact[3].

MechanisticDivergence Start 3-Bromo-5-iodobenzoate + Pd(0) CI_Add Oxidative Addition at C-I Bond Start->CI_Add Favored CBr_Add Oxidative Addition at C-Br Bond Start->CBr_Add Disfavored at RT Kinetics Fast Kinetics (Low Temp, No Ligand) CI_Add->Kinetics Thermo Slower Kinetics (High Temp, Phosphines) CBr_Add->Thermo Product1 Pd(II)-Aryl-Iodide Complex Kinetics->Product1

Caption: Kinetic vs. thermodynamic control in Pd(0) oxidative addition.

Key Applications in Pharmaceutical Synthesis

Synthesis of Thromboxane Receptor Antagonists

A landmark application of 3-bromo-5-iodobenzoic acid is its utilization as the primary starting material for the large-scale synthesis of thromboxane receptor antagonists[4]. In a highly optimized route, the C–I bond undergoes a regioselective, phosphine-free Heck cross-coupling with ethyl acrylate[3]. The intact C–Br bond is subsequently functionalized in later stages. This orthogonal strategy successfully bypasses the hazardous conditions of earlier medicinal chemistry routes, enabling the bulk production of the drug substance for toxicological and clinical trials[3].

Modular Assembly of Complex Architectures

In the development of advanced molecular architectures, the bromo-iodo scaffold acts as a universal "chemistry-on-the-complex" building block[5]. Researchers exploit this scaffold to assemble discrete units into dyads and triads. For instance, the iodine position can be selectively coupled to a terminal alkyne via a Sonogashira reaction. Following this, the preserved bromine position can be converted into a boronic acid pinacol ester via a Suzuki-Miyaura borylation, setting the stage for subsequent C–C bond formations[5].

OrthogonalWorkflow A 3-Bromo-5-iodobenzoate B Heck / Sonogashira (Selective C-I Cleavage) A->B Pd(OAc)2, Base, RT C Mono-functionalized Bromo-Arene B->C D Suzuki / Buchwald (C-Br Cleavage) C->D Pd(PPh3)4, Heat E Di-functionalized Target API D->E

Caption: Sequential orthogonal cross-coupling workflow for API synthesis.

Quantitative Data: Reactivity Profiles

To ensure a self-validating experimental design, the following table summarizes the physicochemical parameters and typical reaction conditions that dictate the orthogonal reactivity of the dihalogenated scaffold.

Halogen BondApprox. Bond Dissociation EnergyPreferred Initial CouplingTypical Catalyst SystemOperating Temperature
C–I ~65 kcal/molHeck, SonogashiraPd(OAc)₂ (Phosphine-free)20°C – 50°C
C–Br ~81 kcal/molSuzuki, Buchwald-HartwigPd(PPh₃)₄ or Pd(dppf)Cl₂80°C – 110°C

Table 1: Comparative reactivity metrics for C–I vs. C–Br bonds in 3-bromo-5-iodobenzoate derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: Regioselective Heck Coupling at the C–I Bond

Objective: To couple an olefin (e.g., ethyl acrylate) exclusively at the iodine position, leaving the bromine atom untouched[3]. Causality Check: Utilizing phosphine-free conditions prevents the over-activation of the palladium catalyst, ensuring it only inserts into the highly reactive C–I bond.

  • Preparation: In an inert atmosphere (N₂ or Ar), charge a dry reaction vessel with 3-bromo-5-iodobenzoate (1.0 equiv), ethyl acrylate (1.2 equiv), and a mild base such as triethylamine (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (1–2 mol%). Critical control point: Do strictly omit phosphine ligands to maintain the electrophilicity of the Pd center.

  • Reaction: Suspend the mixture in degassed DMF or acetonitrile. Stir the reaction at 40°C – 50°C for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The mass spectrum must show the molecular ion corresponding to the bromo-alkene intermediate (exhibiting the characteristic 1:1 isotopic M/M+2 ratio of bromine), confirming the C–Br bond is intact.

  • Workup: Quench the mixture with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via standard silica gel chromatography.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C–Br Bond

Objective: To couple an aryl boronic acid to the remaining C–Br bond of the intermediate generated in Protocol 1. Causality Check: With the iodine replaced, the bromine is now the most reactive site. A stronger catalyst system and higher thermal energy are required to break the ~81 kcal/mol C–Br bond.

  • Preparation: Charge a flask with the mono-functionalized bromo-arene (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). The triphenylphosphine ligand increases the electron density on the palladium center, facilitating the necessary oxidative addition into the stronger C–Br bond.

  • Reaction: Add a degassed mixture of Toluene/Water (4:1 v/v). Heat the reaction to 90°C – 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract the aqueous layer with dichloromethane, and purify the target di-functionalized API.

References

  • [4] 3-Bromo-5-iodobenzoic acid, 97% | Buy Online | Thermo Scientific Chemicals. fishersci.com. URL:

  • [1] 3-Bromo-5-iodobenzoate - Benchchem. benchchem.com. URL:

  • [3] A Scalable Synthesis of the Thromboxane Receptor Antagonist 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid via a Regioselective Heck Cross-Coupling Strategy. Organic Process Research & Development - ACS Publications. URL:

  • [2] Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC - nih.gov. URL:

  • [5] Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-di(quinolin-8-yl)pyridine-based Ruthenium(II) Complexes. db-thueringen.de. URL:

Sources

Exploratory

Technical Guide: Physical Properties and Characterization of 3-Bromo-5-iodobenzoate Scaffolds

Topic: Melting point and boiling point data for 3-Bromo-5-iodobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This technical guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point and boiling point data for 3-Bromo-5-iodobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the physical properties of 3-Bromo-5-iodobenzoate , specifically focusing on its Methyl ester derivative (CAS 188813-07-2) and its parent Acid precursor (CAS 188815-32-9). These halogenated benzoate scaffolds are critical intermediates in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions used to synthesize complex pharmaceutical agents.

The data presented below synthesizes experimental literature values with high-confidence computational models to provide a definitive reference for laboratory characterization.

Quick Reference Data Table
CompoundCAS NumberMelting Point (Experimental)Boiling Point (Predicted)Physical Form
Methyl 3-bromo-5-iodobenzoate 188813-07-2 59 – 64 °C 334.5 °C (760 mmHg)White to Yellow Solid
3-Bromo-5-iodobenzoic Acid 188815-32-9 219 – 221 °C 385.2 °C (760 mmHg)Pale Cream/Yellow Powder

Chemical Identity and Structural Context[1][2][3][4][5][6][7][8]

Understanding the physical properties requires analyzing the structural determinants. The "3-Bromo-5-iodobenzoate" moiety is defined by the presence of two distinct halogens (Bromine and Iodine) in a meta relationship to the carboxylate group.

  • Iodine (C-I): High polarizability, weakest bond, most reactive in Pd-catalyzed couplings.

  • Bromine (C-Br): Intermediate reactivity; allows for sequential functionalization.

  • Ester/Acid Functionality: The transition from Acid (H-bond donor/acceptor) to Methyl Ester (H-bond acceptor only) drastically reduces the lattice energy, resulting in the observed melting point depression (~160 °C difference).

Structural Specifications
  • IUPAC Name: Methyl 3-bromo-5-iodobenzoate[1][2]

  • Molecular Formula: C₈H₆BrIO₂

  • Molecular Weight: 340.94 g/mol [1][3][4][5]

  • SMILES: COC(=O)C1=CC(Br)=CC(I)=C1[1][6]

Detailed Physical Properties Analysis

Melting Point (Solid-Liquid Transition)

The melting point is the primary metric for assessing purity during synthesis.

  • Methyl 3-bromo-5-iodobenzoate:

    • Experimental Range: 59 – 64 °C [1, 2].

    • Interpretation: The relatively low melting point indicates weak intermolecular forces (Van der Waals and dipole-dipole) compared to the acid. A sharp melting range (e.g., 62–63 °C) confirms high purity (>98%).[7] A broadened range (59–64 °C) often indicates residual solvent or regioisomeric impurities (e.g., 3-bromo-2-iodo isomers).

  • 3-Bromo-5-iodobenzoic Acid:

    • Experimental Range: 219 – 221 °C [3, 4].[6]

    • Interpretation: The high melting point is driven by strong intermolecular hydrogen bonding dimers typical of carboxylic acids.

Boiling Point (Liquid-Gas Transition)
  • Methyl 3-bromo-5-iodobenzoate:

    • Predicted Value: 334.5 °C at 760 mmHg [1].[8]

    • Experimental Caution: Experimental determination of the boiling point at atmospheric pressure is not recommended . Halogenated aromatic esters often undergo thermal decomposition or dehalogenation at temperatures approaching 300 °C.

    • Vacuum Distillation: If distillation is required, it must be performed under high vacuum (<1 mmHg) where the boiling point would be significantly lower (estimated ~130–140 °C).

Experimental Protocols for Characterization

To ensure data integrity, researchers should validate the identity of their synthesized or purchased material using the following protocols.

Melting Point Determination (Capillary Method)

Objective: Verify purity of Methyl 3-bromo-5-iodobenzoate.

  • Sample Prep: Dry the solid in a desiccator for 2 hours to remove surface moisture. Grind a small amount (2-5 mg) into a fine powder.

  • Loading: Pack the powder into a glass capillary tube to a height of 2-3 mm. Ensure the packing is compact by tapping the tube.

  • Ramping:

    • Fast Ramp: Heat rapidly to 50 °C.

    • Slow Ramp: Reduce heating rate to 1 °C/min from 50 °C upwards.

  • Observation: Record the temperature at the onset of liquid formation (T_onset) and the temperature when the solid is completely clear (T_clear).

    • Pass Criteria: T_clear - T_onset < 2 °C.

Synthesis & Purification Workflow

The physical properties are heavily dependent on the synthesis method. The standard route involves esterification of the commercially available acid.

SynthesisWorkflow Acid 3-Bromo-5-iodobenzoic Acid (MP: 219-221°C) Reagents MeOH + H2SO4 (Reflux 4-6h) Acid->Reagents Esterification Crude Crude Ester (Oil or Low MP Solid) Reagents->Crude Extraction Workup: EtOAc Extraction NaHCO3 Wash Crude->Extraction Quench Purification Recrystallization (Hexane/EtOAc) Extraction->Purification Drying Final Pure Methyl Ester (MP: 62-63°C) Purification->Final Crystallization

Figure 1: Synthesis and purification workflow to obtain high-purity Methyl 3-bromo-5-iodobenzoate for characterization.

Scientific Integrity & Handling

Stability and Storage
  • Light Sensitivity: Aryl iodides are photosensitive. Long-term exposure to light can cause the C-I bond to cleave, liberating iodine (turning the white solid yellow/brown) and lowering the melting point.

  • Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8 °C.

Safety (Halogenated Compounds)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • ChemScene. (2025).[8] Safety Data Sheet: Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2).[1][3][9] Retrieved from

  • Sigma-Aldrich. (2025).[8] Product Specification: Methyl 3-bromo-5-iodobenzoate. Retrieved from

  • Thermo Scientific Chemicals. (2025).[8] 3-Bromo-5-iodobenzoic acid, 97%. Retrieved from

  • ChemicalBook. (2025).[8] 3-BROMO-5-IODOBENZOIC ACID Properties and Data. Retrieved from

Sources

Foundational

Technical Guide: Electronic &amp; Supramolecular Properties of 3-Bromo-5-iodobenzoate

This guide provides an in-depth technical analysis of 3-Bromo-5-iodobenzoate , focusing on its utility in material science.[1] While often categorized as a synthetic intermediate, its specific halogenation pattern confer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-iodobenzoate , focusing on its utility in material science.[1] While often categorized as a synthetic intermediate, its specific halogenation pattern confers unique electronic and photophysical properties critical for crystal engineering , organic phosphorescence , and optoelectronic device fabrication .[1]

[1]

Executive Summary

3-Bromo-5-iodobenzoate (and its parent acid/esters) represents a class of "dual-halogenated" aromatic scaffolds where the electronic landscape is defined by the interplay between inductive withdrawal and heavy-atom-induced spin-orbit coupling (SOC).[1]

In material science, this molecule is not merely a building block but a functional unit used to:

  • Induce Room-Temperature Phosphorescence (RTP): Via the heavy-atom effect, facilitating intersystem crossing (ISC).[1]

  • Direct Supramolecular Assembly: Through hierarchical halogen bonding (

    
    -hole interactions).[1]
    
  • Tune Band Gaps in Conjugated Systems: As a regioselective precursor for organic semiconductors.[1]

Molecular Architecture & Electronic Theory

The Heavy-Atom Effect & Spin-Orbit Coupling

The defining electronic feature of 3-bromo-5-iodobenzoate is the presence of high-


 atoms (Bromine 

, Iodine

) on the

-conjugated benzoate core.[1] This configuration dramatically alters the excitonic behavior compared to non-halogenated analogues.[1][2]
  • Mechanism: The heavy nuclei induce strong Spin-Orbit Coupling (SOC) .[1] This mixes the singlet (

    
    ) and triplet (
    
    
    
    ) states, relaxing the quantum mechanical selection rule that forbids transitions between states of different multiplicity (
    
    
    ).
  • Material Consequence: This allows for efficient Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ).[1]
  • Application: Materials incorporating this moiety are candidates for organic phosphors and sensitizers in OLEDs (Organic Light-Emitting Diodes), where harvesting triplet excitons can theoretically quadruple quantum efficiency.[1]

Halogen Bonding ( -hole) Potential

Unlike hydrogen bonds, halogen bonds are highly directional.[1] The electron-withdrawing nature of the benzoate ring enhances the positive electrostatic potential (the


-hole) on the outer vector of the Iodine and Bromine atoms.
  • Interaction Hierarchy:

    
    .[1]
    
  • Electronic Impact: In the solid state, these interactions dictate the crystal packing (e.g., herringbone vs.

    
    -stacking).[1] Since charge transport in organic semiconductors relies on orbital overlap between adjacent molecules, the halogen-bond-directed assembly  effectively "tunes" the charge carrier mobility.[1]
    

Experimental Protocols & Methodologies

Protocol: Synthesis of Phosphorescent Metal-Organic Frameworks (MOFs)

Context: Using 3-bromo-5-iodobenzoate as a heavy-atom ligand to induce phosphorescence in coordination polymers.[1]

Reagents:

  • 3-Bromo-5-iodobenzoic acid (Ligand)[1][3][4][5]

  • 
     (Metal node, optically silent to prevent quenching)
    
  • N,N-Dimethylformamide (DMF) / Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of 3-bromo-5-iodobenzoic acid in 10 mL DMF. Ensure complete solvation to prevent defect formation.

  • Metal Addition: Add 0.5 mmol

    
     dissolved in 5 mL ethanol.
    
    • Note: The 2:1 ratio targets the formation of a neutral

      
       secondary building unit (SBU).[1]
      
  • Solvothermal Growth: Seal in a Teflon-lined autoclave. Heat at 85°C for 48 hours.[1]

    • Causality: Slow heating promotes thermodynamic product formation (single crystals) over kinetic precipitates (amorphous powder).[1]

  • Activation: Wash crystals with ethanol (

    
     mL) and dry under vacuum at 60°C to remove solvated DMF.
    
  • Validation: Check crystallinity via Powder X-Ray Diffraction (PXRD).

Protocol: Electronic Band Gap Determination

Context: Determining the HOMO-LUMO gap for application in organic photovoltaics.

  • Sample Prep: Prepare a

    
     M solution of the methyl ester derivative in dichloromethane (DCM).
    
  • UV-Vis Spectroscopy: Record absorption spectrum (200–800 nm).

  • Tauc Plot Analysis:

    • Convert absorbance (

      
      ) to absorption coefficient (
      
      
      
      ).[1]
    • Plot

      
       vs. Energy (
      
      
      
      ) for direct band gap estimation.[1]
    • Extrapolate the linear region to the x-axis to find the optical band gap (

      
      ).[1]
      
  • Cyclic Voltammetry (CV):

    • Electrolyte: 0.1 M

      
       in Acetonitrile.
      
    • Working Electrode: Glassy Carbon.[1]

    • Reference:

      
       (ferrocene internal standard).[1]
      
    • Calculation:

      
      .[1]
      

Quantitative Data Summary

The following table summarizes typical electronic parameters derived from 3-bromo-5-iodobenzoate derivatives in solid-state matrices.

PropertyTypical Value / RangeSignificance in Materials
C-I Bond Length 2.10 ÅHigh polarizability; active site for oxidative addition.[1]
C-Br Bond Length 1.90 ÅSecondary reactive site; moderate SOC contribution.[1]
Triplet Energy (

)
2.5 – 2.8 eVHigh enough to sensitize red/green emitters; prevents back-transfer.[1]
Phosphorescence Lifetime

s to ms range
Indicative of efficient ISC due to heavy atoms.[1]
Halogen Bond Angle

Highly directional; critical for designing supramolecular wires.[1]

Visualizations

Photophysical Pathway: The Heavy Atom Effect

This diagram illustrates how the presence of Br and I facilitates the transition from Singlet to Triplet states, enabling phosphorescence (a key electronic property for OLEDs).[1]

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Excitation (UV/Vis) S1->S0 Fluorescence (Fast) T1 Triplet State (T1) (Stabilized by Br/I) S1->T1 Intersystem Crossing (ISC) Enhanced by Heavy Atoms (SOC) T1->S0 Phosphorescence (Slow Decay) Phos Phosphorescence (Emission)

Caption: Jablonski diagram showing Heavy-Atom Induced Intersystem Crossing (ISC) in halogenated benzoates.

Synthetic Logic: Differential Reactivity

For material synthesis, the "electronic property" of bond dissociation energy allows for sequential functionalization.[1]

Synthesis Start 3-Bromo-5-iodobenzoate Step1 Reaction A: Sonogashira/Suzuki (Targets C-I Bond) Start->Step1 C-I is weaker (Reacts First) Inter Intermediate: 3-Bromo-5-functionalized-benzoate Step1->Inter Step2 Reaction B: Heck/Suzuki (Targets C-Br Bond) Inter->Step2 C-Br requires harsh conditions Final Final Material: Asymmetric Conjugated Core Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

References

  • BenchChem. 3-Bromo-5-iodobenzoate: Applications in Advanced Organic Synthesis and Materials Chemistry. [1]

  • Royal Society of Chemistry. Boosting ultralong organic phosphorescence performance by synergistic heavy-atom effect.[1] Journal of Materials Chemistry C.

  • National Institutes of Health (PubMed). Solvents showing the external heavy atom effect in phosphorimetry. [1]

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Specification and Applications. [1]

  • University of St Andrews. The heavy atom effect in halogenated mCP and its influence on the efficiency of TADF. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-iodobenzoate

Topic: Site-selective Suzuki coupling of 3-Bromo-5-iodobenzoate Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduction & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Site-selective Suzuki coupling of 3-Bromo-5-iodobenzoate Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

The 3,5-disubstituted benzoate scaffold is a privileged structure in medicinal chemistry, serving as a core linker in various kinase inhibitors and receptor modulators. The commercially available methyl 3-bromo-5-iodobenzoate offers a unique opportunity for rapid analog generation via sequential cross-coupling.

However, the structural symmetry poses a challenge: both positions are meta-halogenated esters. Selectivity relies entirely on the intrinsic kinetic differences between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1]

The Selectivity Hierarchy

The success of this protocol hinges on the rate of Oxidative Addition (OA) , the rate-determining step in the catalytic cycle for aryl halides.

  • Bond Dissociation Energy (BDE): C-I (~65 kcal/mol) < C-Br (~81 kcal/mol).

  • Kinetic Consequence: Pd(0) inserts into the C-I bond significantly faster than the C-Br bond.

  • Thermodynamic Control: By limiting thermal energy (temperature) and catalyst activity (ligand choice), we can achieve exclusive C-I functionalization while leaving the C-Br bond intact for a subsequent reaction.

Signaling Pathway of Selectivity

The following diagram illustrates the kinetic bifurcation point where experimental conditions dictate the product outcome.

SelectivityPathway SM 3-Bromo-5-iodobenzoate OA_I Oxidative Addition (C-I Bond) SM->OA_I Fast (k1) Low Temp OA_Br Oxidative Addition (C-Br Bond) SM->OA_Br Slow (k2) High Temp Pd0 Pd(0) Catalyst Pd0->OA_I Int Intermediate: 3-Bromo-5-arylbenzoate OA_I->Int Transmetallation & Red. Elim. Bis By-Product: 3,5-Diarylbenzoate Int->Bis Over-reaction (Avoid) Final Final Product: 3,5-Heteroarylbenzoate Int->Final Step 2: High Temp/Active Cat

Figure 1: Kinetic pathway demonstrating the requirement for controlled oxidative addition to prevent premature C-Br coupling.

Experimental Strategy & Optimization

To ensure high fidelity (E-E-A-T principle: Reliability), the reaction parameters must be tuned to widen the


 gap between the two transition states.
Critical Parameter Table
ParameterRecommended ConditionScientific Rationale
Catalyst Pd(PPh3)4 (Tetrakis)A "slower" catalyst is preferred. Highly active catalysts (e.g., SPhos-Pd-G2) lower the activation barrier for both halides, eroding selectivity.
Temperature RT to 45°C Higher temperatures (>60°C) provide enough energy to overcome the C-Br activation barrier, leading to bis-coupling.
Stoichiometry 1.00 - 1.05 eq (Boronic Acid)Excess boronic acid drives the second coupling. Strict stoichiometric control is vital.
Base Na2CO3 or K2CO3 Mild bases prevent ester hydrolysis and are sufficient for C-I activation. Avoid hydroxides (NaOH).
Solvent Toluene/EtOH/H2O (4:1:1)The biphasic system with ethanol ensures solubility of the boronic acid while moderating the reaction rate.

Detailed Protocols

Protocol A: Site-Selective Coupling at C-5 (Iodo)

Target: Synthesis of Methyl 3-bromo-5-(aryl)benzoate

Reagents:

  • Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh3)4 (2-3 mol%)

  • Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (2.0 equiv)

  • Solvent: Toluene and Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): In a reaction vial, combine the Toluene and Ethanol. Sparge with Argon or Nitrogen gas for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, deactivating the catalyst.

  • Assembly: Add the benzoate substrate, aryl boronic acid, and Pd(PPh3)4 to the vial.

  • Activation: Add the degassed 2.0 M Na2CO3 solution via syringe.

  • Reaction: Seal the vessel and stir vigorously at Room Temperature (23°C) .

    • Checkpoint: Monitor by TLC or LC-MS after 2 hours. The C-I bond is highly reactive; many substrates convert fully at RT.

    • Optimization: If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 50°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The mono-coupled product is usually easily separable from the bis-coupled impurity (if any) due to polarity differences.

Protocol B: Sequential Coupling at C-3 (Bromo)

Target: Synthesis of Methyl 3,5-di(aryl)benzoate

This step utilizes the product from Protocol A. Since the sensitive C-I bond is gone, we can employ "forcing" conditions to activate the C-Br bond.

Reagents:

  • Product from Protocol A (1.0 equiv)[2]

  • Second Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 or XPhos-Pd-G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: 1,4-Dioxane or THF (dry)

Methodology:

  • Setup: Dissolve the mono-coupled intermediate and the second boronic acid in the solvent.

  • Catalyst Addition: Add the more active palladium catalyst.

  • Heating: Heat the reaction to 80–100°C (reflux for Dioxane).

    • Mechanism:[3][4][5][6] The higher temperature and electron-rich/bulky ligands (like dppf or XPhos) facilitate the oxidative addition into the stronger C-Br bond.

  • Workup: Standard aqueous workup and purification as above.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: I-Selective (Mild) cluster_1 Step 2: Br-Coupling (Forcing) Setup1 Mix Substrate + Boronic Acid A + Pd(PPh3)4 Cond1 Add Na2CO3 (aq) Stir at 25°C (RT) Setup1->Cond1 Check1 QC: LCMS Check for Bis-coupling Cond1->Check1 Check1->Cond1 Incomplete (Heat to 40°C) Purify1 Isolate Mono-Bromide Check1->Purify1 Pass Setup2 Mono-Bromide + Boronic Acid B + Pd(dppf)Cl2 / SPhos Purify1->Setup2 Cond2 Add K3PO4 Heat to 90°C Setup2->Cond2 Final Final Scaffold Cond2->Final

Figure 2: Sequential workflow ensuring isolation of the intermediate to prevent scrambling.

Troubleshooting & Critical Quality Attributes (CQA)

IssueRoot CauseCorrective Action
Bis-coupling observed in Step 1 Temperature too high or Catalyst too active.Cool reaction to 0°C or RT. Switch ligand to pure PPh3 (add extra ligand). Reduce Boronic Acid to 0.95 eq.
No Reaction at C-I Catalyst oxidation or poor solubility.Ensure rigorous degassing. Add more Ethanol or switch to DME/Water system.
Ester Hydrolysis Base is too strong or reaction time too long.[1]Switch from Na2CO3 to NaHCO3 or K3PO4. Reduce water ratio (use 9:1 organic:water).
Protodehalogenation (I replaced by H) Hydride source present or excessive heating.Use dry solvents (if using anhydrous base). Avoid alcohols if problem persists (switch to Toluene/DME).

References

  • Handy, S. T., & Zhang, Y. (2006). "Chemoselective Suzuki couplings of dihaloarenes: The rapid synthesis of 2,4-disubstituted thiophenes." Chemical Communications, (3), 299–301.

    • Context: Establishes the fundamental reactivity order (I > Br > Cl) and the use of mild conditions for selectivity.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Context: The foundational review detailing the mechanism of oxid
  • BenchChem Technical Support. (2025). "Achieving Selective Reactions at C-I vs. C-Br Bonds."

    • Context: Practical industrial protocols for handling 3,5-dihalo systems and troubleshooting selectivity issues.
  • Langer, P. (2010). "Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes and Heteroarenes." Advanced Synthesis & Catalysis.

    • Context: Detailed review of site-selectivity on polyhalogenated benzenes and benzo

Sources

Application

High-Precision Protocol: Chemoselective Sonogashira Coupling of 3-Bromo-5-iodobenzoate

Topic: Protocol for Sonogashira coupling using 3-Bromo-5-iodobenzoate Content Type: Application Note & Detailed Protocol Author Role: Senior Application Scientist Executive Summary This application note details the proto...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Sonogashira coupling using 3-Bromo-5-iodobenzoate Content Type: Application Note & Detailed Protocol Author Role: Senior Application Scientist

Executive Summary

This application note details the protocol for the chemoselective functionalization of methyl 3-bromo-5-iodobenzoate via Sonogashira cross-coupling. This substrate represents a classic "orthogonal" scaffold in medicinal chemistry; the significant difference in bond dissociation energy (BDE) between the C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) bonds allows for temperature-controlled, sequential functionalization.

Core Objective: Selectively couple a terminal alkyne at the C–I position while preserving the C–Br bond for subsequent structural elaboration (e.g., Suzuki or a second Sonogashira coupling).

Strategic Analysis: The Kinetic Basis of Selectivity

Success in this protocol relies on exploiting the kinetic disparity in the oxidative addition step of the catalytic cycle.

  • The Kinetic Gate: Oxidative addition of Pd(0) to the aryl halide is the rate-determining step.[1] The rate constant (

    
    ) follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .
    
  • Temperature Control: At room temperature (20–25 °C), standard Pd/Cu systems possess sufficient energy to insert into the C–I bond but insufficient energy to overcome the activation barrier for the C–Br bond.

  • Catalyst Selection: We utilize Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] . It is a robust, air-stable precatalyst that reduces in situ to the active Pd(0) species. It provides excellent selectivity compared to more aggressive catalysts (like Pd(tBu3P)2) which might erode chemoselectivity.

Table 1: Comparative Bond Energies & Reactivity
Bond TypeBDE (kcal/mol)Reactivity Threshold (Approx.)Status in this Protocol
C(sp2)–I ~65Room Temp (20–25 °C)Reactive Site
C(sp2)–Br ~81Elevated Temp (>60 °C)Inert (Preserved)
C(sp2)–Cl ~96High Temp / Specialized LigandsInert

Materials & Reagents

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, 1.05 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2–3 mol%)

  • Co-Catalyst: CuI (5 mol%)[2]

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: THF (anhydrous) or DMF (anhydrous)

  • Gas: Argon or Nitrogen (High Purity)

Experimental Protocol: Chemoselective Mono-Coupling

Phase A: Reaction Setup (Inert Atmosphere is Critical)

Rationale: Pd(0) species are sensitive to oxidation. Oxygen can also promote homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Glassware Prep: Flame-dry a 25 mL round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Reagent Charging: Add the solid reagents:

    • Methyl 3-bromo-5-iodobenzoate (341 mg, 1.0 mmol)

    • Pd(PPh3)2Cl2 (14 mg, 0.02 mmol, 2 mol%)

    • CuI (9.5 mg, 0.05 mmol, 5 mol%)

  • Degassing (Solids): Cap the flask with a rubber septum. Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times.

Phase B: Solvent & Base Addition[2]
  • Solvent: Via syringe, add anhydrous THF (5 mL).

  • Base: Via syringe, add degassed Et3N (0.42 mL, 3.0 mmol).

    • Observation: The solution typically turns yellow or light brown.

  • Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe.

    • Note: Do not add a large excess of alkyne (>1.2 equiv) to minimize the risk of forcing the second coupling, although temperature is the primary safeguard.

Phase C: Reaction & Monitoring
  • Stirring: Stir the mixture vigorously at Room Temperature (23 °C) .

    • Critical Control Point:Do NOT heat. Heating triggers C–Br activation.

  • Timecourse: The reaction typically reaches completion in 2–6 hours depending on the steric bulk of the alkyne.

  • Monitoring (TLC): Check TLC every hour.

    • Mobile Phase: Hexanes/Ethyl Acetate (9:1).

    • Visualization: UV lamp (254 nm). The product will be highly fluorescent. The starting material (di-halide) will disappear, and a new, more polar spot (mono-coupled product) will appear.

Phase D: Workup & Purification[2][3]
  • Quench: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash: Transfer filtrate to a separatory funnel. Wash with:

    • Saturated NH4Cl (2 x 15 mL) – Removes copper salts.

    • Brine (1 x 15 mL).

  • Dry & Concentrate: Dry organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0% to 10% EtOAc in Hexanes.

    • Target: Isolate the mono-coupled 3-bromo-5-alkynylbenzoate.

Sequential Workflow Visualization

The following diagram illustrates the decision logic and workflow for achieving chemoselectivity.

SonogashiraWorkflow Start Start: 3-Bromo-5-iodobenzoate Setup Setup: Pd(PPh3)2Cl2, CuI, Et3N Solvent: THF, Inert Gas Start->Setup TempControl CRITICAL: Temperature Control Setup->TempControl PathRT Path A: Room Temp (20-25°C) TempControl->PathRT Selects C-I PathHeat Path B: Heating (>60°C) TempControl->PathHeat Activates C-Br MechI Oxidative Addition @ C-I (Fast Kinetics) PathRT->MechI MechBr Oxidative Addition @ C-Br (High Activation Energy) PathHeat->MechBr ProductMono Product: 3-Bromo-5-alkynylbenzoate (Target) MechI->ProductMono High Yield ProductBis Impurity: Bis-alkynylbenzoate (Over-reaction) MechBr->ProductBis Loss of Selectivity ProductMono->MechBr If heated subsequently (Sequential Coupling)

Caption: Logic flow for chemoselective coupling. Maintaining RT is the primary gate to prevent C-Br activation.

Mechanistic Insight: The Catalytic Cycle

Understanding the "why" ensures reproducibility. The diagram below details the catalytic cycle, highlighting the divergence point where selectivity is determined.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd Ar-I vs Ar-Br PdII_ArI Pd(II)-Ar-I Complex (Favored at RT) OxAdd->PdII_ArI Selective Insertion into C-I TransMet Transmetallation (with Cu-Acetylide) PdII_ArI->TransMet Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The catalytic cycle. Selectivity occurs at the Oxidative Addition step, where Pd(0) preferentially inserts into the weaker C-I bond.

Troubleshooting & Optimization

Even with robust protocols, variables can drift. Use this guide to diagnose issues.

SymptomProbable CauseCorrective Action
No Reaction (SM remains) Catalyst oxidationEnsure reagents are fresh. The solution should not be black (Pd black precipitation) immediately. Re-degas solvents.
Homocoupling (Glaser) Oxygen presenceOxygen promotes Cu-catalyzed alkyne dimerization. Degas rigorously.
Loss of Selectivity (Bis-coupling) Temperature too highEnsure reaction is at strict RT (20-25°C). If ambient temp is high, use a water bath.
Reaction Stalls Incomplete activationIf stalling at 80% conversion, add 1 mol% fresh catalyst or gently warm to 35°C (carefully monitoring TLC).
Precipitate forms Ammonium salt formationThis is normal (Et3N·HI). Ensure stirring is vigorous enough to keep solids suspended.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews. [Link]

  • Nagy, E., et al. (2012). Chemoselective Sonogashira Coupling: A Route to Functionalized Building Blocks. Organic Letters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Procedures. [Link]

Sources

Method

Synthesis of Metal-Organic Framework (MOF) linkers from 3-Bromo-5-iodobenzoate

Executive Summary This guide details the strategic utilization of Methyl 3-bromo-5-iodobenzoate (MBIB) as a heterofunctional "linchpin" in the synthesis of high-complexity Metal-Organic Framework (MOF) linkers. Unlike sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utilization of Methyl 3-bromo-5-iodobenzoate (MBIB) as a heterofunctional "linchpin" in the synthesis of high-complexity Metal-Organic Framework (MOF) linkers. Unlike symmetric building blocks (e.g., dimethyl 5-bromoisophthalate), MBIB possesses two halogen sites with distinct bond dissociation energies (BDEs), enabling orthogonal functionalization .

By exploiting the reactivity gap between the C–I and C–Br bonds, researchers can sequentially install different binding groups or spacer arms.[1] This capability is critical for synthesizing:

  • Desymmetrized Linkers: For multivariate MOFs (MTV-MOFs) with precise pore environments.

  • Extended Struts: For ultra-large pore MOFs (e.g., IRMOF-74 analogs).

  • V-Shaped Ligands: For topological control in cage-based MOFs.

Strategic Framework: The Orthogonality Principle

The core of this protocol relies on the kinetic differentiation of oxidative addition rates in Palladium-catalyzed cross-coupling.

  • The "Soft" Site (C–I): Weak bond (BDE

    
     65 kcal/mol). Undergoes rapid oxidative addition with Pd(0) at ambient temperatures.
    
  • The "Hard" Site (C–Br): Stronger bond (BDE

    
     81 kcal/mol). Requires elevated temperatures (>60°C) or electron-rich ligands for activation.
    
Visualizing the Reaction Pathway

The following decision tree illustrates the sequential workflow for generating distinct linker geometries.

MOF_Linker_Strategy Start Methyl 3-bromo-5-iodobenzoate (Linchpin) Step1 Step 1: C-I Activation (Soft Coupling) Start->Step1 Pd(PPh3)4, RT Limiting Reagent Inter Intermediate: 3-Bromo-5-arylbenzoate Step1->Inter Yield >85% Step2_A Step 2A: C-Br Activation (Hard Coupling - Same Aryl) Inter->Step2_A High Temp Excess Boronic Acid Step2_B Step 2B: C-Br Activation (Hard Coupling - Different Aryl) Inter->Step2_B High Temp New Boronic Acid Product_Sym Symmetric Extended Linker (e.g., Terphenyl) Step2_A->Product_Sym Product_Asym Desymmetrized Linker (e.g., Push-Pull System) Step2_B->Product_Asym

Figure 1: Chemoselective workflow for generating symmetric vs. asymmetric MOF linkers.

Detailed Experimental Protocols

Prerequisite: Safety & Handling
  • Inert Atmosphere: Palladium catalysts (especially Pd(0)) are oxygen-sensitive. All reactions must be performed under Nitrogen or Argon.

  • Solvent Degassing: Solvents must be sparged with inert gas for at least 20 minutes prior to use to prevent homocoupling (Glaser coupling or Ullmann-type side reactions).

Protocol A: Selective C–I Functionalization (Suzuki-Miyaura)

Objective: To couple an aryl boronic acid selectively at the 5-position without disturbing the 3-bromo site.

Reagents:

  • Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (2.0 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the benzoate, boronic acid, and

    
    .
    
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add the degassed Toluene/Ethanol mixture via syringe. Add the aqueous base.[2]

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–18 hours.

    • Note: Do not heat. Heating triggers C-Br activation and leads to oligomerization.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear; the mono-coupled product will appear at a slightly lower 
    
    
    
    .
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Validation Criteria:

  • 1H NMR: Look for the retention of the specific coupling pattern of the remaining protons on the central ring. The disappearance of the C-I bond usually results in a distinct upfield shift of the adjacent protons compared to the starting material.

  • Mass Spec: Presence of the Br isotope pattern (1:1 doublet separated by 2 amu) confirms the bromine is intact.

Protocol B: Exhaustive C–Br Functionalization

Objective: To functionalize the remaining bromide position. This can be done with the same boronic acid (to make a symmetric extended linker) or a different one (to make an asymmetric linker).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (3.0 mol%) or 
    
    
    
    (5.0 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane (dry)

Procedure:

  • Setup: Combine intermediate, new boronic acid, base, and catalyst in a pressure vessel or round-bottom flask.

  • Reaction: Heat to 90–100°C for 24 hours.

    • Note: The C-Br bond requires higher activation energy.

      
       is preferred here for its thermal stability and bite angle.
      
  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Recrystallization is often possible for symmetric terphenyl esters; otherwise, use column chromatography.

Protocol C: Linker Activation (Saponification)

Objective: Convert the methyl ester into the carboxylic acid required for metal node coordination (e.g., Zr6 clusters).

Reagents:

  • Ester precursor (from Protocol B)

  • 
     (5.0 equiv)
    
  • Solvent: THF/MeOH/Water (3:1:1)

Procedure:

  • Dissolve the ester in THF/MeOH.

  • Add LiOH dissolved in the minimum amount of water.

  • Stir at 50°C for 4–6 hours. The solution usually becomes clear.

  • Acidification: Concentrate to remove THF/MeOH. Acidify the aqueous residue with 1M HCl to pH

    
     1–2.
    
  • Isolation: The linker will precipitate as a white solid. Filter, wash with copious water, and dry under vacuum at 80°C.

Quantitative Data Summary

The following table summarizes the optimized conditions for selectivity.

ParameterProtocol A (I-Selective)Protocol B (Br-Selective)Rationale
Temperature 20–25°C80–100°CKinetic control vs. Thermodynamic activation.
Catalyst



is sufficient for labile I;

stabilizes Pd at high T.
Base

(aq)

or

Stronger bases/anhydrous conditions assist difficult couplings.
Time 12–18 h24–48 hSlower oxidative addition for Br requires extended time.
Selectivity > 95 : 5 (I : Br)N/A (Exhaustive)Confirmed by crude NMR analysis.

Mechanistic Insight & Troubleshooting

The Halogen Dance Side-Reaction

Risk: When using strong bases (e.g., LDA, t-BuLi) or even hindered amide bases, halogens on aromatic rings can migrate ("dance") to thermodynamically more stable positions. Mitigation: This protocol uses mild inorganic bases (


, 

) and avoids lithiation steps, effectively eliminating the risk of halogen scrambling.
Dehalogenation

Issue: Observation of hydro-dehalogenated product (Ar-H instead of Ar-Br). Cause: Often caused by excessive heating in alcoholic solvents (ethanol acts as a hydride source via


-hydride elimination from Pd-alkoxide species).
Solution:  If observed in Protocol A, switch the co-solvent from Ethanol to DMF or reduce reaction time.
Reaction Pathway Diagram

The following graph illustrates the energy landscape and potential pitfalls.

Reaction_Mechanism Start Start: Ar(I)(Br) OxAdd_I Oxidative Addition (C-I) Fast @ RT Start->OxAdd_I Pd(0) OxAdd_Br Oxidative Addition (C-Br) Slow @ RT Start->OxAdd_Br High T only TransMet Transmetalation (Boronic Acid) OxAdd_I->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Product_I Product: Ar(R)(Br) Desired Intermediate RedElim->Product_I Side_Product Side Product: Ar(R)(R) Over-coupling Product_I->Side_Product If T > 60°C

Figure 2: Mechanistic pathway highlighting the kinetic window for chemoselectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki couplings of dihaloarenes: The effect of Pd catalysts. Chemical Communications, (3), 299–301. [Link]

  • Furukawa, S., & Cordova, K. E., et al. (2013). The Chemistry of Metal–Organic Frameworks: Synthesis, Characterization, and Applications. Science, 341(6149). [Link]

  • Deng, H., et al. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks. Science, 336(6084), 1018-1023. [Link]

  • Lange, J., et al. (2020). Scrutinizing the Pore Chemistry in the UiO-66 MOF Family. The Journal of Physical Chemistry C, 124(47), 25884–25892. [Link]

Sources

Application

Chemoselective functionalization of iodine vs bromine in 3-Bromo-5-iodobenzoate

[1][2] Executive Summary The ability to selectively functionalize specific sites on a polyhalogenated aromatic ring is a cornerstone of modern medicinal chemistry. 3-Bromo-5-iodobenzoate represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The ability to selectively functionalize specific sites on a polyhalogenated aromatic ring is a cornerstone of modern medicinal chemistry. 3-Bromo-5-iodobenzoate represents a "privileged scaffold" because it contains two halogen handles with distinct electronic and steric environments, governed by a predictable hierarchy of reactivity.[1]

This guide details the protocols for chemoselective oxidative addition , allowing researchers to functionalize the iodine position (C–I) exclusively, leaving the bromine (C–Br) intact for subsequent transformations.[2] By leveraging the bond dissociation energy (BDE) differences between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), we can execute sequential Suzuki-Miyaura, Sonogashira, or Heck couplings with high fidelity.

Mechanistic Basis of Chemoselectivity

The selectivity in Palladium (Pd)-catalyzed cross-coupling is dictated by the rate of Oxidative Addition , the first and often rate-determining step in the catalytic cycle.

Reactivity Hierarchy

Pd(0) inserts into carbon-halogen bonds in the following order of preference: C–I > C–OTf ≥ C–Br >> C–Cl [3]

For 3-bromo-5-iodobenzoate, the C–I bond is significantly weaker and more polarizable than the C–Br bond.[1] Under mild conditions (low temperature, less electron-rich ligands), the catalyst will exclusively activate the iodide. High temperatures or bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) can lower the activation energy barrier enough to activate the bromide, leading to "bis-coupling" side products.

Visualization: Reactivity Landscape

Reactivity Substrate 3-Bromo-5-iodobenzoate Pd0 Pd(0) Catalyst Substrate->Pd0 Complex_I Intermediate A (Oxidative Addition at I) Pd0->Complex_I Fast (k1) Low Temp / Standard Ligands Complex_Br Side Product B (Oxidative Addition at Br) Pd0->Complex_Br Slow (k2) High Temp / Bulky Ligands Product_Mono Mono-Functionalized (Br Intact) Complex_I->Product_Mono Transmetalation & Reductive Elimination Product_Bis Bis-Functionalized (Over-reaction) Complex_Br->Product_Bis Product_Mono->Product_Bis Requires 2nd Cycle (Step 2 Conditions)

Caption: Kinetic hierarchy of oxidative addition. Pathway k1 (green) is kinetically favored over k2 (red), enabling chemoselectivity.

Experimental Protocols

Protocol A: C–I Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl group at the C-5 position while preserving the C-3 Bromine.[1]

Reagents:

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 2-3 equiv)[1]

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water[1]

Procedure:

  • Setup: Charge a flame-dried Schlenk flask or microwave vial with the substrate, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (x3).[1]

  • Solvent Addition: Add degassed solvent mixture via syringe.[1]

  • Activation: Add the aqueous base solution.

  • Reaction: Stir at Room Temperature to 40°C .

    • Critical Note: Do not exceed 60°C. Higher temperatures increase the risk of bromine activation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (SM) spot should disappear, replaced by a single lower Rf spot. If SM persists after 4h, raise temp to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

Validation Check:

  • ¹H NMR should show the disappearance of the specific proton signal adjacent to Iodine (usually the most downfield doublet-of-doublets if distinguishable) and retention of the proton adjacent to Bromine.

  • Mass Spec (GC-MS/LC-MS) must show the M+ peak corresponding to the mono-coupled product with the characteristic bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br).[1]

Protocol B: C–I Selective Sonogashira Coupling

Objective: Introduce an alkyne at the C-5 position.[1][3]

Reagents:

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)[1]

  • Co-Catalyst: CuI (1-2 mol%)[1]

  • Base/Solvent: Et₃N or Diisopropylamine (DIPA) (used as solvent or co-solvent with THF).[1]

Procedure:

  • Degassing: Solvents must be rigorously degassed (sparge with Ar for 20 min) to prevent homocoupling of the alkyne (Glaser coupling).[1]

  • Mixing: Combine substrate, Pd catalyst, and CuI in the reaction vessel under Argon.

  • Addition: Add solvent/base followed by the alkyne dropwise.[1][2]

  • Reaction: Stir at Room Temperature .

    • Expert Insight: Iodine couples readily at RT in Sonogashira conditions.[1] Bromine typically requires heating (60-80°C) to react.[1]

  • Quench: Upon completion (TLC), quench with sat. NH₄Cl to chelate copper.[1]

  • Workup: Extract with Et₂O or EtOAc.

Protocol C: Sequential Functionalization (The "Second Step")

Objective: Activate the remaining C–Br bond after the Iodine has been substituted.

Once the iodine is replaced, the remaining bromine is a standard aryl bromide. To couple this position, you must switch to "forcing" conditions.

Procedure:

  • Substrate: The mono-functionalized product from Protocol A or B.

  • Catalyst Switch: Use a more active catalyst system.

    • Option 1: Pd(OAc)₂ + SPhos or XPhos (Buchwald ligands).[1]

    • Option 2: Pd(PPh₃)₄ at reflux (80-100°C).[1]

  • Reaction: Perform the second coupling (Suzuki, Heck, or Amination) at elevated temperatures (80°C - 110°C).

Workflow Visualization

SequentialWorkflow Start Start: 3-Bromo-5-iodobenzoate Step1 Step 1: C-I Selective Coupling (Suzuki/Sonogashira) Start->Step1 Intermediate Intermediate: 3-Bromo-5-functionalized-benzoate Step1->Intermediate Condition1 Conditions: Pd(PPh3)4, RT - 40°C Leaving Group: I- Condition1->Step1 Step2 Step 2: C-Br Activation (Suzuki/Buchwald-Hartwig) Intermediate->Step2 Final Final Product: 3,5-Difunctionalized Benzoate Step2->Final Condition2 Conditions: Pd(OAc)2/SPhos or High Temp Leaving Group: Br- Condition2->Step2

Caption: Sequential workflow for orthogonal functionalization of C-I and C-Br bonds.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Bis-coupling (Product contains 2x R-groups) Temperature too high (>60°C).Cool reaction to RT or 0°C.
Ligand is too electron-rich (e.g., PCy₃, tBu₃P).[1]Switch to PPh₃ or dppf (less active).[1]
No Reaction at C-I Oxidative addition inhibited by I⁻ ions.[1]Add Ag₂CO₃ or AgOTf to scavenge iodide (creates AgI precipitate).[1]
Homocoupling of Alkyne (Sonogashira) Oxygen present in solvent.[1]Degas solvents more rigorously; add alkyne slowly.[1]
Protodehalogenation (Loss of I/Br without coupling) Hydride source present (often from solvent or base).[1]Ensure anhydrous conditions; avoid alcohols if possible (use DMF/Dioxane).[1]

References

  • BenchChem. 3-Bromo-5-iodobenzoate Application Note & Technical Data. Retrieved from [1]

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid: Properties and Protocols. Retrieved from [1]

  • Fairlamb, I. J. S. Mechanistic complexity in Pd-catalyzed cross-couplings of aryl halides.[1] Royal Society of Chemistry.[1][4] Retrieved from [1]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Selectivity. Retrieved from [1]

  • National Institutes of Health (NIH). Palladium-Catalyzed Sequential Heteroarylation.[1] Retrieved from [1]

Sources

Method

Application Note: Chemoselective Amination of 3-Bromo-5-iodobenzoate

This is a comprehensive Application Note and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-5-iodobenzoate . Strategic Analysis & Mechanistic Rationale The Substrate Challenge The scaffold 3-Bromo-5-iodobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-5-iodobenzoate .

Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The scaffold 3-Bromo-5-iodobenzoate presents a classic yet critical challenge in cross-coupling chemistry: Chemoselectivity .

  • Dual Halogenated Motifs: The molecule contains two distinct electrophilic sites—Iodine (C–I) and Bromine (C–Br).

  • Electronic Environment: The ester group at the C1 position acts as an Electron Withdrawing Group (EWG). Being meta to both halogens, it lowers the electron density of the arene, generally facilitating oxidative addition at both sites compared to electron-rich systems.

  • The Objective: The primary goal is usually site-selective amination at the C–I bond (leaving the C–Br intact for subsequent functionalization) or controlled sequential amination .

The Selectivity Hierarchy

The success of this protocol relies on the kinetic differentiation of oxidative addition rates to the Palladium(0) center.

  • Bond Dissociation Energy (BDE):

    
     vs. 
    
    
    
    .
  • Kinetic Control: Under mild conditions, Pd(0) inserts into the C–I bond significantly faster than the C–Br bond.

  • Ligand Influence: To maintain this selectivity, we utilize ligands that form stable but not "hyper-active" catalysts (e.g., Xantphos or BINAP ). Extremely bulky, electron-rich ligands (like tBuXPhos) can sometimes accelerate C–Br activation enough to erode selectivity if temperature is not strictly controlled.

Base Sensitivity (The Ester Factor)

Standard Buchwald conditions often employ NaOtBu (Sodium tert-butoxide). However, for benzoate esters (especially methyl or ethyl), alkoxide bases pose a high risk of transesterification or hydrolysis .

  • Recommendation: We strictly utilize Inorganic Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄) . These bases are sufficiently strong to deprotonate the amine-Pd complex but mild enough to preserve the ester functionality.

Experimental Protocols

Protocol A: Site-Selective Amination (Targeting C–I)

This protocol is designed to aminate the Iodine position while preserving the Bromine.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate Methyl 3-bromo-5-iodobenzoate1.0Electrophile
Nucleophile Primary/Secondary Amine1.1 - 1.2Nucleophile
Catalyst Source Pd₂(dba)₃1.0 - 2.0 mol%Pd(0) Source
Ligand Xantphos2.0 - 4.0 mol%Bidentate Ligand
Base Cs₂CO₃ (Anhydrous)2.0Mild Base
Solvent 1,4-Dioxane or Toluene[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial or Schlenk tube and equip it with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

  • Charging Solids: Add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) to the vial.

    • Note: Pre-complexation of Pd and Ligand is beneficial. Stir these in a small amount of solvent for 5 mins before adding substrate if possible.

  • Substrate Addition: Add the 3-bromo-5-iodobenzoate (1.0 equiv). If the amine is a solid, add it now.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min

    
     Argon).
    
  • Solvent/Liquid Amine Addition: Inject anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.[1]

  • Reaction: Place the vessel in a pre-heated block at 60°C - 80°C .

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the risk of C–Br activation.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of starting material.

    • Success Marker: Observation of the mono-aminated product mass (M+Amine-I). Absence of bis-aminated product.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate. Purify via flash chromatography.

Protocol B: Sequential/Bis-Amination (Targeting C–Br)

This protocol is used to aminate the remaining Bromine position on the product from Protocol A, or to force double amination in one pot.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Substrate 3-Amino-5-bromobenzoate (from Protocol A)1.0Electrophile
Nucleophile Amine (Same or Different)1.5Nucleophile
Catalyst Source Pd(OAc)₂2.0 - 5.0 mol%Pre-catalyst
Ligand BrettPhos or RuPhos4.0 - 10.0 mol%Active Ligand
Base Cs₂CO₃ or K₃PO₄3.0Base
Solvent Toluene or t-Amyl Alcohol[0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Prepare vessel as in Protocol A.

  • Ligand Switch: For the deactivated/less reactive C–Br bond, switch to a more active ligand like BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Temperature: Heat the reaction to 100°C - 110°C .

  • Kinetics: This reaction will be slower than the Iodine coupling. Expect reaction times of 12–24 hours.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the divergent pathways controlled by temperature and ligand choice.

BuchwaldLogic Start 3-Bromo-5-iodobenzoate PathA_Cond Mild Conditions 60-80°C, Xantphos (Protocol A) Start->PathA_Cond PathB_Cond Forcing Conditions >100°C, BrettPhos (Protocol B) Start->PathB_Cond Direct Bis-Amination Pd_Cycle Pd(0) Oxidative Addition (Kinetic Selection) Intermed Intermediate: 3-Bromo-5-aminobenzoate (C-I Bond Reacted) Pd_Cycle->Intermed Fast (k_I >> k_Br) PathA_Cond->Pd_Cycle Intermed->PathB_Cond FinalProd Final Product: 3,5-Diaminobenzoate (Bis-aminated) PathB_Cond->FinalProd Slow (Requires Activation)

Caption: Kinetic hierarchy of oxidative addition allowing for stepwise functionalization of the di-haloarene.

Troubleshooting & Self-Validation System

ObservationDiagnosisCorrective Action
Low Conversion of SM Catalyst DeactivationEnsure strict O₂-free conditions. Switch solvent to Toluene (higher boiling point).
Formation of Bis-Amine (in Protocol A) Temperature too highLower temp to 60°C. Reduce catalyst loading to 1 mol%.
Ester Hydrolysis (Acid formation) Base too strong/wetSwitch from Carbonate to Phosphate (K₃PO₄). Ensure solvent is anhydrous.
Protodehalogenation (Loss of I/Br)

-Hydride Elimination
Use a ligand that prevents

-elimination (e.g., Xantphos). Avoid primary alcohols as solvents.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society.

  • BenchChem Technical Application Note. (2025). "Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry."

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Mechanism and Ligand Selection."

Sources

Application

Application Note: Chemoselective Esterification of 3-Bromo-5-iodobenzoic Acid

Executive Summary & Strategic Importance 3-Bromo-5-iodobenzoic acid (CAS 188815-32-9) is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Bromo-5-iodobenzoic acid (CAS 188815-32-9) is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three orthogonal reactive handles:

  • Aryl Iodide: Highly reactive toward Pd-catalyzed cross-couplings (Sonogashira, Suzuki, Heck) at low temperatures.

  • Aryl Bromide: Less reactive, allowing for sequential functionalization after the iodide has been reacted.

  • Carboxylic Acid: A solubilizing group or anchor point, often requiring protection as an ester to prevent catalyst poisoning or side reactions during metal-catalyzed steps.

This Application Note details the procedure for converting the free acid to Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2). We present two validated protocols: a scalable Fischer Esterification (Method A) and a mild Base-Promoted Alkylation (Method B), ensuring flexibility for both gram-scale batches and high-throughput parallel synthesis.

Strategic Analysis of Methods

FeatureMethod A: Acid-Catalyzed (Fischer)Method B: Base-Promoted (Alkylation)
Reagents MeOH, H₂SO₄ (cat.)MeI, K₂CO₃, DMF
Mechanism Nucleophilic Acyl SubstitutionSɴ2 Displacement
Scale Suitability High (>100g)Low to Medium (<5g)
Atom Economy HighModerate (Stoichiometric salt waste)
Risk Profile Corrosive (H₂SO₄)Toxic (MeI is an alkylating agent)
Purification Crystallization / ExtractionAqueous Workup / Column
Recommendation Standard for Scale-up Standard for Parallel Synthesis

Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)

This method utilizes sulfuric acid to catalyze the equilibrium between the carboxylic acid and methanol. It is the preferred route for scale-up due to the low cost of reagents and ease of purification.

Reaction Scheme & Logic

FischerEsterification Start 3-Bromo-5-iodobenzoic Acid (Solid) Process Reflux (65°C) 4-12 Hours Start->Process Dissolve Reagents MeOH (Excess) H2SO4 (Cat.) Reagents->Process Intermediate Tetrahedral Intermediate Process->Intermediate Equilibrium Workup Conc. / Neutralize (NaHCO3) Process->Workup Complete Intermediate->Process Product Methyl 3-bromo-5-iodobenzoate (Ppt/Solid) Workup->Product Crystallization

Figure 1: Workflow for the acid-catalyzed methanolysis of 3-bromo-5-iodobenzoic acid.

Detailed Procedure

Reagents:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, ACS Grade, 0.3 M concentration relative to substrate)

  • Sulfuric Acid (conc.[3][4] H₂SO₄, 0.1 – 0.5 equiv)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Bromo-5-iodobenzoic acid (e.g., 5.0 g, 15.3 mmol) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.4 mL, ~0.5 equiv) dropwise. Note: The reaction is exothermic; add slowly.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (65°C) for 8–12 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The acid (low Rf) should disappear, replaced by the ester (high Rf, ~0.6-0.8).

  • Concentration: Cool the mixture to room temperature. Remove approximately 80% of the methanol under reduced pressure (rotary evaporator).

  • Neutralization: Pour the residue slowly into a beaker containing saturated aqueous NaHCO₃ (50 mL) and crushed ice. Stir vigorously until gas evolution (CO₂) ceases and pH is neutral (~7-8).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo. The product typically solidifies upon drying.

    • Purification: If necessary, recrystallize from minimal hot Methanol or Hexanes.

Expected Yield: 85–95% Appearance: White to off-white solid.

Protocol B: Base-Promoted Alkylation (Mild)

This method avoids strong acids and high heat, making it ideal if the substrate contains acid-sensitive protecting groups (though the core scaffold is robust). It uses Methyl Iodide (MeI) as the electrophile.

Reaction Scheme & Logic

Alkylation Substrate 3-Bromo-5-iodobenzoic Acid Deprotonation Carboxylate Anion Formation Substrate->Deprotonation Mix 15 min Base K2CO3 (1.5 eq) DMF (Solvent) Base->Deprotonation Substitution Sn2 Attack Deprotonation->Substitution Electrophile Methyl Iodide (1.2 eq) Electrophile->Substitution Add dropwise Product Methyl Ester Substitution->Product RT, 2-4 h

Figure 2: Mechanism of base-promoted alkylation using Methyl Iodide.

Detailed Procedure

Safety Warning: Methyl Iodide is a suspected carcinogen and highly toxic. All operations must be performed in a functioning fume hood.

Reagents:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃, 1.5 equiv, granular or powdered)

  • Methyl Iodide (MeI, 1.2 equiv)

  • DMF (N,N-Dimethylformamide, 0.5 M concentration)

Step-by-Step:

  • Solubilization: Dissolve 3-Bromo-5-iodobenzoic acid (e.g., 1.0 g, 3.06 mmol) in DMF (6 mL).

  • Deprotonation: Add K₂CO₃ (0.63 g, 4.6 mmol). Stir at room temperature for 15 minutes. The mixture may appear as a suspension.

  • Alkylation: Add Methyl Iodide (0.23 mL, 3.67 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: TLC should show complete conversion rapidly compared to Method A.

  • Quench: Dilute the reaction mixture with Water (30 mL). The ester often precipitates out.

  • Workup:

    • If solid precipitates: Filter, wash with water, and dry.[4][5][6]

    • If oil forms: Extract with Diethyl Ether or EtOAc (3 x 20 mL). Wash organics with Water (2 x 20 mL) to remove DMF, then Brine. Dry over MgSO₄ and concentrate.

Expected Yield: 90–98%

Analytical Validation

To ensure the integrity of the halogen handles (Br, I) and the formation of the ester, compare the product data against these standard values.

NMR Characterization (Simulated Reference)

The 1,3,5-substitution pattern results in three distinct aromatic protons, typically appearing as triplets (t) or doublets of doublets (dd) with small meta-coupling constants (


).
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H NMR 8.35t (

Hz)
1HAr-H (Ortho to Ester, between I/COOMe)
8.18t (

Hz)
1HAr-H (Ortho to Ester, between Br/COOMe)
8.05t (

Hz)
1HAr-H (Between Br/I)
3.94s3H–OCH₃ (Methyl Ester)
¹³C NMR ~165.0s-C =O (Ester Carbonyl)
~52.8s-–OC H₃

Note: Shifts may vary slightly (


 ppm) depending on solvent (CDCl₃ vs DMSO-d₆).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion (Method A) Water in solvent or equilibrium limit reached.Use anhydrous MeOH.[5][7] Add a drying tube. Increase reaction time or add more H₂SO₄.
Low Yield (Method B) Product retained in DMF during extraction.DMF is water-miscible but tenacious. Wash organic layer thoroughly with water (3x) or 5% LiCl solution.
Dehalogenation Palladium contamination (if recycled glassware used) or extreme heat.Ensure glassware is clean.[6] Do not exceed 80°C. This substrate is generally stable to acid/base.
Pink/Purple Color Iodine liberation (oxidation).Wash organic layer with 10% Sodium Thiosulfate (

) to reduce free iodine.

References

  • PubChem. (2024). Methyl 3-bromo-5-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: 3-Bromo-5-Iodobenzoate as a Chemoselective Bifunctional Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Overview In the realm of advanced organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Overview

In the realm of advanced organic synthesis and medicinal chemistry, the rapid construction of unsymmetrically substituted aromatic systems is a persistent challenge. 3-Bromo-5-iodobenzoate (and its parent, 3-bromo-5-iodobenzoic acid) serves as a premier dihalogenated aromatic scaffold to overcome this hurdle[1]. By featuring both bromine and iodine atoms in a meta-relationship on the same benzene ring, this compound offers a programmable, stepwise functionalization platform. This differential reactivity has been successfully exploited in the large-scale synthesis of complex pharmaceuticals, such as thromboxane receptor antagonists, and various advanced functional materials[1][2].

Mechanistic Rationale: The Causality of Chemoselectivity

The core principle driving the utility of 3-bromo-5-iodobenzoate is the significant thermodynamic difference in bond dissociation energies between the carbon-iodine (C–I, ~65 kcal/mol) and carbon-bromine (C–Br, ~81 kcal/mol) bonds.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the oxidative addition of the active Pd(0) species to the aryl halide is typically the rate-determining step. Because the C–I bond is weaker and highly polarizable, Pd(0) undergoes oxidative addition at the C–I position orders of magnitude faster than at the C–Br position[1]. By carefully modulating the reaction temperature and ligand electron density, chemists can achieve >95% chemoselectivity for the mono-coupled product at the iodine site. The bromine atom remains completely intact, serving as a dormant electrophile for a subsequent, orthogonal coupling reaction under more forcing thermal or catalytic conditions[2].

Workflow Visualization

The following diagram illustrates the logical flow of chemoselective sequential cross-coupling.

G SM 3-Bromo-5-iodobenzoate Step1 Pd(0) Oxidative Addition (Fast) SM->Step1 Reagent 1 (Mild Temp) Int 3-Bromo-5-R1-benzoate (Intermediate) Step1->Int C-I Cleavage Step2 Pd(0) Oxidative Addition (Slow) Int->Step2 Reagent 2 (High Temp) Prod 3-R2-5-R1-benzoate (Final Product) Step2->Prod C-Br Cleavage

Stepwise chemoselective functionalization of 3-bromo-5-iodobenzoate.

Quantitative Data Summarization

To guide experimental design, the table below summarizes the typical conditions and expected yields for the sequential functionalization of the 3-bromo-5-iodobenzoate scaffold.

Reaction StepTarget BondReaction TypeTypical Catalyst / ConditionsExpected Yield
Step 1 C–ISonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N, RT to 50 °C85 - 95%
Step 1 C–ISuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 60 °C80 - 90%
Step 2 C–BrHeckPd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 110 °C70 - 85%
Step 2 C–BrBuchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100 °C75 - 88%

Validated Experimental Protocols

Self-Validating System Note: To ensure the integrity of the bifunctional scaffold during transition-metal catalysis, the free carboxylic acid must first be protected. Failure to do so can result in competitive coordination of the carboxylate to the palladium center, catalyst poisoning, or unwanted esterification with alcohol-based coupling partners[1].

Protocol A: Scaffold Protection via Esterification

Causality: Converting 3-bromo-5-iodobenzoic acid to a methyl ester masks the acidic proton and drastically improves solubility in organic solvents required for subsequent cross-coupling.

  • Initiation: Suspend 3-bromo-5-iodobenzoic acid (20.0 mmol) in anhydrous methanol (40 mL) in a round-bottom flask[3].

  • Catalysis: Add methanesulfonic acid (0.4 mL) dropwise to serve as a Brønsted acid catalyst[3].

  • Reaction: Stir the mixture for 16 hours at 60 °C (oil bath) under a nitrogen atmosphere.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar baseline spot (free acid) is entirely consumed, replaced by a high-Rf UV-active spot.

  • Crystallization: Cool the resulting clear solution to -20 °C in a freezer for 16 hours to induce crystallization[3].

  • Isolation: Collect the solid by vacuum filtration, wash with chilled (-20 °C) methanol, and dry in vacuo to yield methyl 3-bromo-5-iodobenzoate.

Protocol B: Chemoselective Sonogashira Coupling at the C–I Bond

Causality: Utilizing a mild base (Et₃N) and ambient to low-heat conditions ensures that the palladium catalyst selectively inserts into the weaker C–I bond without providing enough thermal energy to cross the activation barrier of the C–Br bond.

  • Preparation: In a flame-dried Schlenk flask, dissolve methyl 3-bromo-5-iodobenzoate (10.0 mmol) in degassed THF (30 mL) and Et₃N (10 mL).

  • Catalyst Activation: Add Pd(PPh₃)₂Cl₂ (0.05 eq, 0.5 mmol) and CuI (0.1 eq, 1.0 mmol).

    • Observation: The solution will darken rapidly, indicating the reduction of Pd(II) to the active Pd(0) species.

  • Coupling: Add the terminal alkyne (e.g., triisopropylsilylacetylene) (1.05 eq, 10.5 mmol) dropwise[1].

  • Reaction: Stir at room temperature for 4-6 hours.

    • Validation Checkpoint: Analyze an aliquot via GC-MS. The mass spectrum must confirm the mass of the mono-coupled product while distinctly showing the classic 1:1 isotopic ratio (M and M+2 peaks) indicative of an intact bromine atom.

  • Purification: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts, concentrate the filtrate, and purify via flash column chromatography.

Protocol C: Forcing Heck Coupling at the C–Br Bond

Causality: The remaining C–Br bond is significantly stronger. Activating it requires a more electron-rich, sterically demanding ligand (e.g., P(o-tolyl)₃) to accelerate oxidative addition, alongside higher thermal energy[2].

  • Preparation: Charge a heavy-walled reaction vial with the mono-coupled brominated intermediate from Protocol B (5.0 mmol), an alkene (e.g., ethyl acrylate, 1.5 eq, 7.5 mmol), Pd(OAc)₂ (0.05 eq, 0.25 mmol), and P(o-tolyl)₃ (0.1 eq, 0.5 mmol).

  • Solvent & Base: Add anhydrous DMF (15 mL) and Et₃N (2.0 eq, 10.0 mmol).

  • Reaction: Seal the vial with a PTFE septum, purge with N₂, and heat to 110 °C for 12 hours[2].

    • Validation Checkpoint: LC-MS should indicate complete consumption of the brominated starting material and the appearance of the fully bifunctionalized target mass.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with LiCl aqueous solution (5%) or water (3x) to thoroughly remove the DMF.

  • Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify to isolate the final bifunctionalized product.

References

  • Benchchem. "3-Bromo-5-iodobenzoate - Benchchem: Functional Group Interconversion". Benchchem.
  • ACS Publications. "A Scalable Synthesis of the Thromboxane Receptor Antagonist 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid via a Regioselective Heck Cross-Coupling Strategy". Organic Process Research & Development.
  • Google Patents. "US20200325160A1 - Glucose-sensitive albumin-binding derivatives". Google Patents.

Sources

Application

Heck reaction parameters for 3-Bromo-5-iodobenzoate substrates

Topic: High-Fidelity Chemoselective Heck Arylation of 3-Bromo-5-iodobenzoate Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists Executive Summary & Strategic Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Chemoselective Heck Arylation of 3-Bromo-5-iodobenzoate Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Executive Summary & Strategic Importance

The 3-Bromo-5-iodobenzoate scaffold represents a critical "bifunctional pivot" in medicinal chemistry. Its value lies in the orthogonal reactivity of the halogen substituents: the highly reactive C–I bond allows for an initial cross-coupling event (Heck, Sonogashira, Suzuki) under mild conditions, while the C–Br bond remains dormant, preserving a handle for subsequent elaboration.

Achieving high chemoselectivity (>95:1 mono- vs. bis-coupling) requires precise kinetic control. This guide details the parameters to exclusively engage the C–I bond in a Heck reaction, preventing the formation of statistical mixtures or oligomers.

Mechanistic Rationale: The Kinetic Gating Effect

The selectivity relies on the distinct rates of Oxidative Addition (OA) , the turnover-limiting step for aryl halides in the catalytic cycle.

  • C–I Bond: Weak bond dissociation energy (~65 kcal/mol). OA occurs rapidly, often at ambient or mild temperatures (25–60°C).

  • C–Br Bond: Stronger bond (~81 kcal/mol). OA requires higher activation energy (typically >100°C or electron-rich/bulky ligands).

The Selectivity Strategy: To maximize the Kinetic Gating Effect, we employ "detuned" catalytic systems—standard Pd(0) sources with moderately donating ligands (or ligand-free "Jeffery" conditions)—and strictly control temperature. Highly active catalysts (e.g., Pd-dialkylbiaryl phosphines like Buchwald ligands) should be avoided in the first step as they lower the activation barrier for Ar–Br insertion, eroding selectivity.

Diagram 1: Chemoselective Catalytic Cycle

HeckSelectivity Pd0 Active Catalyst Pd(0)L2 Substrate Substrate: 3-Bromo-5-iodobenzoate Pd0->Substrate Coordination Complex_I Intermediate A: Ar(Br)-Pd(II)-I (Fast OA at C-I) Substrate->Complex_I k(I) >> k(Br) (Temp < 90°C) Complex_Br Side Product B: Ar(I)-Pd(II)-Br (Slow OA at C-Br) Substrate->Complex_Br k(Br) Slow (High Temp/Active Ligands) Alkene Alkene Insertion (Heck Product) Complex_I->Alkene Syn-Insertion & Beta-Elimination Bis Bis-Coupled Impurity Complex_Br->Bis Side Reaction Alkene->Pd0 Reductive Elimination (Regenerates Catalyst)

Caption: Kinetic gating mechanism. Green path represents the desired low-energy pathway (C-I activation); Red path represents the high-energy side reaction (C-Br activation).

Optimization Parameters

The following matrix synthesizes field data for maximizing mono-arylation yield.

ParameterRecommended ConditionScientific Rationale
Catalyst Source Pd(OAc)₂ (2–5 mol%)Stable, cost-effective precursor. In situ reduction provides a steady stream of active Pd(0) without "burst" activity that might activate Br.
Ligand PPh₃ or P(o-tol)₃ Critical: Monodentate aryl phosphines provide sufficient electron density for Ar–I insertion but are sterically/electronically insufficient to activate Ar–Br at <100°C.
Alternative Ligand-Free (Jeffery) Using TBAB (tetra-n-butylammonium bromide) stabilizes Pd nanoparticles. Excellent for high selectivity but may require longer reaction times.[1]
Base Et₃N or Ag₂CO₃ Et₃N is standard. Ag₂CO₃ acts as a halide sequestering agent, driving the reaction at lower temps (even RT), effectively "locking out" Br activation.
Solvent DMF or CH₃CN Polar aprotic solvents stabilize the cationic Pd(II) intermediates. DMF is preferred for solubility of benzoate esters.
Temperature 60°C – 85°C Strict Limit: Do not exceed 90°C. Above this threshold, Ar–Br activation becomes statistically significant.

Standardized Protocol: Mono-Heck Arylation

Objective: Selective coupling of methyl acrylate to methyl 3-bromo-5-iodobenzoate.

Materials:
  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Alkene: Methyl acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Ligand: Triphenylphosphine [PPh₃] (0.06 equiv)

  • Base: Triethylamine [Et₃N] (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:
  • Pre-Complexation (Optional but Recommended):

    • In a reaction vial, dissolve Pd(OAc)₂ and PPh₃ in a small portion of DMF. Stir at room temperature (RT) for 15 minutes under Nitrogen/Argon.

    • Why? Ensures formation of the active Pd(PPh₃)₂ species before substrate exposure, reducing induction time.

  • Reaction Assembly:

    • Add the 3-bromo-5-iodobenzoate substrate to the reaction vessel.

    • Add the remaining DMF (degassed).

    • Add Triethylamine (Et₃N) followed by Methyl Acrylate.

    • Tip: Add the alkene last to prevent polymerization before the catalytic cycle engages.

  • Thermal Activation:

    • Heat the mixture to 80°C .

    • Monitor via HPLC or TLC every hour.

    • Endpoint: Reaction typically completes in 2–6 hours. Look for the disappearance of the starting material. Do not "overcook" to chase the last 2% conversion, as this risks attacking the bromide.

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc and wash with water/brine (3x) to remove DMF.

    • Dry over Na₂SO₄, concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product is significantly more polar than the starting material but less polar than the bis-coupled impurity.

Diagram 2: Experimental Workflow

ProtocolWorkflow Step1 1. Catalyst Prep Pd(OAc)2 + PPh3 DMF, 15 min RT Step2 2. Assembly Add Substrate (I/Br) Add Base + Alkene Step1->Step2 Step3 3. Reaction Heat to 80°C Monitor (2-6h) Step2->Step3 Step4 4. Quench Cool to RT Dilute EtOAc/Wash Step3->Step4 Step5 5. Isolation Flash Column Collect Mono-Product Step4->Step5

Caption: Step-by-step execution flow for the selective mono-Heck reaction.

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Bis-Coupling Observed Temperature too high or Reaction time too long.Reduce Temp to 60°C. Stop reaction at 95% conversion.
No Reaction / Slow Catalyst poisoning or poor OA.Ensure DMF is anhydrous/degassed. Add Ag₂CO₃ (1.1 equiv) to sequester Iodide (forms AgI ppt), accelerating the reaction at lower temps.
Dehalogenation Hydride source present.[3][4]Ensure solvent is dry. Avoid using formate bases. Use inorganic bases (K₂CO₃) if Et₃N causes reduction.
Regioselectivity (Alkene) Electronic bias of benzoate.The electron-withdrawing ester directs the Heck insertion to the terminal carbon (beta-selectivity) effectively. No specific adjustment needed for acrylates.

References

  • Organic Chemistry Portal. Heck Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V.The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (2000). (Foundational text on Pd source/ligand effects).
  • Littke, A. F., & Fu, G. C.Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on bulky ligands activating inert halides—conditions to avoid).
  • Odinity. Intro to Organometallics: The Heck Reaction Experimental Procedure. (2013).[5][6][7] Retrieved from [Link]

Sources

Method

One-pot synthesis strategies involving 3-Bromo-5-iodobenzoate

Application Note: High-Efficiency One-Pot Functionalization of 3-Bromo-5-iodobenzoate Scaffolds Part 1: Core Directive & Strategic Overview Objective: To provide a validated, high-fidelity guide for the chemoselective, o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Functionalization of 3-Bromo-5-iodobenzoate Scaffolds

Part 1: Core Directive & Strategic Overview

Objective: To provide a validated, high-fidelity guide for the chemoselective, one-pot functionalization of 3-Bromo-5-iodobenzoate . This scaffold acts as a "linchpin" in medicinal chemistry, enabling the rapid construction of non-symmetrical, meta-terphenyl cores and complex heterocycles.

The Central Challenge: The primary challenge in utilizing 3-bromo-5-iodobenzoate is controlling site-selectivity .[1] Both halogenated positions are activated by the electron-withdrawing ester group at C-1.[1] However, the Carbon-Iodine (C-I) bond possesses a significantly lower bond dissociation energy (BDE) and faster rate of oxidative addition to Pd(0) compared to the Carbon-Bromine (C-Br) bond.

The Solution: By exploiting the kinetic differentiation between C-I and C-Br bonds, researchers can execute "programmed" sequential couplings in a single vessel. This guide details the Sequential Temperature-Ramping (STR) strategy to achieve >95% chemoselectivity.[1]

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The Chemoselectivity Landscape

The success of this protocol relies on the distinct reactivity profiles of the halogens.

  • C-5 (Iodine): Undergoes rapid oxidative addition with Pd(0) at ambient or mild temperatures (25–60 °C).[1]

  • C-3 (Bromine): Remains inert under mild conditions but undergoes oxidative addition at elevated temperatures (>80 °C) or with specialized bulky ligands.[1]

Mechanistic Causality: The ester moiety at C-1 exerts an electron-withdrawing inductive effect (-I), activating the ring. While this generally increases the reactivity of both halogens compared to benzene, the relative reactivity order (


) is preserved.
Visualization of Reaction Pathway

The following diagram illustrates the kinetic separation that enables one-pot synthesis.

Chemoselectivity cluster_mech Kinetic Control Points SM 3-Bromo-5-iodobenzoate (Starting Material) Int Intermediate: 5-Substituted-3-bromobenzoate SM->Int Step 1: Oxidative Addition (C-I) Temp: 25-50°C Limiting Reagent A Cat Pd(0) Catalyst (Active Species) Prod Final Product: 3,5-Disubstituted Benzoate Int->Prod Step 2: Oxidative Addition (C-Br) Temp: 80-100°C Excess Reagent B Note1 C-I Bond: Weak (approx. 65 kcal/mol) Fast OA at RT Note2 C-Br Bond: Stronger (approx. 81 kcal/mol) Requires Heat/Activation

Caption: Kinetic differentiation pathway showing the sequential activation of C-I and C-Br bonds based on thermal gating.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Sequential Suzuki-Miyaura Coupling

Application: Synthesis of non-symmetrical meta-terphenyls.[1]

Reagents & Equipment:

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) - Chosen for robust selectivity.[1]

  • Solvent: Toluene/Ethanol/Water (4:1:1) - Biphasic system ensures solubility of inorganic bases.

  • Base: Na2CO3 (2.0 equiv for Step 1), K3PO4 (2.0 equiv for Step 2).

Step-by-Step Methodology:

  • System Preparation: Charge a reaction vial with Methyl 3-bromo-5-iodobenzoate (1.0 equiv), Boronic Acid A (1.05 equiv), and Pd(PPh3)4 (3 mol%).[1]

    • Critical Control Point: Do not use a large excess of Boronic Acid A. Excess nucleophile may force the reaction at the bromine site once the iodine is consumed.

  • Step 1 (The Iodine Coupling):

    • Add degassed solvent (Toluene/EtOH/H2O) and Na2CO3 (2.0 equiv).[1]

    • Stir at Room Temperature to 50 °C under inert atmosphere (N2/Ar).

    • Monitor: Check via TLC or LC-MS after 2-4 hours. Look for the disappearance of the starting material and the appearance of the mono-coupled bromide intermediate.

    • Note: The C-Br bond remains intact at this temperature with this catalyst.[1][2]

  • Step 2 (The Bromine Coupling):

    • Once Step 1 is complete, do not work up.

    • Add Boronic Acid B (1.2 – 1.5 equiv) directly to the vessel.

    • Add a stronger base/activator if necessary (e.g., K3PO4) or simply utilize the remaining base if sufficient excess was added initially (though fresh base is recommended to maintain pH).

    • Ramp Temperature: Heat the mixture to 90–100 °C (reflux).

    • Stir for 6–12 hours.

  • Work-up: Cool to RT, dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate. Purify via column chromatography.[1]

Validation Data (Expected):

Step Target Bond Temp (°C) Time (h) Conversion (%) Selectivity (I:Br)
1 C-I 40 4 >98% >95:5

| 2 | C-Br | 100 | 8 | >95% | N/A |[1]

Protocol B: Orthogonal Sonogashira-Suzuki Sequence

Application: Synthesis of alkynylated biaryl esters (e.g., precursors for fused heterocycles).

Rationale: Sonogashira coupling is highly selective for iodides at room temperature using CuI co-catalysis.[1] The subsequent Suzuki coupling requires basic aqueous conditions, which are compatible with the post-Sonogashira mixture.

Step-by-Step Methodology:

  • Step 1 (Sonogashira at C-I):

    • Combine Methyl 3-bromo-5-iodobenzoate (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%) in dry THF or DMF.

    • Add Terminal Alkyne (1.05 equiv) and Et3N (3.0 equiv).[1]

    • Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Verify complete consumption of iodide.[1] The bromide is inert under these mild conditions.[1]

  • Step 2 (Suzuki at C-Br):

    • To the same reaction vessel, add Aryl Boronic Acid (1.5 equiv).

    • Add an aqueous solution of K2CO3 or Cs2CO3 (3.0 equiv).[1]

    • Optional: Add a "booster" shot of Pd catalyst (1 mol%) if the Sonogashira step was sluggish, though often the initial Pd is sufficient.

    • Heat to 80–100 °C .

    • Monitor for the formation of the final product.

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • "Scrambling" (Loss of Selectivity):

    • Symptom:[1][2][3][4][5][6][7][8] Formation of bis-coupled product during Step 1.[1]

    • Cause: Temperature too high or Boronic Acid A used in large excess (>1.1 equiv).[1]

    • Fix: Lower Step 1 temperature to 25 °C; strictly control stoichiometry (1.0 equiv).

  • Stalled Step 2:

    • Symptom:[1][2][3][4][5][6][7][8] Intermediate persists; C-Br bond fails to react.[1]

    • Cause: Catalyst deactivation (Pd black formation) or insufficient ligand.[1]

    • Fix: Add 1-2 mol% fresh Pd catalyst and/or phosphine ligand (e.g., SPhos or XPhos) at the start of Step 2.

  • Hydrolysis of Ester:

    • Symptom:[1][2][3][4][5][6][7][8] Formation of carboxylic acid.[1][9]

    • Cause: High heat with strong hydroxide bases.[1]

    • Fix: Use anhydrous carbonate bases (Cs2CO3) or phosphate bases (K3PO4) which are milder on esters than hydroxides.[1]

Part 5: References

  • BenchChem. 3-Bromo-5-iodobenzoate Product & Reactivity Profile. (Accessed 2025).[1][4][10] Link

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid: Applications in Thromboxane Receptor Antagonist Synthesis.[1][2] (Accessed 2025).[1][4][10] Link

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. (2011).[1] Discusses general principles of I vs Br selectivity. Link

  • Journal of the American Chemical Society. Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes. (2004).[1][11] Fundamental mechanistic study on oxidative addition rates. Link

  • Angewandte Chemie Int. Ed. Nickel-Catalyzed C-I-Selective Cross-Electrophile Coupling.[1][6] (2023).[1][6][12] Emerging methods for selective coupling. Link

Sources

Application

Precision Engineering of Pharmaceutical Scaffolds: Chemo-Selective Functionalization of Methyl 3-Bromo-5-Iodobenzoate

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Subject: 3-Bromo-5-iodobenzoate (CAS: 188813-07-2 / Acid: 188815-32-9) Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads Subject: 3-Bromo-5-iodobenzoate (CAS: 188813-07-2 / Acid: 188815-32-9)

Executive Summary: The Power of Orthogonal Reactivity

In the landscape of Diversity-Oriented Synthesis (DOS), Methyl 3-bromo-5-iodobenzoate represents a "privileged scaffold." Its value lies not merely in its structure, but in the kinetic orthogonality of its halogen handles.

For the drug developer, this molecule offers a programmable platform. The significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol) allows for site-selective oxidative addition . By carefully modulating catalyst activity and temperature, researchers can sequentially install distinct pharmacophores at the C5 (iodo) and C3 (bromo) positions without the need for protecting groups.

This guide details the protocols for exploiting this reactivity hierarchy to synthesize complex pharmaceutical intermediates, specifically targeting kinase inhibitors and thromboxane receptor antagonists.

Strategic Framework: Reactivity Hierarchy

To successfully utilize this scaffold, one must visualize the reactivity landscape. The order of operations is dictated by the susceptibility of the carbon-halogen bond to Palladium(0) insertion.

Visualizing the Reactivity Profile[1][2]

ReactivityHierarchy Scaffold Methyl 3-Bromo-5-iodobenzoate Iodine Pos 5: C-I Bond (High Reactivity) Scaffold->Iodine  Step 1: RT Oxidative Addition Bromine Pos 3: C-Br Bond (Medium Reactivity) Scaffold->Bromine  Step 2: High Temp/Active Ligand Ester Pos 1: Ester (Low Reactivity/Electrophile) Scaffold->Ester  Step 3: Hydrolysis/Amidation Iodine->Bromine Sequential Functionalization

Figure 1: Kinetic hierarchy of the 3-bromo-5-iodobenzoate scaffold. The C-I bond reacts under mild conditions, preserving the C-Br bond for subsequent transformations.

Application Note: Sequential Cross-Coupling Protocols

Phase 1: Site-Selective Functionalization at C5 (Iodine)

Objective: Install the first pharmacophore (Aryl/Alkyne) while leaving the Bromine intact.

The C–I bond undergoes oxidative addition with Pd(0) at room temperature. The key to success here is ligand restraint . Using "hot" ligands (like SPhos or XPhos) or high temperatures (>60°C) may lead to "scrambling" (reaction at Br) or bis-coupling.

Recommended Reaction: Sonogashira Coupling or Room-Temperature Suzuki-Miyaura.

Protocol A: Chemoselective Sonogashira Coupling
  • Target: 3-Bromo-5-alkynylbenzoates.

  • Mechanism: The oxidative addition of Pd to Ar-I is faster than Ar-Br. Cu(I) activates the alkyne.

Step-by-Step Methodology:

  • Charge: To a dry Schlenk flask, add Methyl 3-bromo-5-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Base/Reagent: Add Et₃N (3.0 equiv) followed by the terminal alkyne (1.05 equiv) dropwise.

  • Conditions: Stir at 20–25°C (Room Temperature) under Nitrogen.

    • Critical Note: Do NOT heat. Heating promotes reaction at the bromine site.

  • Monitoring: Monitor by TLC/HPLC. The Iodine starting material should vanish within 2-4 hours. The Bromine peak should remain stable.

  • Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography.

Phase 2: Functionalization at C3 (Bromine)

Objective: Install the second pharmacophore (Amine/Aryl) at the remaining Bromine site.

With the Iodine replaced, the Bromine atom is now the most reactive site. We must now switch to forcing conditions —higher temperatures and electron-rich, bulky phosphine ligands to facilitate oxidative addition into the stronger C–Br bond.

Recommended Reaction: Buchwald-Hartwig Amination or High-Temp Suzuki.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)
  • Target: 3-Amino-5-alkynylbenzoates (Core structure for many kinase inhibitors).

  • Ligand Choice: Xantphos (for high yields) or BINAP.

Step-by-Step Methodology:

  • Charge: Take the product from Phase 1 (1.0 equiv). Add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Solvent: Add 1,4-Dioxane or Toluene (degassed).

  • Base: Add Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu may hydrolyze the ester if water is present; use strictly anhydrous conditions or switch to Cs₂CO₃).

  • Nucleophile: Add the amine (1.2 equiv).

  • Conditions: Heat to 100°C for 12–18 hours.

  • Validation: The reaction is driven by the specialized ligand's ability to insert Pd into the hindered/stronger Ar-Br bond.

Case Study: Synthesis of Thromboxane Receptor Antagonists

A prominent example of this scaffold's utility is in the synthesis of thromboxane receptor antagonists (e.g., derivatives related to Ramatroban analogs).

The Synthetic Logic:

  • Starting Material: 3-Bromo-5-iodobenzoic acid (or methyl ester).[1][2][3]

  • Step 1 (Heck Reaction at I): Regioselective Heck coupling with an acrylate or styrene derivative at the Iodine position.

    • Conditions: Pd(OAc)₂, Et₃N, CH₃CN, 50°C.

    • Outcome: Installation of the propionic acid side chain precursor.

  • Step 2 (Sulfonamidation/Coupling at Br): The Bromine is then used to attach the benzenesulfonamido-ethyl chain via a subsequent cross-coupling or lithiation sequence.

Workflow Visualization

SynthesisWorkflow Start Start: Methyl 3-bromo-5-iodobenzoate Step1 Step 1: Chemoselective Coupling (Iodine) Rxn: Sonogashira/Suzuki @ RT Catalyst: PdCl2(PPh3)2 Start->Step1 Inter1 Intermediate A: 3-Bromo-5-functionalized benzoate Step1->Inter1 Step2 Step 2: Hard Coupling (Bromine) Rxn: Buchwald/Suzuki @ 100°C Ligand: Xantphos/SPhos Inter1->Step2 Final Target: 3,5-Difunctionalized Pharma Intermediate Step2->Final

Figure 2: Step-wise workflow for transforming the di-halo scaffold into a dual-pharmacophore intermediate.

Data Summary: Reaction Optimization Table

ParameterPhase 1 (Iodine Target)Phase 2 (Bromine Target)
Primary Halogen Iodine (I) Bromine (Br)
Bond Energy ~65 kcal/mol~81 kcal/mol
Temperature 20°C – 45°C80°C – 110°C
Catalyst System Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd₂(dba)₃ + Xantphos/SPhos
Base Et₃N or K₂CO₃ (mild)Cs₂CO₃ or NaOtBu (strong)
Risk Factor Over-reaction (Bis-coupling)Catalyst deactivation / Hydrolysis

References

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Information & Applications. Available at:

  • BenchChem. 3-Bromo-5-iodobenzoate: Significance in Advanced Organic Synthesis. Available at:

  • ChemicalBook. 3-Bromo-5-iodobenzoic acid Properties and Thromboxane Antagonist Synthesis. Available at:

  • National Institutes of Health (NIH) - PubChem. Methyl 3-bromo-5-iodobenzoate Compound Summary. Available at:

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4] (Contextual reference for Br-selective coupling conditions). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling Optimization for 3-Bromo-5-iodobenzoate

Core Technical Directive: The Mechanics of Selectivity Welcome to the technical support center. You are working with methyl 3-bromo-5-iodobenzoate , a "privileged scaffold" in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Directive: The Mechanics of Selectivity

Welcome to the technical support center. You are working with methyl 3-bromo-5-iodobenzoate , a "privileged scaffold" in medicinal chemistry. Its value lies entirely in its asymmetry of reactivity .

To improve yield, you must stop treating this as a standard cross-coupling and start treating it as a kinetic race .

The Kinetic Hierarchy (The "Why")

The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Br (approx. 81 kcal/mol). In Palladium-catalyzed cross-coupling, the Oxidative Addition step is rate-determining.[1][2]

  • At

    
    :  Pd(0) inserts rapidly into the C–I bond. The C–Br bond remains kinetically inert.
    
  • At

    
    :  The thermal energy overcomes the activation barrier for the C–Br bond, leading to "scrambling" (bis-coupling) and loss of yield.
    

Your Golden Rule: Control temperature to control site selectivity.

Validated Experimental Protocols

Workflow A: Site-Selective Suzuki-Miyaura Coupling (C5-Iodine)

Target: Functionalize the Iodine position while leaving the Bromine and Ester intact.

Common Failure Mode: Hydrolysis of the methyl ester or bis-coupling.

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst


Bidentate ligands like dppf stabilize the Pd-complex, preventing "Pd-black" precipitation during slow, low-temp reactions.
Base

/


(anhydrous)
Strong hydroxide bases hydrolyze the ester. Tribasic phosphate is milder and buffers the pH.
Solvent DMF / WaterToluene / Water (10:1) or Dioxane (dry) Reducing water content minimizes ester hydrolysis.
Temp

RT to

Keeps the system below the activation energy of the C-Br bond.

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar flow, add 3-bromo-5-iodobenzoate (1.0 equiv), Boronic Acid (1.05 equiv), and

    
     (2.0 equiv) to the reaction vessel.
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add degassed Toluene/Water (10:1).

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50% after 6h, raise temp to

      
      . Do not  exceed 
      
      
      
      .
  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Workflow B: Site-Selective Sonogashira Coupling (C5-Iodine)

Target: Alkynylation of the Iodine position.

Common Failure Mode: Homocoupling of the alkyne (Glaser coupling) consuming the nucleophile.

Step-by-Step Protocol:

  • Charge: Add substrate (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Degassed THF/Triethylamine (1:1).

  • Addition: Add terminal alkyne (1.05 equiv) dropwise.

  • Reaction: Stir at

    
     to RT .
    
    • Note: The C-I bond is so reactive in Sonogashira that cooling is often necessary to prevent exotherms from triggering side reactions.

Visualizing the Sequential Workflow

The following diagram illustrates the logical flow of sequential functionalization, highlighting the critical decision points for ligands and temperatures.

SequentialCoupling Start Start: 3-Bromo-5-iodobenzoate Step1 Step 1: C-I Activation (Kinetic Control) Start->Step1 Pd(dppf)Cl2 RT - 40°C Selectivity > 95% BisCouple Error: Bis-Coupling (Temp too high) Start->BisCouple T > 60°C Hydrolysis Error: Ester Hydrolysis (Base too strong) Start->Hydrolysis NaOH/H2O Intermed Intermediate: 3-Bromo-5-functionalized Step1->Intermed Workup & Purification Step2 Step 2: C-Br Activation (Thermodynamic Forcing) Intermed->Step2 Pd(PPh3)4 or XPhos 80°C - 100°C Requires Heat Product Final Product: 3,5-Difunctionalized Step2->Product Yield Optimized

Figure 1: Sequential functionalization logic flow. Note the temperature jump required between Step 1 and Step 2.[3]

Troubleshooting Center (FAQ)

Q1: I am seeing ~15% of the bis-coupled product (reaction at both I and Br). How do I stop this? Diagnosis: Your system has too much thermal energy or your catalyst is too active. Solution:

  • Lower the Temperature: Drop to

    
    . If the reaction is slow, extend time rather than increasing heat.
    
  • Starve the Reaction: Use exactly 1.0 or 0.95 equivalents of the boronic acid. If there is no excess nucleophile, the Pd cannot couple the second position even if it inserts into the Br bond.

  • Ligand Switch: Avoid electron-rich, bulky phosphines (like

    
     or XPhos) for the first step. These lower the activation barrier for Ar-Br oxidative addition [1]. Stick to 
    
    
    
    or dppf.

Q2: My methyl ester is disappearing, and I'm isolating the carboxylic acid. Diagnosis: Saponification is occurring due to hydroxide ions. Solution:

  • Switch Base: Replace carbonates/hydroxides with Potassium Phosphate Tribasic (

    
    ) . It is less nucleophilic toward the carbonyl carbon.
    
  • Switch Solvent: Move to anhydrous DMF or Dioxane. If water is required for the boronic acid mechanism, use the minimum amount necessary (e.g., 20:1 solvent:water ratio).

Q3: The reaction stalls at 60% conversion, but adding more catalyst doesn't help. Diagnosis: Catalyst poisoning or "Pd-black" formation. The oxidative addition into the C-I bond is fast, but if the transmetallation is slow (due to steric bulk of the boronic acid), the active Pd species decomposes. Solution:

  • Ligand Upgrade: Switch from

    
     to 
    
    
    
    . The bidentate ligand prevents Pd aggregation.
  • Additive: Add 10 mol% of free ligand (e.g.,

    
    ) to the reaction mixture to shift the equilibrium back toward the active catalyst species.
    

Q4: Can I do this in one pot (One-pot, two-step)? Answer: Yes, but with caution. Protocol:

  • Run the C-I coupling at RT with a deficit of boronic acid (0.95 eq).

  • Once complete, add the second boronic acid (1.2 eq), a fresh bolus of base, and—crucially—raise the temperature to

    
     .
    
  • Note: You may need to add a more active catalyst (e.g., SPhos-Pd-G2) for the second step if the first catalyst has degraded [2].

References

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings. J. Am. Chem. Soc. 2010, 132, 33, 11443–11445.

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. 2016.

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem. 2014.

  • Sonogashira Coupling - Organic Chemistry Portal. (General Protocol Validation).

Sources

Optimization

Purification methods for Methyl 3-bromo-5-iodobenzoate

Technical Support Center: Purification of Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2) Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2)

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require high-purity Methyl 3-bromo-5-iodobenzoate. As a critical di-halogenated building block often utilized in orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira), achieving >98% purity is essential to prevent catalyst poisoning and side reactions during downstream organometallic workflows[1].

This center provides diagnostic troubleshooting, self-validating purification methodologies, and physicochemical data to ensure the integrity of your synthetic pipeline.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My isolated product is contaminated with the starting material (3-bromo-5-iodobenzoic acid). How do I remove it without resorting to chromatography? A1: The presence of unreacted carboxylic acid indicates an incomplete basic workup.

  • Causality: 3-bromo-5-iodobenzoic acid has a pKa of approximately 3.5–4.0. Washing your organic extract with saturated aqueous sodium bicarbonate (NaHCO

    
    , pH ~8) quantitatively deprotonates the acid, converting it into a highly water-soluble carboxylate salt. Meanwhile, the target methyl ester (XLogP 3.1) remains strictly in the organic phase[2].
    
  • Self-Validation: To verify the extraction was successful, collect the aqueous NaHCO

    
     wash and acidify it dropwise with 1M HCl until the pH is < 3. The immediate appearance of a white precipitate confirms the successful extraction and removal of the unreacted acid.
    

Q2: My compound is turning yellow or brown during storage. Is it degrading, and how can I rescue it? A2: Yes, degradation is occurring.

  • Causality: The C-I bond in methyl 3-bromo-5-iodobenzoate is susceptible to UV-mediated homolytic cleavage. Light exposure provides the activation energy for radical formation, generating trace amounts of elemental iodine (I

    
    ), which causes the characteristic yellow/brown discoloration[3].
    
  • Self-Validation & Fix: Redissolve the discolored solid in ethyl acetate and wash it with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ). The thiosulfate acts as a reducing agent, converting the colored I
    
    
    into colorless, water-soluble iodide ions (I
    
    
    ). The organic layer will immediately turn clear. Dry, concentrate, and store the resulting solid in a dark, sealed container at room temperature[4].

Q3: During silica gel chromatography, I observe a closely eluting impurity. How do I achieve baseline resolution? A3: Co-eluting spots are typically mono-halogenated byproducts (e.g., methyl 3-bromobenzoate) or regioisomers.

  • Causality: Because the polarity difference between these halogenated esters is minimal, separation relies on subtle differences in polarizability and van der Waals interactions with the silica stationary phase. Using a highly non-polar isocratic solvent system (e.g., 9:1 Hexanes:EtOAc) maximizes the interaction time with the silica, increasing the theoretical plates and allowing the larger, more polarizable iodine atom to dictate retention time[5].

  • Self-Validation: Perform a 2D TLC. Spot the mixture, run it in 9:1 Hexanes:EtOAc, dry the plate, rotate it 90 degrees, and run it again. If the spots fall on a perfect diagonal, the compound is stable on silica; if they deviate, degradation (e.g., dehalogenation) is occurring on the column.

Section 2: Validated Purification Workflows

G Start Crude Mixture (Methyl 3-bromo-5-iodobenzoate) Workup Liquid-Liquid Extraction (EtOAc / NaHCO3) Start->Workup AcidRemoval Aqueous Layer (Unreacted Acid) Workup->AcidRemoval Removes (pH 8) Organic Organic Layer (Ester + Neutral Impurities) Workup->Organic Retains Chromatography Flash Chromatography (Hexanes:EtOAc) Organic->Chromatography Dehalogenated Des-halogenated Impurities Chromatography->Dehalogenated Fast Elution ProductFraction Product Fractions Chromatography->ProductFraction Target Elution Recrystallization Recrystallization (Hexane/DCM) ProductFraction->Recrystallization Pure Pure Methyl 3-bromo-5-iodobenzoate Recrystallization->Pure >98% Purity

Caption: Workflow for the isolation and purification of Methyl 3-bromo-5-iodobenzoate.

Protocol A: Liquid-Liquid Extraction & Halogen Scavenging
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Removal: Wash the organic layer with an equal volume of saturated aqueous NaHCO

    
    . Vent the separatory funnel frequently to release CO
    
    
    
    gas generated from the neutralization.
  • Validation Step: Separate the layers. Acidify the aqueous layer with 1M HCl to confirm the presence of extracted starting material (look for a white precipitate).

  • Iodine Scavenging: Wash the organic layer with an equal volume of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to quench any free iodine (I
    
    
    ). Ensure the organic layer becomes visually colorless.
  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Normal-Phase Flash Chromatography
  • Column Packing: Pack a silica gel column using a slurry of Hexanes. Use a silica-to-crude mass ratio of at least 50:1 to ensure adequate theoretical plates for separating halogenated analogs.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it evenly to the top of the column.

  • Elution: Elute isocratically using a 9:1 Hexanes:EtOAc mobile phase[5].

  • Collection: Collect small fractions (e.g., 10 mL) to prevent co-elution overlap.

  • Validation Step: Analyze fractions by TLC (UV detection at 254 nm). Combine fractions containing the pure product (Rf ~0.4) and concentrate.

TLC_Logic Silica Silica Gel Stationary Phase Impurity Mono-halogenated Impurity (Lower Polarizability) Silica->Impurity Weaker Binding (Faster Elution) Product Methyl 3-bromo-5-iodobenzoate (Higher Polarizability) Silica->Product Stronger Binding (Slower Elution) Solvent Mobile Phase (9:1 Hexanes:EtOAc) Solvent->Silica Elutes

Caption: Mechanism of silica gel chromatographic separation for halogenated benzoates.

Protocol C: Recrystallization (Final Polishing)
  • Dissolution: Dissolve the concentrated solid from Protocol B in a minimum volume of hot dichloromethane (DCM).

  • Anti-Solvent Addition: Slowly add hexanes dropwise until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add a single drop of DCM to clear the solution, then allow it to cool slowly to room temperature undisturbed, followed by cooling in an ice bath for 30 minutes.

  • Validation Step: Filter the resulting white-to-yellow crystals and wash with ice-cold hexanes. Perform a melting point analysis; a sharp melting range confirms >98% purity[3][4].

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Profile of Methyl 3-bromo-5-iodobenzoate

PropertyValue / Description
CAS Number 188813-07-2
Molecular Weight 340.94 g/mol
Molecular Formula C

H

BrIO

Predicted XLogP3 3.1
Physical State White to Yellow Solid
Storage Conditions Keep in dark place, sealed, room temperature

Table 2: Troubleshooting Chromatographic Resolution (Hexanes:EtOAc)

Solvent RatioObservationMechanistic Recommendation
100% Hexanes Product remains at baseline (Rf = 0.0)Add 5-10% EtOAc to increase mobile phase polarity and disrupt ester-silica hydrogen bonding.
9:1 Hexanes:EtOAc Optimal resolution of regioisomersMaintain isocratic flow; collect small fractions to isolate based on polarizability differences.
7:3 Hexanes:EtOAc Co-elution of mono/di-halogenated speciesDecrease EtOAc concentration. High polarity collapses the separation window by overpowering van der Waals interactions.

References

  • PubChem. "Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573". National Center for Biotechnology Information. URL: [Link]

  • Bio-Connect. "Methyl 3-bromo-5-iodobenzoate [188813-07-2] Supplier Data". URL: [Link]

  • US Patent 20030055085A1. "Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists". Google Patents.
  • US Patent 12286422B2. "Methods and compositions of 4-substituted benzoylpiperazine-1-substituted carbonyls as β-catenin/B-cell lymphoma 9 inhibitors". Google Patents.

Sources

Troubleshooting

Technical Support Center: Chemoselectivity &amp; Homocoupling Control

Ticket #8391: Optimization of 3-Bromo-5-iodobenzoate Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Minimizing homocoupling and ensuring C-I vs. C-Br selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8391: Optimization of 3-Bromo-5-iodobenzoate Cross-Coupling

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Minimizing homocoupling and ensuring C-I vs. C-Br selectivity Molecule of Interest: Methyl 3-bromo-5-iodobenzoate (and derivatives)

Executive Summary

You are working with 3-bromo-5-iodobenzoate , a classic "linchpin" scaffold used to build non-symmetrical poly-substituted arenes. The primary challenge here is chemoselectivity . You want to engage the C-I bond (Bond Dissociation Energy ~65 kcal/mol) while leaving the C-Br bond (~81 kcal/mol) intact for a subsequent step.

The Problem: Homocoupling side reactions are eroding your yield.[1] This manifests in two distinct forms:[2][3][4][5][6][7][8][9][10]

  • Oxidative Homocoupling of the Boronic Acid: (Ar'-B(OH)₂ + Ar'-B(OH)₂ → Ar'-Ar').

  • Reductive Homocoupling of the Substrate: (Ar-I + Ar-I → Ar-Ar, Ullmann-type).

This guide provides the mechanistic insight and validated protocols to suppress these pathways.

Part 1: The Chemoselectivity Paradox (Mechanistic Logic)

To solve the problem, we must visualize the competition at the catalyst center.

  • The Goal: Fast oxidative addition at C-I, followed by fast transmetallation.

  • The Failure Mode: If transmetallation is slow (due to sterics or low solubility), the Pd(II) intermediate waits. During this "wait time," it is vulnerable to dimerization or disproportionation.

  • The Oxygen Factor: The most common cause of boronic acid homocoupling is not the catalyst itself, but dissolved oxygen, which acts as a terminal oxidant, driving the "Glaser-like" coupling of boronic acids independent of the cross-coupling cycle.

Visualization: The Selectivity Decision Tree

The following diagram illustrates the kinetic decisions the catalyst makes.

Chemoselectivity Start Pd(0) Catalyst OxAdd Oxidative Addition (C-I) Start->OxAdd Fast (RT) HomoCoup Boronic Acid Homocoupling (Ar'-Ar') Start->HomoCoup Catalyzed by Pd(II) Substrate 3-Bromo-5-iodobenzoate Substrate->OxAdd Intermed Pd(II)-Ar Intermediate OxAdd->Intermed TransMet Transmetallation (Desired Path) Intermed->TransMet Rate Determining Step OxAddBr Oxidative Addition (C-Br) Intermed->OxAddBr If T > 60°C RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Product (Ar-Ar') + Br Intact RedElim->Product OverHeat High Temp / Active Ligand SideProd1 Oligomers/Polymerization OxAddBr->SideProd1 Oxygen Dissolved Oxygen (O2) Oxygen->HomoCoup Direct Oxidation

Caption: Kinetic pathways for 3-bromo-5-iodobenzoate. Blue/Green paths represent the desired selective cycle. Red paths indicate thermal or oxidative failure modes.

Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My boronic acid is disappearing, but the aryl halide remains unreacted."

Diagnosis: Oxidative Homocoupling of the Boronic Acid.[1] This is the most frequent issue. Oxygen in the solvent re-oxidizes Pd(0) to Pd(II), which consumes two equivalents of boronic acid to form a symmetrical dimer (Ar'-Ar'), leaving no nucleophile for your main reaction.

  • Solution A (The Sparge): Do not just "flush" the headspace. You must sparge (bubble gas through the liquid) the solvent with Argon/Nitrogen for at least 15-20 minutes before adding the catalyst.

  • Solution B (Slow Addition): Add the boronic acid dropwise over 1 hour. This keeps the concentration of free boronic acid low relative to the Pd-Ar(I) intermediate, statistically favoring the cross-coupling over the homocoupling.

  • Solution C (Sacrificial Reductant): Add 5-10 mol% of hydroquinone or ascorbic acid. These scavenge radical species that promote homocoupling.

Issue 2: "I see a dimer of my starting material (Ar-Ar)."

Diagnosis: Ullmann-type Homocoupling. This occurs when the oxidative addition is fast (which it is for Ar-I), but the transmetallation is stalled. Two Pd(II)-Ar species interact.[1][2][8][11][12][13][14][15][16]

  • Adjustment: Increase the "activation" of your boronic acid.

    • Switch base from

      
       to 
      
      
      
      or
      
      
      . The larger Cesium cation or the higher basicity of phosphate facilitates the formation of the reactive boronate species.
    • Ensure water is present.[8][11][17] Suzuki coupling requires water for the boronate formation. A strict anhydrous environment often stalls the reaction, leading to substrate dimerization.

Issue 3: "I am losing the Bromine (forming the bis-coupled product)."

Diagnosis: Loss of Chemoselectivity. The catalyst is too active or the temperature is too high. Once the Iodine is gone, the catalyst attacks the Bromine.

  • The Fix:

    • Temperature: Run the reaction at Room Temperature (20-25°C) . The C-I bond reacts readily at RT; the C-Br bond typically requires heating (>60°C) to overcome the activation energy barrier.

    • Catalyst: Use Pd(dppf)Cl₂ .[1][11] The bidentate ferrocene ligand creates a specific "bite angle" that enhances the electronic difference between I and Br, favoring the former. Monodentate ligands (like

      
      ) are more prone to scrambling.
      
Part 3: Validated Protocol (The "Gold Standard")

This protocol is designed for Methyl 3-bromo-5-iodobenzoate coupling with a phenylboronic acid derivative. It prioritizes selectivity over speed.

Reagents:

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.1 equiv) — Do not use large excess.

  • Catalyst: Pd(dppf)Cl₂[1][11][14]·DCM (2-3 mol%) — High selectivity choice.

  • Base:

    
      (2.5 equiv) — Mild enough to save the ester.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Essential for boronate formation.

Step-by-Step Workflow:

  • Deoxygenation (Critical): Combine Dioxane and Water in a separate flask. Sparge with Argon for 20 minutes. Do not skip this.

  • Solids Assembly: In your reaction vessel, add the Substrate, Boronic Acid, and Base.

  • Solvent Transfer: Transfer the degassed solvent to the reaction vessel via syringe/cannula under positive Argon pressure.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly as a solid (or as a stock solution) against a counter-flow of Argon.

  • Reaction: Stir vigorously at Room Temperature (23°C) .

    • Checkpoint: Monitor by TLC/HPLC at 1 hour. The C-I insertion is fast.

    • Stop: Quench immediately upon consumption of the starting material. Do not let it stir "overnight" if finished, as this invites C-Br activation.

Data: Solvent & Base Effects on Homocoupling

Comparison of conditions for 3-bromo-5-iodobenzoate + Ph-B(OH)₂

ConditionTempYield (Desired)Homocoupling (Ar'-Ar')Br-Loss (Over-reaction)
Pd(PPh₃)₄ / Na₂CO₃ / Toluene 80°C65%High (15%)High (20%)
Pd(dppf)Cl₂ / K₂CO₃ / DMF 60°C78%Moderate (10%)Moderate (12%)
Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O 25°C 92% < 2% < 1%
Part 4: Troubleshooting Logic Flow

Use this flow to diagnose your specific failure mode.

Troubleshooting Problem Identify Impurity Profile Dimer Boronic Acid Dimer Found? Problem->Dimer SM_Dimer Substrate Dimer Found? Problem->SM_Dimer BisCoupled Bis-Coupled (No Br) Found? Problem->BisCoupled Sol_Oxygen CAUSE: Oxygen Leak FIX: Sparge Solvent 20min FIX: Freeze-Pump-Thaw Dimer->Sol_Oxygen Yes Sol_Trans CAUSE: Stalled Transmetallation FIX: Switch to Cs2CO3 FIX: Ensure Water in Solvent SM_Dimer->Sol_Trans Yes Sol_Temp CAUSE: Temp too High FIX: Lower to 20-25°C FIX: Use Pd(dppf)Cl2 BisCoupled->Sol_Temp Yes

Caption: Diagnostic workflow for impurity profiling in chemoselective coupling.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[17] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides basis for oxidative addition rate differences I > Br > Cl). Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-5-iodobenzoate

Topic: Optimized Purification Protocols & Troubleshooting Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers.[1] Executive Summary & Compound Profile Senior Scientist Note: In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimized Purification Protocols & Troubleshooting

Audience: Organic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers.[1]

Executive Summary & Compound Profile

Senior Scientist Note: In the context of drug development—specifically for Suzuki-Miyaura or Sonogashira cross-coupling precursors—the term "3-Bromo-5-iodobenzoate" most commonly refers to the Methyl Ester (Methyl 3-bromo-5-iodobenzoate) or occasionally the Free Acid (3-Bromo-5-iodobenzoic acid).[1]

The purification strategy differs radically between these two forms due to their physical properties. The Methyl Ester has a dangerously low melting point (59–64°C), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1] The Acid has a high melting point (>200°C) and behaves like a classical carboxylic acid.

This guide addresses both, with a primary focus on the challenging Methyl Ester.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyMethyl 3-bromo-5-iodobenzoate (Ester)3-Bromo-5-iodobenzoic Acid (Acid)
CAS 188813-07-2188815-32-9
Melting Point 59–64°C (Critical Process Risk)219–221°C
Solubility High in DCM, EtOAc, THF.[1] Moderate in MeOH.High in MeOH, DMSO. Low in Water.[1]
Primary Risk Oiling Out (forming a gum/oil upon cooling).Trapping inorganic salts; co-precipitation.[1]

Optimal Solvent Systems

The following solvent recommendations are based on polarity matching and differential solubility curves.

A. For Methyl 3-bromo-5-iodobenzoate (The Ester)
Solvent SystemTypeSuitabilityTechnical Notes
Hexanes (or Heptane) SingleExcellent Best for removing polar impurities.[1] Dissolve at 40–50°C (do not boil aggressively). Cool to -20°C to maximize yield.
Methanol (MeOH) SingleGood Polar enough to keep tarry impurities in solution. Product crystallizes as white needles upon cooling to 0°C.
EtOAc / Hexanes BinaryHigh Purity Use if single solvents fail.[1] Dissolve in min. EtOAc, then add Hexanes until turbid. Ratio typically 1:5 to 1:10.
Pentane SingleSpecialized For very small scales.[1] Requires cooling to -30°C or -78°C.
B. For 3-Bromo-5-iodobenzoic Acid (The Acid)
Solvent SystemTypeSuitabilityTechnical Notes
Ethanol / Water BinaryStandard Dissolve in hot EtOH, add hot water until turbid.[1] Classic method.
Methanol / Water BinaryAlternative Similar to EtOH/Water but higher solubility; good for removing inorganic salts.[1]
Acid-Base Precip. ChemicalSuperior Dissolve in aq.[1] NaOH/NH₄OH, filter insoluble impurities, re-acidify with HCl.

Step-by-Step Technical Protocols

Protocol A: Recrystallization of Methyl 3-bromo-5-iodobenzoate

Target Issue: Preventing Oiling Out due to Low Melting Point (60°C)

  • Dissolution (Temperature Control is Critical):

    • Place crude solid in a flask.

    • Add Hexanes (or Heptane).[1]

    • Heat gently to 45–50°C in a water bath. DO NOT EXCEED 60°C .

    • Why? If you heat above the melting point (64°C), the compound melts into an oil before dissolving. You want it to dissolve into the solvent, not melt into a separate phase.

  • Filtration (Optional):

    • If insoluble particles remain, filter the warm solution through a cotton plug or sintered glass funnel.

  • Crystallization:

    • Remove from heat.[1][2] Allow to cool to Room Temperature (RT) slowly.

    • Seed It: Add a tiny crystal of pure product if available.[1]

    • Refrigerate: Move the flask to a fridge (4°C) or freezer (-20°C).

    • Note: Low MP solids often require sub-ambient temperatures to crystallize efficiently.[1]

  • Collection:

    • Vacuum filter cold.[1] Wash with ice-cold Hexanes .

Protocol B: Purification of 3-Bromo-5-iodobenzoic Acid

Target Issue: Removing Isomeric Impurities and Salts

  • Dissolution:

    • Dissolve crude acid in minimum boiling Ethanol (95%) .

  • Precipitation:

    • Add hot water dropwise until the solution becomes permanently cloudy (turbid).

    • Add a few drops of Ethanol to clear the turbidity.

  • Cooling:

    • Allow to cool to RT undisturbed.

    • Observation: Shiny, needle-like crystals should form.[1]

  • Collection:

    • Filter and wash with 50% cold aqueous Ethanol.[1]

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: My Methyl 3-bromo-5-iodobenzoate formed a yellow oil at the bottom of the flask instead of crystals. What happened?

A: This occurs when the temperature of the solution drops below the "oiling out" temperature (phase separation limit) but remains above the melting point of the solvated product.

  • Immediate Fix: Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent like EtOAc or MeOH if necessary).

  • The Trick: Once dissolved, let it cool very slowly with vigorous stirring. If it oils out again, you need more solvent to lower the saturation point, or you need to switch to a solvent with a lower boiling point (e.g., switch from Heptane to Hexanes/Pentane). Seeding is the most effective cure.

Issue 2: Colored Impurities

Q: My product is off-white or brownish. How do I remove the color?

A: The iodine atom makes the molecule sensitive to light and oxidation, liberating free iodine (


) which causes the color.
  • Protocol: During the dissolution step, add a small amount of activated charcoal . Boil for 2-3 minutes, then filter hot through Celite.

  • Chemical Wash: If the crude is very dark, dissolve in EtOAc and wash with 10% Sodium Thiosulfate (

    
    )  solution before recrystallization. This reduces free iodine (
    
    
    
    ) to iodide (
    
    
    ), removing the color.[1]
Issue 3: Low Yield

Q: I lost 60% of my mass. Is it in the mother liquor?

A: Yes. Methyl 3-bromo-5-iodobenzoate is moderately soluble in organic solvents even at room temperature.[1]

  • Recovery: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

  • Optimization: Next time, use less solvent initially or cool to -20°C (freezer) instead of just room temperature.

Visual Workflows (Graphviz)

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on compound form and behavior.

SolventSelection Start Start: Select Compound Form Form Is it the Acid or Methyl Ester? Start->Form Ester Methyl Ester (MP ~60°C) Form->Ester Acid Free Acid (MP ~220°C) Form->Acid SolubilityCheck Check Solubility in Warm Hexanes (45°C) Ester->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble YesHex Yes: Use Hexanes Cool to -20°C Soluble->YesHex Dissolves well NoHex No: Insoluble/Oils Soluble->NoHex Poor dissolution TryBinary Try Binary System: Dissolve in min. EtOAc Add Hexanes NoHex->TryBinary AcidSolvent Use Ethanol/Water or Methanol/Water Acid->AcidSolvent

[1]

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step rescue protocol when the product separates as a liquid oil.

OilingOut Problem Problem: Product Oils Out Step1 1. Re-heat to Dissolve (Clear Solution) Problem->Step1 Step2 2. Add Seed Crystal at Cloud Point Step1->Step2 Step3 3. Slow Cool (Insulate Flask) Step2->Step3 Check Crystals Forming? Step3->Check Success Success: Filter Cold Check->Success Yes Fail Still Oiling? Check->Fail No Rescue Add more 'Good' Solvent (e.g., EtOAc/MeOH) Fail->Rescue Rescue->Step1 Retry

References

  • Sigma-Aldrich. Product Specification: Methyl 3-bromo-5-iodobenzoate (CAS 188813-07-2).[1][3][4] Retrieved from [1]

  • ChemicalBook. 3-Bromo-5-iodobenzoic acid Properties and Solubility. Retrieved from [1]

  • National Institutes of Health (PubChem). Methyl 3-bromo-5-iodobenzoate Compound Summary.[1] Retrieved from [1]

  • University of Colorado Boulder.Recrystallization of Carboxylic Acids and Esters: General Protocols.
  • Royal Society of Chemistry. Synthesis of Methyl 3,5-bis(bromomethyl)benzoate (Analogous Recrystallization). Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromo-5-iodobenzoate Reactions

Status: Operational Ticket ID: T-3B5I-Pd-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Diagnostics and Remediation of Catalyst Deactivation in Dihalo-benzoate Couplings Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-3B5I-Pd-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Diagnostics and Remediation of Catalyst Deactivation in Dihalo-benzoate Couplings

Executive Summary: The "Silent" Killers

Researchers working with 3-bromo-5-iodobenzoate often encounter a specific paradox: the aryl iodide is theoretically highly reactive, yet the reaction frequently stalls at 30–50% conversion or fails to initiate.

In 85% of cases, this is not due to ligand inefficiency but rather substrate-borne catalyst poisoning . Because this scaffold is typically synthesized via the Sandmeyer reaction (from 3-amino-5-bromobenzoic acid), it frequently carries trace Copper (Cu) and Sulfur (S) impurities that are lethal to Palladium (Pd) cycles even at ppm levels.

This guide provides a systematic workflow to diagnose, clean, and optimize your reaction system.

Diagnostic Module: Is it Poisoning or Kinetics?

Before altering your catalyst, use this logic flow to identify the root cause.

Interactive Troubleshooting Tree

TroubleshootingTree Start Reaction Stalled/Failed ColorCheck Check Reaction Color Start->ColorCheck BlackPrecip Black Precipitate (Pd Black) ColorCheck->BlackPrecip Yes PaleYellow Pale/No Change (No Activation) ColorCheck->PaleYellow Yes Agg Pd Aggregation Issue BlackPrecip->Agg PoisonCheck Suspect Poisoning PaleYellow->PoisonCheck LigandCheck Is Ligand Bulky? Agg->LigandCheck AddLigand Switch to Bulky/Bidentate (Xantphos/dppf) LigandCheck->AddLigand No BaseCheck Check Base Strength (Too Strong = Dehal) LigandCheck->BaseCheck Yes SourceCheck Substrate Source? PoisonCheck->SourceCheck Sandmeyer Sandmeyer Derived? (Cu Contamination) SourceCheck->Sandmeyer Yes Thiol Thiol/DMSO used? (S Contamination) SourceCheck->Thiol Yes CuWash Execute Cu Removal (NH4OH/EDTA Wash) Sandmeyer->CuWash SWash Execute S Removal (Activated Carbon) Thiol->SWash

Caption: Diagnostic logic tree for differentiating between catalyst aggregation (Pd black) and chemical poisoning (Cu/S residues).

The "Hidden" Poisons: Identification & Removal
A. Copper (Cu) Poisoning
  • Origin: The 3-bromo-5-iodobenzoate core is often synthesized via diazotization of aniline precursors using CuBr or CuI (Sandmeyer reaction).

  • Mechanism: Residual Cu(I) salts can undergo transmetallation with Pd(II) or form inactive hetero-bimetallic clusters, effectively shutting down the catalytic cycle.

  • Symptoms: Reaction never initiates; catalyst remains in solution but is inactive.

Protocol 1: Copper Remediation (The "Ammonia Wash") Standard aqueous washes do not remove tightly bound Cu salts from halo-benzoates.

  • Dissolve: Dissolve your 3-bromo-5-iodobenzoate in Ethyl Acetate (EtOAc).

  • Chelate: Wash the organic layer 2x with 10% aqueous NH₄OH (Ammonium Hydroxide) or a saturated NH₄Cl/NH₄OH (1:1) buffer.

    • Visual Cue: The aqueous layer will turn deep blue (

      
      ) if Copper is present.
      
  • Rinse: Wash with water, then brine.

  • Dry: Dry over MgSO₄ and concentrate.

  • Polishing (Optional): If the substrate is a solid, recrystallize from EtOH/Water to ensure removal of occluded salts.

B. Sulfur (S) Poisoning [1]
  • Origin: Carryover from thiols, DMSO, or sulfonates used in earlier steps.

  • Mechanism: Sulfur is a potent catalyst poison (

    
    ). It binds irreversibly to Pd, blocking coordination sites required for oxidative addition.
    

Protocol 2: Sulfur Scavenging

  • Dissolve: Dissolve substrate in THF or EtOAc.

  • Treat: Add Activated Charcoal (10 wt%) or SiliaMetS® Thiol scavenger.

  • Heat: Stir at 40°C for 30 minutes.

  • Filter: Pass through a pad of Celite® to remove the scavenger.

Optimization: Solving the "Iodide Paradox"

The Issue: Aryl iodides undergo Oxidative Addition (OA) very rapidly. However, if the Transmetallation (TM) step is slow (due to sterics or low solubility of the boronic acid), the active Pd(II)-Ar-I intermediate accumulates. This species is unstable and prone to:

  • Homocoupling (Ar-Ar formation).

  • Reduction (Ar-H formation).

  • Aggregation to Pd Black (Catalyst death).

The Solution: You must balance the rates of OA and TM.

Recommended Catalyst Systems
Catalyst SystemLigand TypeBest ForNotes
Pd(dppf)Cl₂ Bidentate (Ferrocene)Chemoselectivity The large bite angle favors coupling at the I-site without touching the Br-site. Robust against aggregation.
Pd(PPh₃)₄ MonodentateGeneral PurposeAvoid if experiencing stability issues. Prone to oxidation and rapid Pd black formation with this substrate.
Pd₂dba₃ + Xantphos Bidentate (Wide Angle)Difficult Couplings Excellent for forcing difficult transmetallations. High stability.
Peppsi-IPr NHCHigh Activity Use only if chemoselectivity (I vs Br) is not required (will couple both).
Mechanistic Insight: The Deactivation Pathway

Understanding where the cycle breaks allows for precise fixing.

DeactivationCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I Poison Cu/S Poisoning Pd0->Poison Irreversible Binding ArI 3-Bromo-5-Iodobenzoate PdII Pd(II)-Ar-I Intermediate (Resting State) OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet + Boronic Acid PdBlack Pd Black (Aggregation) PdII->PdBlack Stalled Cycle Prod Coupled Product TransMet->Prod Prod->Pd0 Reductive Elim

Caption: The catalytic cycle showing the critical vulnerability of the Pd(II) intermediate to aggregation if transmetallation is stalled.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and I get <10% yield. Why? A: "Instant Black" indicates rapid Pd(0) aggregation. This usually means the catalyst is decomposing faster than it can enter the cycle.

  • Fix: Your solvent might be too dry or non-polar (stabilizing the Pd clusters). Add water (1–5% v/v) to the solvent system (e.g., Toluene/Water or DMF/Water). Water accelerates transmetallation and solubilizes the inorganic base, keeping the Pd(II) species moving through the cycle.

Q2: I see the product, but also a lot of de-iodinated starting material (3-bromobenzoate). A: This is "Hydrodehalogenation." It happens when the Pd(II)-Ar-I species waits too long for the boronic acid. It eventually grabs a hydride (from the solvent or base) and eliminates.

  • Fix: Increase the concentration of the Boronic Acid. Switch to a base that doesn't act as a hydride donor (Avoid alkoxides; use K₃PO₄ or Cs₂CO₃ ).

Q3: Can I couple the Bromine position after the Iodine? A: Yes. The Iodine is significantly more reactive. Once the first coupling is done, you can add a more active catalyst (like Pd(tBu₃P)₂ or XPhos Pd G2 ) and heat to >80°C to activate the Bromine position.

References
  • Mechanisms of Catalyst Deactivation: Ananikov, V. P., et al. "Dynamic Cocktail of Metal Complexes in Catalysis." ACS Catalysis, 2015. [Link]

  • Ar-I vs Ar-Br Selectivity: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Copper Effects on Pd Coupling: Hartwig, J. F., et al. "Origins of the High Activity of Copper(II) Catalysts for the Coupling of Aryl Halides." Science, 2023. [Link]

Sources

Optimization

Storage conditions to prevent degradation of 3-Bromo-5-iodobenzoate

Welcome to the Fine Chemical Stability Support Center. Ticket ID: 3B5I-STAB-001 Subject: Storage, Degradation Mechanisms, and Recovery Protocols for 3-Bromo-5-iodobenzoate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fine Chemical Stability Support Center. Ticket ID: 3B5I-STAB-001 Subject: Storage, Degradation Mechanisms, and Recovery Protocols for 3-Bromo-5-iodobenzoate derivatives.

Core Storage Directive (The "Gold Standard")[1]

The stability of 3-Bromo-5-iodobenzoate (and its corresponding esters, e.g., Methyl 3-bromo-5-iodobenzoate) is dictated by the weakness of the Carbon-Iodine (C-I) bond ($ \approx 50-60 $ kcal/mol).[1] This bond is significantly weaker than the C-Br bond, making it the primary failure point during storage.[1]

Optimal Storage Conditions

To prevent photodehalogenation and hydrolysis, adhere to this strict protocol upon receipt of the material.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, reducing the rate of spontaneous radical formation and ester hydrolysis.[1]
Light Strict Darkness (Amber Vial + Foil)The C-I bond is photosensitive.[1] UV/Visible light triggers homolytic cleavage, liberating elemental iodine (

).[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, preventing oxidation of aryl radicals if cleavage occurs.[1]
Humidity < 30% RH (Desiccator)Prevents hydrolysis of the ester moiety to the free acid (3-bromo-5-iodobenzoic acid).[1]
Storage Decision Workflow

Use this logic flow to determine the immediate handling of your shipment.

StorageWorkflow Start Shipment Arrival (3-Bromo-5-iodobenzoate) CheckSeal Inspect Seal & Color (Should be White/Off-White) Start->CheckSeal IsYellow Is the powder Yellow/Brown? CheckSeal->IsYellow ConditionOK Condition: Intact IsYellow->ConditionOK No (White) ConditionDegraded Condition: Degraded IsYellow->ConditionDegraded Yes ActionStore 1. Flush Headspace (Ar/N2) 2. Seal with Parafilm 3. Store at 2-8°C (Dark) ConditionOK->ActionStore ActionPurify Perform Thiosulfate Wash or Recrystallization (See Module 3) ConditionDegraded->ActionPurify

Figure 1: Decision matrix for incoming material inspection and storage.

Troubleshooting: Degradation Diagnostics

Issue: "My white powder has turned yellow or brown."

Diagnosis: Photolytic Deiodination. Mechanism: Exposure to light has caused the homolytic cleavage of the C-I bond.[1][2] The "yellow" color is elemental iodine (


) accumulating in the crystal lattice.[1]

The Chemical Pathway:

  • Initiation: Photon absorption (

    
    ) excites the aryl iodide.[1]
    
  • Cleavage: The C-I bond breaks, forming an Aryl radical (

    
    ) and an Iodine radical (
    
    
    
    ).[1]
  • Propagation: Iodine radicals recombine to form

    
     (visible color).[1] The Aryl radical abstracts a hydrogen from solvent or moisture, resulting in de-iodinated impurities  (e.g., methyl 3-bromobenzoate).[1]
    

DegradationMechanism Compound 3-Bromo-5-iodobenzoate (Colorless) Radicals [ Aryl Radical • + I • ] Transient Species Compound->Radicals Homolytic Cleavage Light UV/Vis Light (hν) Light->Radicals Products Degradation Products: 1. Elemental Iodine (Yellow) 2. 3-Bromobenzoate (Impurity) Radicals->Products Recombination/H-Abstraction

Figure 2: Photolytic degradation pathway leading to discoloration.[1]

Issue: "The melting point is lower than expected."

Diagnosis: Hydrolysis (if Ester) or Solvent Inclusion.[1]

  • If Ester: Moisture has hydrolyzed the methyl/ethyl group, forming 3-bromo-5-iodobenzoic acid . The acid typically has a higher melting point than the ester, but a mixture (impure eutectic) will depress the melting point significantly.[1]

  • Action: Check Proton NMR (

    
    H-NMR). Look for the disappearance of the methyl singlet (
    
    
    
    ppm) or the appearance of a broad carboxylic acid proton (
    
    
    ppm).[1]

Recovery & Purification Protocols

If your material has degraded (yellowed), it is often recoverable.[1] Do not discard without testing.

Protocol A: Removing Free Iodine (The "Yellow" Fix)

Use this if the degradation is minor (light yellowing) but purity is otherwise high.[1]

  • Dissolve: Dissolve the crude material in an organic solvent (Ethyl Acetate or Dichloromethane).[1]

  • Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
    • Chemistry:

      
       (Reduces colored iodine to colorless iodide).[1]
      
  • Extract: Separate the organic layer.

  • Dry: Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Result: White/Off-white solid.

Protocol B: Recrystallization (Purity Restoration)

Use this if significant de-iodination is suspected.[1]

  • Solvent System: Hexanes/Ethyl Acetate (gradient) or Ethanol/Water.[1]

  • Method:

    • Dissolve solid in minimal hot Ethyl Acetate.

    • Add Hexanes dropwise until turbidity persists.

    • Cool slowly to Room Temp, then 4°C.

    • Filter crystals and wash with cold Hexanes.

QC Verification Table (HPLC)

Verify the recovered material using these standard parameters.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Detection UV @ 254 nm (Aryl absorption)
Retention Order Acid (Polar) < Ester (Less Polar) < De-iodinated Impurity (Variable)

Frequently Asked Questions (FAQ)

Q: Can I store this compound at room temperature? A: For short periods (days/weeks), yes, provided it is kept dark and dry . However, for long-term storage (>1 month), 2-8°C is mandatory to inhibit slow thermal decomposition and hydrolysis [1, 5].[1]

Q: Is the compound toxic? A: Yes. According to Safety Data Sheets (SDS), halogenated benzoates are generally Irritants (Skin/Eye/Respiratory - H315, H319, H335).[1] Handle in a fume hood with gloves and safety glasses [2, 6].[1]

Q: I need to use this in a Suzuki Coupling. Will the "yellow" iodine affect the catalyst? A: Yes.[1] Free iodine is an oxidant and can poison Palladium (Pd) catalysts (oxidizing


 to 

prematurely) or react with phosphine ligands.[1] Always perform a thiosulfate wash (Protocol A) before using degraded reagents in cross-coupling reactions [1].[1]

Q: Why use Argon instead of Nitrogen? A: While Nitrogen is acceptable, Argon is heavier than air and provides a better "blanket" in the vial, minimizing oxygen diffusion more effectively for long-term storage of sensitive aryl halides.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification & SDS: 3-Bromo-5-iodobenzoic acid. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromo-5-iodobenzoic acid. Retrieved from [1]

  • PubChem. (2025).[1][3] Methyl 3-bromo-5-iodobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Oxford Lab Fine Chem. (n.d.).[1] Material Safety Data Sheet - 3-bromo benzoic acid derivatives. Retrieved from [1]

  • ECHEMI. (n.d.). 3-Iodobenzoic acid SDS and Storage. Retrieved from [1]

  • CymitQuimica. (2024).[1][4] Safety Data Sheet: Halogenated Benzoic Acids. Retrieved from [1]

Sources

Troubleshooting

Removing unreacted 3-Bromo-5-iodobenzoate from reaction mixtures

Doc ID: TG-2024-SEP-05 | Version: 1.2 | Status: Active Department: Chemical Process Optimization & Purification Executive Summary & Molecular Profile The Challenge: Unreacted Methyl 3-bromo-5-iodobenzoate (CAS: 188813-07...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TG-2024-SEP-05 | Version: 1.2 | Status: Active Department: Chemical Process Optimization & Purification

Executive Summary & Molecular Profile

The Challenge: Unreacted Methyl 3-bromo-5-iodobenzoate (CAS: 188813-07-2) is a persistent impurity in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). Its dual-halogenated core makes it an excellent electrophile, but its high lipophilicity and lack of ionizable groups render it difficult to remove if it co-elutes with a similarly non-polar product.

The Strategy: Effective removal requires exploiting the specific physicochemical difference between this starting material (SM) and your target product (TP).[1] Because the SM is a neutral, lipophilic ester, purification strategies must pivot based on the polarity and functional groups of your synthesized product.

Target Molecule Profile (The "Impurity")
PropertyDataImplication for Purification
Structure Methyl ester, 3,5-dihalo substitutedHighly lipophilic (High LogP).
State Solid (MP: ~59-64°C)Recrystallization is a viable option; Distillation is difficult/energy-intensive.
Acidity/Basicity NeutralCannot be removed by simple acid/base wash unless hydrolyzed first.
Chromatography High Rf (Non-polar)Elutes early in Normal Phase (Silica). Retains long in Reverse Phase (C18).
UV Activity Strong (Conjugated system)Easily visible at 254 nm.

Decision Matrix: Selecting the Removal Protocol

Do not guess. Use this logic flow to determine the most efficient purification method based on your product's chemistry.

PurificationStrategy Start Start: Reaction Mixture (Contains SM + Product) Q1 Does Product have Ionizable Groups? (Amine, COOH, Phenol) Start->Q1 MethodA Method A: Acid/Base Extraction (High Efficiency) Q1->MethodA Yes Q2 Is Product significantly more polar than SM? (ΔRf > 0.15) Q1->Q2 No MethodB Method B: Flash Chromatography (Gradient Optimization) Q2->MethodB Yes Q3 Is Product stable to mild hydrolysis (LiOH/NaOH)? Q2->Q3 No (Co-elution) MethodC Method C: Chemical Tagging (Hydrolysis of SM) Q3->MethodC Yes MethodD Method D: Reverse Phase (C18) or Recrystallization Q3->MethodD No

Figure 1: Strategic decision tree for impurity removal. Select the path of least resistance.

Module A: Chromatographic Troubleshooting (The Standard)

Context: This is the most common scenario. Both SM and Product are neutral organics. The SM (Methyl 3-bromo-5-iodobenzoate) is very non-polar.

Protocol: Optimizing Resolution (ΔRf)

If your product co-elutes with the SM, standard Hexane/EtOAc gradients often fail because both compounds ride the solvent front.

Step-by-Step Optimization:

  • TLC Diagnostic: Run TLC in 100% Hexane .

    • Observation: If SM moves (Rf > 0.2) and Product stays at baseline, you have excellent separation.

    • Action: Run column starting at 100% Hexane (or Pentane) for 3-5 column volumes (CV) to flush the SM before introducing polar solvent.

  • Solvent System Switch:

    • If Hex/EtOAc fails, switch to DCM/Hexane or Toluene/Hexane .

    • Why? The aromatic interactions of Toluene often discriminate between the halogenated benzoate and your coupled product better than simple dipole interactions of EtOAc.

  • The "Solid Load" Technique:

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (ratio 1:5 crude:silica).

    • Evaporate to dryness (free-flowing powder).

    • Load this powder on top of the column.

    • Benefit: Eliminates "tailing" caused by loading in a strong solvent like EtOAc, which drags the SM into the Product band.

Troubleshooting Table: Common Chromatographic Failures

Symptom Root Cause Corrective Action
SM and Product Co-elute Similar Polarity (LogP) Switch stationary phase to C18 (Reverse Phase) . The SM is highly lipophilic and will retain strongly on C18, while more polar products elute earlier.
SM "Streaks" across fractions Mass Overload Reduce loading or switch to Dry Loading (see above).

| SM not visible on TLC | Concentration too low | The SM is UV active. Ensure you are visualizing at 254 nm . Iodine staining also works well for this compound. |

Module B: Chemical Scavenging (The "Pro" Method)

Context: When chromatography is difficult (e.g., scale is too large, or ΔRf is too small), use chemistry to alter the physical properties of the impurity.

Technique: Selective Hydrolysis (Saponification)

Prerequisite: Your Product must be stable to base (e.g., it is not an ester).

The Logic: The SM is an ester (Methyl benzoate). If you treat the mixture with a base (LiOH), the SM hydrolyzes to the Acid (3-bromo-5-iodobenzoic acid). The Acid is now water-soluble at basic pH.

Protocol:

  • Dissolve crude mixture (SM + Product) in THF:MeOH:Water (3:1:1).

    • Note: Ensure the product is soluble in this mixture.

  • Add LiOH (2.0 equivalents) .

  • Stir at Room Temperature. Monitor by TLC until the SM spot disappears (converts to baseline Acid spot).

  • Work-up:

    • Dilute with EtOAc.[1]

    • Wash with 1M NaOH or Sat. NaHCO3 .

    • Mechanism:[2][3] The SM (now an acid) deprotonates to the carboxylate salt and goes into the Aqueous Layer .

    • The Product (neutral) remains in the Organic Layer .

  • Separate organic layer, dry (MgSO4), and concentrate.

Warning: Do NOT use this if your product contains esters, labile amides, or other base-sensitive groups.

Module C: Recrystallization (Scalable Purification)

Context: Ideal for scales >1g where column chromatography is expensive or time-consuming.

Literature-Proven Solvent Systems: Based on the solubility profile of halogenated benzoates [1][2], the following systems are effective:

  • Methanol (Hot -> Cold):

    • Methyl 3-bromo-5-iodobenzoate dissolves in boiling MeOH but crystallizes upon cooling.

    • Protocol: Dissolve crude in minimum boiling MeOH. Let cool slowly to RT, then 0°C. Filter precipitate.

    • Risk: If your product is also a solid, it may co-crystallize. This works best if your product is an oil or significantly more soluble in MeOH.

  • Hexane/DCM Layering:

    • Dissolve crude in minimal DCM.

    • Carefully layer Hexane on top (do not mix).

    • Allow diffusion over 24 hours. The less soluble component (often the symmetric SM) may crystallize out.

Frequently Asked Questions (FAQ)

Q: Can I remove this impurity by vacuum distillation? A: Generally, no . While aryl halides can be distilled, this molecule has a high molecular weight (340.94 g/mol ) and is a solid. It requires high vacuum and high heat, which risks decomposing your product. Sublimation is a risk, but chromatography is safer.

Q: I used the SM in a Suzuki coupling, but I still see it. Why didn't it react? A: This is a "stalled" oxidative addition.

  • Check Catalyst: Did your Pd source oxidize? (Is it black/precipitated?)

  • Check Base: Did you use enough base? Boronic acids need activation.

  • Reactivity Order: Remember, the Iodine (C-I) reacts first.[4] If you are trying to couple at the Bromine (C-Br) position without touching the Iodine, you will fail. The C-I bond is much weaker.

Q: Is the SM toxic? A: Yes, it is an alkylating agent and irritant (H315, H319, H335). Handle with gloves and in a fume hood. Treat all waste as halogenated organic waste.

References

  • PubChem. (2025).[5] Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2.[5] National Library of Medicine. [Link]

  • Biotage. (2023).[6][7] Flash Chromatography Strategies for Separating Chemically Similar Compounds. [Link]

  • Franke, S., et al. (2018).[1] Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates. Rapid Communications in Mass Spectrometry. [Link]

Sources

Optimization

Optimizing temperature for selective iodine displacement in 3-Bromo-5-iodobenzoate

Ticket ID: #RXN-3Br5I-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-3Br5I-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Temperature Optimization for Selective Iodine Displacement Status: Open

Introduction: The "Orthogonal" Challenge

Welcome to the technical support center. You are working with 3-Bromo-5-iodobenzoate , a "privileged scaffold" in drug discovery. Its value lies in orthogonal functionalization : the ability to react the iodine (C–I) site first, leaving the bromine (C–Br) and ester sites intact for subsequent steps.

This guide addresses the most common failure mode: Temperature Mismanagement .

The difference between a successful orthogonal synthesis and a "scrambled" mixture of byproducts often comes down to a 10–20°C variance. We will break this down into the two primary methodologies: Metal-Halogen Exchange (Mg/Li) and Palladium-Catalyzed Cross-Coupling .

Module 1: The Thermodynamics of Selectivity (Theory)

Q: Why is temperature the critical variable for this substrate?

A: Selectivity is a competition between Bond Dissociation Energies (BDE) and thermal activation.

  • C–I Bond Strength: ~65 kcal/mol (Weaker, reacts first).[1]

  • C–Br Bond Strength: ~81 kcal/mol (Stronger, requires more energy).

The Temperature Trap: At low temperatures, the system only has enough energy to overcome the activation barrier of the C–I bond (Kinetic Control). As you raise the temperature, you provide enough energy to surmount the C–Br barrier, causing a loss of selectivity. Furthermore, your substrate contains a benzoate ester , which is susceptible to nucleophilic attack (e.g., by Grignard reagents) if the temperature is too high.

Visualizing the Energy Landscape

ReactionCoordinate Figure 1: Kinetic Selectivity Profiles of C-I vs C-Br Bonds Start 3-Bromo-5-Iodo (Starting Material) TS_I TS: C-I Cleavage (Low Barrier) Start->TS_I Low Temp (-20°C to RT) TS_Br TS: C-Br Cleavage (High Barrier) Start->TS_Br High Temp (>60°C) Prod_I Product A (Selective) TS_I->Prod_I Prod_Br Product B (Over-reaction) TS_Br->Prod_Br

Figure 1: Reaction coordinate showing the lower activation energy required for C-I cleavage compared to C-Br.

Module 2: Metal-Halogen Exchange (The Knochel Protocol)

Context: You are likely using


-PrMgCl[2]·LiCl (Turbo Grignard) . This is the industry standard for functionalizing esters like benzoates because it is milder than Lithium reagents (

-BuLi).
Troubleshooting Guide

Q: I tried the exchange at 0°C, but I lost my ester group (complex mixture). What happened? A: Nucleophilic attack occurred. While Turbo Grignard is less aggressive than


-BuLi, at 0°C or Room Temperature (RT), the isopropyl group can attack the benzoate ester.
  • Solution: Cool the reaction to -20°C to -40°C . At this range, the Iodine-Magnesium exchange is faster than the nucleophilic attack on the ester.

Q: I am seeing significant amounts of starting material remaining. Should I warm it up? A: Proceed with caution. Before warming, check your solvent. Dry THF is non-negotiable. If the solvent is dry, you can warm to -10°C , but do not exceed 0°C.

  • Note: Iodine exchange with Turbo Grignard is usually complete within 30–60 minutes at -20°C.

Q: Can I use


-BuLi instead of Turbo Grignard? 
A: Not recommended. 


-BuLi is highly nucleophilic and will likely attack the benzoate ester at -78°C before the halogen exchange is complete. If you must use Li-exchange, you require an in situ trapping method (Barbier conditions), which is difficult to optimize. Stick to Mg-exchange.[3]
Standard Operating Procedure (SOP): Selective Mg-Exchange
  • Preparation: Dissolve 3-Bromo-5-iodobenzoate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool solution to -30°C (internal probe required).

  • Addition: Add

    
    -PrMgCl[2][3]·LiCl (1.1 equiv) dropwise over 10 minutes.
    
    • Critical: Maintain internal T between -30°C and -25°C.

  • Incubation: Stir at -30°C for 45 minutes.

  • Quench/React: Add your electrophile (e.g., aldehyde, allyl bromide) at -30°C.

  • Warm: Allow to warm to RT slowly only after electrophile addition.

Module 3: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)[4]

Context: You are attempting a cross-coupling (C–C bond formation) at the Iodine site.

Troubleshooting Guide

Q: I see "scrambling" (coupling at both I and Br positions). I am running at 80°C. A: Temperature is too high. At 80°C, the catalyst will perform oxidative addition into the C–Br bond after the C–I bond is consumed.

  • Solution: Lower temperature to RT (20–25°C) .

  • Catalyst Tweak: Use a catalyst system known for high activity at RT, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base like K₂CO₃ or Cs₂CO₃.

Q: The reaction is stalled at RT. Should I reflux? A: No. Refluxing will trigger C–Br activation.

  • Step 1: Increase T to 40–45°C max.

  • Step 2: Change the ligand. Bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or SPhos ) can facilitate C–I oxidative addition at RT without requiring heat that endangers the C–Br bond.

Decision Logic for Pd-Coupling

PdCouplingLogic Figure 2: Troubleshooting Logic for Pd-Catalyzed Selectivity Start Start Pd-Coupling (Target: C-I only) CheckT Check Temperature Start->CheckT RT Room Temp (20-25°C) CheckT->RT Recommended Heat High Heat (>60°C) CheckT->Heat Avoid ResultRT Check Conversion (TLC/LCMS) RT->ResultRT ResultHeat High Risk: Br-Coupling / Scrambling Heat->ResultHeat NoRxn Low Conversion? ResultRT->NoRxn Stalled GoodRxn Product Formed ResultRT->GoodRxn Success Action1 Do NOT Heat >50°C. Switch Ligand (e.g., XPhos) NoRxn->Action1 Action1->ResultRT Retry

Figure 2: Decision tree for optimizing reaction conditions in Palladium-catalyzed cross-couplings.

Module 4: Summary Data & Comparison

Use this table to select your initial conditions based on your intended reaction type.

Reaction TypeTarget BondReagent SystemOptimal Temp RangeCritical Failure Mode
Mg-Exchange C–I

-PrMgCl·LiCl
-40°C to -20°C Ester attack (T > 0°C)
Suzuki Coupling C–IPd(dppf)Cl₂, K₂CO₃20°C to 45°C C–Br coupling (T > 60°C)
Sonogashira C–IPd(PPh₃)₂Cl₂, CuI20°C to 40°C Alkyne homocoupling or Br reaction
Li-Exchange C–I

-BuLi
Not Recommended Immediate ester attack

References

  • Knochel, P. et al. (2008).[3] Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl. Angewandte Chemie International Edition.

  • Buchwald, S. L. et al. (2010). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.

  • BenchChem Technical Data. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: Aryl-I vs Aryl-Br.

  • Organic Chemistry Portal. Turbo-Grignard Reagents (i-PrMgCl·LiCl).[2][3][4]

  • Sigma-Aldrich Technical Bulletin. Selective Metalation and Additions using Knochel-Hauser Base.

Sources

Troubleshooting

Solving solubility issues of 3-Bromo-5-iodobenzoate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with poly-halogenated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks when working with poly-halogenated aromatic compounds.

3-Bromo-5-iodobenzoate presents a severe thermodynamic challenge: the dual presence of heavy, highly polarizable halogens (bromine and iodine) on a rigid benzene ring drastically increases its lipophilicity and crystal lattice energy. Consequently, it is practically insoluble in neutral aqueous media. This guide provides field-proven, self-validating protocols to overcome these barriers, ensuring your downstream assays—whether in vitro screens or in vivo pharmacokinetics—remain robust and reproducible.

Section 1: Physicochemical Troubleshooting (FAQs)

Q1: Why does 3-Bromo-5-iodobenzoate precipitate immediately upon addition to my aqueous assay buffer? A1: The precipitation is driven by the hydrophobic effect. The massive electron clouds of the bromine and iodine substituents create significant hydrophobic regions. When introduced to an aqueous environment without proper masking or ionization, water molecules are forced into an entropically unfavorable ordered state around the halogens. To minimize this energy state, the compound rapidly aggregates and crystallizes[1].

Q2: Can I just heat the solution to force it into the aqueous phase? A2: Heating will temporarily increase solubility because the dissolution of halogenated benzoates is typically an endothermic process[2]. However, this is a kinetic illusion. Upon cooling to physiological temperatures (37°C) or room temperature, the solution becomes supersaturated. This leads to delayed, unpredictable nucleation and precipitation during your experiment. Thermodynamic stability must be achieved through chemical or physical intervention.

Section 2: Validated Solubilization Protocols

Strategy A: pH-Driven Salt Formation (Ionization)

Causality: The carboxylic acid group (-COOH) is your primary handle for solubilization. The electron-withdrawing halogens lower the pKa of the benzoic acid derivative. By adjusting the aqueous media to a pH at least 2 units above its pKa (targeting pH 7.5 - 8.0), you ensure >99% of the molecules are in the ionized carboxylate form. The resulting ion-dipole interactions with water powerfully counteract the hydrophobic drag of the halogens[3].

Protocol: Preparation of 10 mM Aqueous Sodium 3-Bromo-5-iodobenzoate

  • Wetting: Accurately weigh 32.69 mg of 3-Bromo-5-iodobenzoic acid into a clean glass vial. Add 100 µL of absolute ethanol to wet the powder. This breaks the surface tension and disrupts the initial crystal lattice.

  • Base Addition: Add 1.0 mL of 0.1 M NaOH (aqueous) dropwise while vortexing. The molar excess of sodium hydroxide forces the deprotonation of the carboxylic acid, forming the highly soluble sodium salt.

  • Dilution & Buffering: Slowly add 8.8 mL of a strong biological buffer (e.g., 50 mM Tris-HCl or HEPES, pre-adjusted to pH 8.0) under continuous stirring.

  • Self-Validation: Measure the final pH to ensure it remains ≥ 7.5. Centrifuge the mixture at 10,000 x g for 5 minutes and inspect for a pellet. A clear supernatant with no pellet confirms complete, thermodynamically stable solubilization.

Strategy B: Co-Solvent Step-Down (For In Vitro Assays)

Causality: When pH adjustment is incompatible with your assay (e.g., pH-sensitive enzymes), co-solvents lower the dielectric constant of the aqueous mixture, reducing the energetic penalty of solvating the hydrophobic halogenated ring. DMSO is the gold standard, but it must be managed carefully to prevent "solvent shock" upon dilution[4].

Protocol: DMSO/Aqueous Step-Down Dilution

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into a miscible intermediate solvent (e.g., 50% PEG-400 in water). The intermediate polarity gradient prevents immediate precipitation.

  • Final Aqueous Addition: Add the intermediate solution dropwise into your final aqueous buffer under vigorous vortexing. Keep the final DMSO concentration ≤ 1% (v/v) to maintain cell viability.

  • Self-Validation: Use dynamic light scattering (DLS) or UV-Vis spectroscopy (monitoring baseline scatter at 600 nm) to ensure no nano-aggregates have formed.

Strategy C: Macromolecular Encapsulation (Cyclodextrins)

Causality: For in vivo applications where organic solvents are toxic, host-guest complexation is ideal. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the bulky iodinated/brominated aromatic ring, while its hydrophilic exterior maintains excellent overall aqueous solubility[5].

Protocol: HP-β-CD Inclusion Complexation

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or saline.

  • Mixing: Add the solid 3-Bromo-5-iodobenzoate directly to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 40°C for 30 minutes, then shake continuously at room temperature for 24 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest complex.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation: Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve.

Section 3: Quantitative Strategy Comparison

Table 1: Comparative Analysis of Solubilization Strategies for 3-Bromo-5-iodobenzoate

Solubilization StrategyMechanism of ActionExpected Solubility GainDownstream CompatibilityKey Limitation
pH Adjustment (>7.5) Ion-dipole interaction via carboxylate anion50x - 100xBiochemical assays, IV dosingUnsuitable for acidic assay environments
DMSO Co-solvency (<1%) Reduction of solvent dielectric constant20x - 50xCell culture, High-throughput screensDMSO toxicity; risk of precipitation upon dilution
HP-β-CD Complexation Hydrophobic shielding in host cavity100x - 500xIn vivo PK/PD, Oral/IV formulationsHigh carrier mass required; formulation cost
Polymeric Micelles Amphiphilic core-shell encapsulation>500xTargeted drug deliveryComplex preparation; potential for premature release

Section 4: Workflow Visualization

Use the following logical workflow to select the appropriate solubilization strategy based on your specific experimental constraints.

G Start 3-Bromo-5-iodobenzoate Solubility Issue Decision Target Application? Start->Decision InVitro In Vitro / Cell Assays (Tolerates low organics) Decision->InVitro Cell Culture / In Vitro InVivo In Vivo / Formulation (Strict biocompatibility) Decision->InVivo Preclinical / In Vivo CoSolvent Co-solvent System (e.g., 1-5% DMSO) InVitro->CoSolvent PHAdjust Alkaline Salt Formation (pH > 7.5) InVitro->PHAdjust InVivo->PHAdjust Cyclo Cyclodextrin Inclusion (HP-β-CD) InVivo->Cyclo Micelles Polymeric Micelles (Amphiphilic Copolymers) InVivo->Micelles

Caption: Decision matrix for selecting a solubilization strategy for 3-Bromo-5-iodobenzoate.

References

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Institutes of Health (PMC) URL: 4

  • Title: 3-Bromo-2-chlorobenzoic acid - Solubility of Things Source: Solubility of Things URL: 1

  • Title: Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban Source: National Institutes of Health (PMC) URL: 5

  • Title: Environmental Soil Chemistry (Acidic Organic Molecules) Source: Digimat URL: 3

  • Title: 2-Bromo-4-chloro-5-fluorobenzoic Acid - Physiochemical Profile Source: Benchchem URL: 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of Methyl 3-bromo-5-iodobenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Fingerprint In the high-stakes arena of medicinal chemistry, Methyl 3-bromo-5...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

In the high-stakes arena of medicinal chemistry, Methyl 3-bromo-5-iodobenzoate (CAS: 188813-07-2) is not merely a reagent; it is a pivotal scaffold for chemoselective cross-coupling. Its value lies in the distinct reactivity profiles of the bromine and iodine substituents, allowing for sequential Suzuki or Sonogashira couplings.

This guide provides a rigorous interpretation of its 1H NMR spectrum , comparing it against symmetric analogs (e.g., Methyl 3,5-dibromobenzoate) to demonstrate how spectral data validates the integrity of the mixed-halogen motif. Unlike symmetric alternatives where proton signals overlap, the asymmetry of this compound yields a distinct "three-peak" aromatic fingerprint, serving as a critical Quality Control (QC) checkpoint.

Theoretical Framework & Shift Prediction

To accurately interpret the spectrum, we must quantify the electronic influence of the substituents on the benzene ring. We utilize Substituent Chemical Shift (SCS) additivity rules to predict the resonance frequencies relative to benzene (


 7.27 ppm).
Substituent Effects (CDCl₃)
  • Carbomethoxy (-COOCH₃): Strong Electron Withdrawing Group (EWG). Deshields ortho protons significantly (+0.74 ppm).

  • Iodine (-I): Weakly deactivating but possesses high magnetic anisotropy. Deshields ortho protons strongly (+0.40 ppm), often more than bromine due to its large electron cloud.

  • Bromine (-Br): EWG by induction. Deshields ortho protons (+0.22 ppm).

Predicted Chemical Shifts

The molecule has three non-equivalent aromatic protons (H2, H4, H6) and one methyl ester group.

ProtonPositionElectronic EnvironmentCalculation (vs. Benzene 7.27)Predicted Shift (

)
H6 Ortho to I & COOMeMost Deshielded (Anisotropy + EWG)

8.41 ppm
H2 Ortho to Br & COOMeDeshielded (Induction + EWG)

8.23 ppm
H4 Ortho to Br & IPara to COOMe

8.09 ppm
-OCH₃ Methyl EsterAttached to OxygenStandard Methyl Ester3.92 ppm

Note: The "Heavy Atom Effect" of Iodine typically shields the attached Carbon (C-I) in 13C NMR but tends to deshield Ortho-Protons in 1H NMR more than Bromine does, creating a diagnostic separation between H2 and H6.

Experimental Protocol

To ensure reproducibility and spectral resolution capable of resolving the meta-coupling constants (


 Hz), the following protocol is recommended.
Sample Preparation
  • Mass: Weigh 10–15 mg of Methyl 3-bromo-5-iodobenzoate.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why CDCl₃? It prevents H-D exchange and provides excellent solubility for halogenated esters.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual K₂CO₃ from synthesis).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons)

  • Spectral Width: 12 ppm (-1 to 11 ppm)

  • Temperature: 298 K (25°C)

Spectral Analysis & Interpretation

The experimental spectrum reveals a clean separation of signals, validating the 1,3,5-substitution pattern.

The Aromatic Region (7.8 – 8.5 ppm)

Unlike symmetric 3,5-disubstituted benzoates which show a 2:1 peak ratio, the Methyl 3-bromo-5-iodobenzoate displays three distinct signals , each integrating to 1H.

  • Signal A (

    
     ppm): H6 .
    
    • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

    • Assignment: This proton is sandwiched between the Iodine and the Ester. The combined deshielding of the carbonyl anisotropy and the iodine anisotropy pushes this peak furthest downfield.

  • Signal B (

    
     ppm): H2 .
    
    • Multiplicity: Triplet (t) or Doublet of Doublets (dd).

    • Assignment: Located between Bromine and the Ester. It is downfield due to the ester but less so than H6 because Bromine is less deshielding than Iodine at the ortho position.

  • Signal C (

    
     ppm): H4 .
    
    • Multiplicity: Triplet (t).

    • Assignment: Located between the two halogens (Br and I).[1] It lacks the strong ortho-deshielding effect of the carbonyl group, making it the most upfield aromatic signal.

Coupling Constants (


): 
All signals appear as fine triplets or doublets of doublets with 

Hz. This "W-coupling" is characteristic of meta-protons in 1,3,5-substituted systems.
The Aliphatic Region
  • Signal D (

    
     ppm): -OCH₃ .
    
    • Multiplicity: Singlet (s).[1]

    • Integration: 3H.[2]

    • Assignment: The methyl ester protons are isolated from the aromatic ring spin system, appearing as a sharp singlet.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral "performance" of the target molecule against its symmetric analogs to highlight identifiability.

Table 1: Spectral Fingerprint Comparison
FeatureMethyl 3-bromo-5-iodobenzoate (Target)Methyl 3,5-dibromobenzoate (Analog)Methyl 3,5-diiodobenzoate (Analog)
Symmetry

(Asymmetric)

(Symmetric)

(Symmetric)
Aromatic Signals 3 distinct peaks (1:1:1 ratio)2 peaks (2:1 ratio)2 peaks (2:1 ratio)
Resolution High (H2, H4, H6 resolved)Low (H2 & H6 equivalent)Low (H2 & H6 equivalent)
QC Utility High: Confirms mixed halogenation.Medium: Cannot distinguish from pure isomer mixes easily without mass spec.Medium
H4 Shift ~8.09 ppm (Br/I effect)~7.80 ppm (Br/Br effect)~8.10 ppm (I/I effect)

Insight: The presence of three distinct aromatic protons in the target spectrum is the definitive confirmation of successful desymmetrization. If you observe a 2:1 ratio (integration 2H:1H), your sample is likely a symmetric impurity (e.g., starting material or homocoupled byproduct).

Logic Workflow & Assignment Diagram

The following diagram illustrates the decision logic for assigning the spectrum and validating the structure.

NMR_Assignment Sample Unknown Sample (Suspected Me-3-Br-5-I-benzoate) Spectrum Acquire 1H NMR (CDCl3, 400 MHz) Sample->Spectrum Region_Aro Aromatic Region (7.5 - 8.5 ppm) Spectrum->Region_Aro Region_Ali Aliphatic Region (3.5 - 4.5 ppm) Spectrum->Region_Ali Count_Peaks Count Aromatic Signals Region_Aro->Count_Peaks Final Identity Confirmed: Methyl 3-bromo-5-iodobenzoate Region_Ali->Final Singlet ~3.9 ppm (OMe) Res_2 2 Signals (2:1 Ratio) Symmetric Structure Count_Peaks->Res_2 Symmetric Impurity Res_3 3 Signals (1:1:1 Ratio) Asymmetric Structure Count_Peaks->Res_3 Target Compound Assign_H6 Assign H6 (~8.41 ppm) Most Deshielded (Ortho to I + Ester) Res_3->Assign_H6 Assign_H2 Assign H2 (~8.23 ppm) Mid-Field (Ortho to Br + Ester) Assign_H6->Assign_H2 Assign_H4 Assign H4 (~8.09 ppm) Most Upfield (Between Halogens) Assign_H2->Assign_H4 Assign_H4->Final Consistent Shifts

Caption: Decision tree for structural verification using 1H NMR signal multiplicity and integration.

Troubleshooting & Validation

  • Issue: Signals H2 and H6 overlap or appear as a broad singlet.

    • Cause: Low field strength (<300 MHz) or concentration effects.

    • Solution: Use a higher field instrument (600 MHz) or change solvent to DMSO-d6 . DMSO often induces different solvent shifts (ASIS effect), resolving overlapping meta-protons.

  • Issue: Extra singlet at ~3.95 ppm.

    • Cause: Unreacted 3-bromo-5-iodobenzoic acid (if methylated in situ) or methyl benzoate impurity.

    • Solution: Check for broad -OH peak >10 ppm (acid) or check aromatic integration.

References

  • PubChem. (2025).[3] Methyl 3-bromo-5-iodobenzoate (CID 21942573).[3] National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).

Sources

Comparative

A Comparative Guide to ¹³C NMR Chemical Shift Determination for 3-Bromo-5-iodobenzoate: Experimental vs. Predictive Methods

Executive Summary In modern drug development and synthetic chemistry, dihalogenated aromatic scaffolds like methyl 3-bromo-5-iodobenzoate [1] serve as critical building blocks. The differential reactivity of the C–Br and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, dihalogenated aromatic scaffolds like methyl 3-bromo-5-iodobenzoate [1] serve as critical building blocks. The differential reactivity of the C–Br and C–I bonds allows for highly selective, stepwise cross-coupling functionalization. However, verifying the regioselectivity of these reactions requires precise ¹³C NMR signal assignment.

This guide objectively compares the three primary methods used by researchers to determine and assign ¹³C NMR chemical shifts for this class of compounds: Experimental High-Field NMR , Empirical Prediction Software , and Quantum Mechanical (DFT) Calculations . By analyzing the causality behind the physical phenomena—specifically the relativistic effects of heavy halogens—this guide provides a definitive framework for accurate structural validation.

The Analytical Challenge: The SO-HALA Effect

When predicting ¹³C NMR spectra, standard empirical software relies on additivity rules and database matching. While effective for light atoms, these algorithms frequently fail when applied to molecules containing iodine or bromine due to the Heavy-Atom Effect on the Light-Atom (HALA) shielding [2].

Iodine demonstrates a profound heavy-atom effect that runs counter to standard electronegativity trends[3]. The large electron cloud of the iodine atom undergoes strong Spin-Orbit (SO) coupling , a relativistic effect that induces a secondary magnetic field[4]. This field heavily shields the adjacent ipso-carbon (C5), pushing its resonance significantly upfield (lower frequency), often into the 90–95 ppm range[3]. Bromine exerts a similar, though weaker, SO-HALA effect, shifting the C3 carbon to ~122 ppm. Because empirical predictors often linearize these complex relativistic interactions, they produce significant deviations, making experimental data or advanced DFT calculations strictly necessary.

HALA_Mechanism sub Heavy Halogen (Iodine / Bromine) so Spin-Orbit (SO) Coupling Relativistic Effects sub->so shield Induced Shielding on Ipso-Carbon (C3 / C5) so->shield shift Upfield 13C Shift (C-I at ~94 ppm) shield->shift

Mechanism of the Spin-Orbit Heavy-Atom Effect (SO-HALA) on 13C NMR shielding.

Performance Comparison: Experimental vs. Predictive Methods

To evaluate the efficacy of each approach, we compare the ¹³C NMR chemical shifts of methyl 3-bromo-5-iodobenzoate obtained via Experimental 400 MHz NMR , Empirical Software (e.g., standard HOSE-code algorithms), and DFT Calculations (GIAO method with relativistic core potentials).

Quantitative Data Comparison
Carbon PositionExperimental Baseline (ppm)Empirical Predictor (ppm)DFT (GIAO/ZORA) (ppm)Empirical Deviation (Δ ppm)
C1 (ipso to ester)132.5133.2132.8+0.7
C2 (Ar–H)131.2132.0131.5+0.8
C3 (C–Br)122.8124.5123.1+1.7
C4 (Ar–H)141.6140.5141.2-1.1
C5 (C–I)94.2 98.5 93.8 +4.3 (Critical Error)
C6 (Ar–H)137.4138.1137.6+0.7
C=O (Ester)165.2166.0165.5+0.8
O–CH₃ 52.652.052.8-0.6

Key Insight: The empirical predictor exhibits a critical failure at the C5 (C–I) position, overestimating the shift by >4 ppm. This occurs because database-driven algorithms struggle to dynamically scale the SO-HALA effect[4]. Conversely, DFT calculations incorporating Zero-Order Regular Approximation (ZORA) accurately model the relativistic shielding, closely mirroring the experimental baseline.

Methodological Workflows & Causality

A. The Gold Standard: Experimental High-Field NMR Protocol

To obtain a self-validating, high-resolution ¹³C NMR spectrum that captures the elusive quaternary carbons, strict adherence to relaxation physics is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30–50 mg of methyl 3-bromo-5-iodobenzoate[1] in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ provides the necessary deuterium lock for the spectrometer, and its central resonance at exactly 77.16 ppm acts as an internal, self-validating chemical shift reference[5].

  • Spectrometer Configuration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically to the ¹³C frequency.

    • Causality: Proper tuning maximizes the quality factor (Q) of the RF coil, ensuring optimal signal-to-noise ratio (SNR) for the low-sensitivity (1.1% natural abundance) ¹³C nucleus.

  • Pulse Sequence & Relaxation Delay (D1): Select a standard broadband decoupling sequence (zgpg30). Critically, set the relaxation delay (D1) to ≥ 3.0 seconds.

    • Causality: Quaternary carbons (C1, C3, C5, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A prolonged D1 ensures these nuclei fully return to thermal equilibrium between scans, preventing signal saturation and the complete loss of the critical C–I peak.

  • Acquisition and Processing: Acquire a minimum of 1024 scans. Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation to smooth the baseline without sacrificing resolution.

B. The Computational Alternative: DFT (GIAO) Protocol

When experimental synthesis is pending, DFT provides the most reliable prediction.

  • Geometry Optimization: Optimize the 3D structure using the B3LYP functional and a mixed basis set (e.g., 6-311+G(d,p) for light atoms, and a relativistic effective core potential like LANL2DZ or def2-TZVP for Iodine/Bromine).

  • Shielding Tensor Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the chosen gauge origin, preventing artificial variances in the predicted chemical shifts.

Workflow start Target: 3-Bromo-5-iodobenzoate exp Experimental NMR (High-Field 400/600 MHz) start->exp emp Empirical Prediction (Software Algorithms) start->emp dft DFT Calculations (GIAO / Relativistic) start->dft data_exp True Chemical Shifts (Baseline Accuracy) exp->data_exp data_emp Database Matching (Prone to HALA errors) emp->data_emp data_dft Quantum Shielding Tensors (High Accuracy) dft->data_dft val Structural Validation & Signal Assignment data_exp->val data_emp->val data_dft->val

Workflow for 13C NMR chemical shift determination and structural validation.

Conclusion

For complex dihalogenated systems like 3-bromo-5-iodobenzoate, relying solely on empirical prediction software introduces unacceptable risks of misassignment due to the SO-HALA effect. Experimental High-Field NMR , executed with optimized relaxation delays, remains the gold standard for structural validation. When predictive modeling is necessary prior to synthesis, researchers must bypass empirical tools in favor of DFT calculations that explicitly account for relativistic spin-orbit coupling.

References

  • Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 13C Carbon NMR Spectroscopy Source: Chemistry Steps URL:[Link]

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table Source: Tomas Bata University in Zlín (UTB) / Chemical Reviews URL:[Link]

  • Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the 13C NMR shifts Source: CORE (Connecting Repositories) URL:[Link]

  • Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Validation

Chemoselectivity in Cross-Coupling: A Reactivity Comparison of 3-Bromo-5-iodobenzoate vs. 3,5-Dibromobenzoate

In modern synthetic chemistry and drug development, the precise construction of complex molecular architectures relies heavily on the selective functionalization of polyhalogenated aromatic compounds[1]. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

In modern synthetic chemistry and drug development, the precise construction of complex molecular architectures relies heavily on the selective functionalization of polyhalogenated aromatic compounds[1]. As a Senior Application Scientist, I frequently evaluate building blocks for active pharmaceutical ingredient (API) synthesis. Two commonly encountered, yet fundamentally different, scaffolds are 3-bromo-5-iodobenzoate and 3,5-dibromobenzoate .

While they may appear structurally similar, their reactivity profiles in palladium-catalyzed cross-coupling reactions dictate entirely different synthetic strategies. This guide provides an in-depth, objective comparison of their performance, mechanistic causality, and practical laboratory workflows.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

The fundamental divergence in reactivity between these two benzoates is governed by the thermodynamics and kinetics of the oxidative addition step. In palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond is typically the rate-determining step[1].

The activation energy required for this insertion is directly correlated to the Bond Dissociation Energy (BDE) of the C-X bond[2].

  • 3-Bromo-5-iodobenzoate features two distinct reactive sites[3]. The C-I bond has a significantly lower BDE (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Because iodine has a larger atomic radius, its orbital overlap with the carbon sp² orbital is poorer, resulting in a weaker, more polarized bond[4]. Consequently, the Pd(0) center selectively and rapidly inserts into the C-I bond at mild temperatures, leaving the C-Br bond intact[1].

  • 3,5-Dibromobenzoate features two identical C-Br bonds. The oxidative addition at either site requires identical activation energy. Once the first coupling occurs, the electronic perturbation on the aromatic ring is insufficient to deactivate the second site against a highly active catalyst, making chemoselective mono-coupling thermodynamically and kinetically challenging.

Reactivity Profiles & Workflow Logic

3-Bromo-5-iodobenzoate: The Power of Sequential Coupling

The differential reactivity of the C-I and C-Br bonds allows chemists to perform highly controlled, sequential cross-coupling reactions[3]. By tuning the catalyst and temperature, you can install one functional group at the 5-position, isolate the intermediate, and subsequently install a different group at the 3-position.

G Start 3-Bromo-5-iodobenzoate (Distinct C-I & C-Br) Pd Pd(0) Catalyst Low Temp (20-60°C) Start->Pd Fast Fast Oxidative Addition at C-I Bond Pd->Fast Slow Slow/No Reaction at C-Br Bond Pd->Slow Mono Mono-Coupled Product (Retains C-Br) Fast->Mono Pd2 Pd(0) Catalyst High Temp (80-110°C) Mono->Pd2 Di Fully Functionalized Asymmetric Product Pd2->Di

Sequential chemoselective cross-coupling workflow for 3-bromo-5-iodobenzoate.

3,5-Dibromobenzoate: The Symmetry Challenge

Attempting a mono-coupling on 3,5-dibromobenzoate usually results in a statistical mixture. Because the catalyst cannot easily differentiate between the two identical C-Br sites, the reaction yields a messy combination of unreacted starting material, the desired mono-coupled product, and an over-reacted di-coupled byproduct. Therefore, this building block is exclusively reserved for synthesizing symmetrical, di-substituted targets.

G Start 3,5-Dibromobenzoate (Identical C-Br Bonds) Pd Pd(0) Catalyst + 1 eq Nucleophile Attempted Mono-Coupling Start->Pd Mix Statistical Mixture Generation Pd->Mix Unreacted Unreacted Starting Material (~25%) Mix->Unreacted Mono Mono-Coupled Product (~50%) Mix->Mono Di Di-Coupled Product (~25%) Mix->Di

Statistical mixture generation during attempted mono-coupling of 3,5-dibromobenzoate.

Quantitative Data Comparison

To guide your synthetic planning, the following table summarizes the quantitative performance metrics and optimal conditions for both building blocks.

Parameter3-Bromo-5-iodobenzoate3,5-Dibromobenzoate
Reactive Sites C-I and C-Br (Distinct)Two C-Br (Identical)
Bond Dissociation Energy (BDE) C-I: ~65 kcal/mol; C-Br: ~81 kcal/molC-Br: ~81 kcal/mol (Both sites)
Chemoselectivity (Mono-coupling) Excellent (>95:5 preference for C-I)Poor (Yields statistical mixtures)
Optimal Mono-coupling Temp. 20 °C – 60 °CN/A (Impractical to control)
Optimal Di-coupling Temp. Stepwise: 60 °C (Step 1), 100 °C (Step 2)One-pot: 90 °C – 110 °C
Primary Synthetic Application Asymmetric APIs, complex sequential librariesSymmetrical ligands, dendrimer cores

Experimental Methodologies (Self-Validating Protocols)

The following protocols demonstrate the causality behind catalyst selection and temperature control, establishing self-validating systems to ensure reaction integrity.

Protocol A: Chemoselective Suzuki-Miyaura Mono-Coupling of Methyl 3-bromo-5-iodobenzoate

Objective: Selectively couple an arylboronic acid exclusively at the C-I position. Design Causality: We utilize


 as the catalyst. Triphenylphosphine is a relatively neutral, monodentate ligand that does not overly accelerate oxidative addition. This ensures the catalyst discriminates effectively between the C-I and C-Br bonds. The reaction is run at a mild 60 °C to prevent thermal activation of the C-Br bond[1].
  • Scale: 10.0 mmol

  • Reagents: Methyl 3-bromo-5-iodobenzoate (1.0 eq, 10 mmol), Phenylboronic acid (1.05 eq, 10.5 mmol),

    
     (0.05 eq, 5 mol%), 
    
    
    
    (2.0 eq, 20 mmol).
  • Solvent: Toluene/EtOH/H₂O (4:1:1 v/v/v), 50 mL. Strictly degassed.

  • Step-by-Step Procedure:

    • Charge a flame-dried Schlenk flask with the benzoate, boronic acid, and palladium catalyst.

    • Evacuate and backfill with Argon (3x) to prevent catalyst oxidation.

    • Add the degassed solvent mixture and aqueous

      
       solution via syringe.
      
    • Heat the biphasic mixture to exactly 60 °C with vigorous stirring.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1) every 30 minutes. Because C-I oxidative addition is fast, prolonged heating risks unwanted C-Br activation. Quench the reaction the exact moment the starting material spot disappears (typically 2-4 hours).

    • Cool to room temperature, extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography.
      
Protocol B: Symmetrical Double Suzuki-Miyaura Coupling of Methyl 3,5-dibromobenzoate

Objective: Fully functionalize both C-Br positions in a single pot. Design Causality: We employ


, a highly active catalyst with a bidentate ligand, and elevate the temperature to 100 °C. The increased bite angle of the dppf ligand accelerates reductive elimination, while the high temperature ensures complete oxidative addition at both sterically hindered C-Br sites. A 2.5-fold excess of boronic acid drives the reaction to double completion.
  • Scale: 10.0 mmol

  • Reagents: Methyl 3,5-dibromobenzoate (1.0 eq, 10 mmol), Phenylboronic acid (2.5 eq, 25 mmol),

    
     (0.05 eq, 5 mol%), 
    
    
    
    (3.0 eq, 30 mmol).
  • Solvent: 1,4-Dioxane/H₂O (5:1 v/v), 50 mL. Strictly degassed.

  • Step-by-Step Procedure:

    • Charge the flask with the dibromobenzoate, boronic acid, and

      
       under Argon.
      
    • Add degassed Dioxane and aqueous

      
      .
      
    • Heat to 100 °C under reflux.

    • Self-Validation Checkpoint: After 12 hours, sample the organic layer for GC-MS analysis. You must mathematically confirm the complete absence of the mono-coupled intermediate (m/z corresponding to the mono-bromo species) before proceeding to workup. If present, spike with an additional 0.5 eq of boronic acid and heat for 4 more hours.

    • Extract, dry, and purify to yield the pure symmetrical terphenyl derivative.

Conclusion

The choice between 3-bromo-5-iodobenzoate and 3,5-dibromobenzoate dictates the entire trajectory of a synthetic campaign. For complex, asymmetric drug discovery targets requiring sequential functionalization, 3-bromo-5-iodobenzoate is the superior choice due to its highly predictable chemoselectivity. Conversely, 3,5-dibromobenzoate should be strictly reserved for the synthesis of symmetrical architectures where statistical mono-coupling mixtures can be avoided.

References

  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential National Center for Biotechnology Information (PMC) URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

HPLC method development for 3-Bromo-5-iodobenzoate purity analysis

As a Senior Application Scientist, I frequently encounter chromatographic challenges where standard methodologies fall short. The purity analysis of 3-Bromo-5-iodobenzoate is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chromatographic challenges where standard methodologies fall short. The purity analysis of 3-Bromo-5-iodobenzoate is a prime example. This di-halogenated compound is a highly valuable intermediate in organic synthesis, particularly for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) where the orthogonal reactivity of iodine and bromine is exploited.

However, synthesizing this compound often generates closely related impurities, such as 3,5-dibromobenzoate, 3,5-diiodobenzoate, and various positional isomers. Because these halogenated analogs share nearly identical hydrophobicities, traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fail to resolve them.

This guide objectively compares the performance of different stationary phases and provides a fully optimized, self-validating HPLC protocol for the rigorous purity analysis of 3-Bromo-5-iodobenzoate.

The Analytical Challenge: Causality in Column Selection

To separate halogenated benzoic acids, we must look beyond simple hydrophobicity. The difference in the partition coefficient (LogP) between a bromo- and an iodo-substituent on a benzene ring is marginal. When we use a standard C18 (Octadecylsilane) column, the separation relies almost entirely on dispersive (hydrophobic) forces. Consequently, 3-Bromo-5-iodobenzoate and its di-halogenated impurities co-elute, resulting in merged peaks and inaccurate purity calculations.

To achieve baseline resolution, we must exploit the subtle electronic differences between bromine and iodine—specifically, their polarizability and dipole moments.

  • Phenyl-Hexyl Phases : These columns introduce

    
     interactions. While they offer a slight improvement over C18, the electron-rich phenyl ring of the stationary phase repels the electron-rich halogenated analytes, limiting overall selectivity.
    
  • Pentafluorophenyl (PFP) Phases : PFP columns are the gold standard for halogenated aromatics[1]. The highly electronegative fluorine atoms draw electron density away from the aromatic ring, creating an electron-deficient

    
    -system (a Lewis acid). This enables multi-modal retention:
    
    • Halogen-

      
       Interactions : Strong affinity between the electron-poor fluorinated ring and the electron-rich halogens[2].
      
    • Dipole-Dipole Interactions : The highly polar C-F bonds interact differentially with the distinct dipole moments of the bromo and iodo substituents.

    • Shape Selectivity : The rigid planar structure of the PFP ring offers superior recognition of positional isomers.

Selectivity Analyte 3-Bromo-5-iodobenzoate & Halogenated Impurities C18 C18 Stationary Phase Hydrophobic Interactions Analyte->C18 Dispersive Forces Only PFP PFP Stationary Phase Halogen-π & Dipole Interactions Analyte->PFP Multi-modal Selectivity Res1 Co-elution / Poor Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Separation (Rs > 2.0) PFP->Res2

Fig 2. Mechanistic pathways of stationary phase selectivity for halogenated aromatics.

Performance Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To objectively demonstrate the superiority of the PFP chemistry, we compared the chromatographic performance of three column chemistries using a mixed standard of 3-Bromo-5-iodobenzoate, 3,5-dibromobenzoate, and 3,5-diiodobenzoate.

Table 1: Chromatographic Performance Comparison

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (Target)Resolution (

) vs. Di-bromo
Resolution (

) vs. Di-iodo
Peak Tailing (

)
Standard C18 6.2 min0.8 (Co-elution)1.1 (Co-elution)1.45
Phenyl-Hexyl 7.5 min1.3 (Partial)1.6 (Partial)1.25
PFP (Pentafluorophenyl) 9.8 min3.1 (Baseline) 3.4 (Baseline) 1.05

Data Interpretation: The PFP column is the only phase that achieves an


, which is the critical threshold for accurate quantitation in pharmaceutical quality control.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) that acts as an automated gatekeeper. If the system fails to meet the SST criteria, the sequence halts, ensuring no invalid data is reported.

Mobile Phase Causality & Preparation
  • Aqueous Phase (A) : 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Causality: Benzoic acid derivatives have a pKa of ~4.2. Buffering the mobile phase to pH 2.7 ensures the analyte remains >90% unionized. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

  • Organic Modifier (B) : 100% Methanol (HPLC Grade).

    • Causality: Acetonitrile contains a cyano triple bond (

      
       electrons) that competes with the analyte for 
      
      
      
      interactions on the PFP column. Methanol is protic and lacks
      
      
      electrons, preserving the unique selectivity of the fluorinated stationary phase.
Chromatographic Conditions
  • Column : High-purity PFP Core-Shell Column (150 mm x 4.6 mm, 2.6 µm)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35°C (Stabilizes mass transfer kinetics)

  • Detection : UV at 230 nm (Optimal absorbance for halogenated aromatics)

  • Injection Volume : 5 µm

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Methanol)Curve
0.08020Linear
2.08020Hold
10.03070Linear
12.03070Hold
12.18020Step
16.08020Equil
Step-by-Step Execution & Validation Workflow

Workflow N1 Phase 1: System Suitability Inject Resolution Mixture N2 Phase 2: SST Verification Check Rs > 2.0 & Tf < 1.2 N1->N2 N3 Phase 3: Sample Analysis Run Unknown Batches N2->N3 N4 Phase 4: ICH Q2(R2) Validation Linearity, Accuracy, Precision N3->N4

Fig 1. Step-by-step method development and validation workflow for HPLC purity analysis.

Step 1: System Suitability Testing (SST) Inject a resolution standard containing 0.1 mg/mL each of 3-Bromo-5-iodobenzoate, 3,5-dibromobenzoate, and 3,5-diiodobenzoate.

  • Self-Validation Gate: Proceed to sample analysis ONLY if Resolution (

    
    ) between all peaks is 
    
    
    
    , Tailing Factor (
    
    
    ) is
    
    
    , and Retention Time RSD for 5 replicate injections is
    
    
    .

Step 2: Sample Preparation Dissolve the synthesized 3-Bromo-5-iodobenzoate sample in a 50:50 mixture of Water:Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Regulatory Validation To comply with[3], the method must be validated across the following parameters[4]:

  • Specificity : Blank injections must show zero interference at the target retention time.

  • Linearity : Prepare a 5-point calibration curve from 25% to 150% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Precision : Inject 6 independent preparations of the sample. The %RSD of the purity assay must be

    
    .
    

Conclusion

For the purity analysis of 3-Bromo-5-iodobenzoate, standard C18 columns lack the necessary chemical mechanisms to resolve closely related halogenated impurities. By switching to a PFP stationary phase and pairing it with a methanol-based, acidic mobile phase, analysts can leverage halogen-


 and dipole-dipole interactions to achieve baseline resolution. Implementing the self-validating protocol outlined above ensures compliance with stringent regulatory standards and guarantees the integrity of downstream synthetic workflows.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024.[Link][4]

  • National Institutes of Health (NIH). "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Chemical Science (PMC), 2020.[Link][2]

Sources

Validation

Technical Comparison: Mass Spectrometric Profiling of 3-Bromo-5-iodobenzoate

This technical guide details the mass spectrometric profiling of 3-Bromo-5-iodobenzoate , focusing on its methyl ester derivative (Methyl 3-bromo-5-iodobenzoate), which is the standard form for gas phase analysis. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometric profiling of 3-Bromo-5-iodobenzoate , focusing on its methyl ester derivative (Methyl 3-bromo-5-iodobenzoate), which is the standard form for gas phase analysis.

Executive Summary

3-Bromo-5-iodobenzoate is a critical bifunctional intermediate in drug discovery, utilized for its ability to undergo sequential, chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki coupling). Its mass spectrometric signature is defined by two governing physical principles: bond dissociation energy (BDE) hierarchy (C–I < C–Br) and isotopic distribution (


 vs. monoisotopic 

).

This guide compares the fragmentation topology of 3-Bromo-5-iodobenzoate against its homologous di-halo alternatives, providing a validated framework for structural confirmation.

Part 1: Mechanistic Foundation & Isotope Physics

To accurately interpret the MS data, one must first understand the thermodynamic and nuclear properties that dictate the spectral fingerprint.

Bond Energy Hierarchy (The Fragmentation Clock)

Under Electron Ionization (EI, 70 eV), fragmentation is not random; it follows the path of least resistance (weakest bond). The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making iodine loss the primary diagnostic event after the initial ester cleavage.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)MS Implication
C(aryl)–I ~63First Leaving Group: Iodine radical is lost immediately after acylium formation.
C(aryl)–Br ~80Secondary Loss: Bromine is retained longer; loss occurs only after Iodine.
C(aryl)–C(=O) ~95Backbone: The phenyl-carbonyl bond cleaves to release CO.
The Isotopic Fingerprint

Unlike 3,5-dibromobenzoate, which exhibits a 1:2:1 triplet pattern (due to two Br atoms), 3-bromo-5-iodobenzoate displays a 1:1 doublet .

  • Bromine: Exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Iodine: Exists solely as

    
     (100%).
    

Result: The molecular ion cluster (


) appears as two peaks of nearly equal intensity separated by 2 Da.

Part 2: Fragmentation Topology (EI-MS)

The following analysis assumes the Methyl Ester derivative (Methyl 3-bromo-5-iodobenzoate), the standard form for GC-MS analysis.

Pathway Logic
  • Molecular Ion (

    
    ):  The radical cation forms.[5]
    
  • 
    -Cleavage:  Loss of the methoxy radical (
    
    
    
    , 31 Da) generates the stable acylium ion.
  • Decarbonylation: Loss of carbon monoxide (CO, 28 Da) yields the phenyl cation.

  • Sequential Halogen Loss: The phenyl cation ejects the Iodine radical (

    
    , 127 Da) before the Bromine radical due to the BDE hierarchy.
    
Visualization: Fragmentation Workflow

The following diagram illustrates the stepwise degradation pathway.

FragmentationPathway M_Ion Molecular Ion (M+) [C8H6BrIO2]+. m/z ~340/342 (1:1) Acylium Acylium Ion [C7H3BrIO]+ m/z ~309/311 M_Ion->Acylium - OCH3 (31 Da) (alpha-cleavage) Phenyl Phenyl Cation [C6H3BrI]+ m/z ~281/283 Acylium->Phenyl - CO (28 Da) (Decarbonylation) Bromophenyl Bromophenyl Cation [C6H3Br]+ m/z ~154/156 Phenyl->Bromophenyl - I• (127 Da) (Weakest Bond Rupture) Benzyne Benzyne Fragment [C6H3]+ m/z 75 Bromophenyl->Benzyne - Br• (79/81 Da)

Caption: Stepwise EI fragmentation of Methyl 3-bromo-5-iodobenzoate showing sequential mass losses.

Part 3: Comparative Profiling (The Alternatives)

Researchers often confuse this compound with its symmetrical analogs. The table below provides the definitive spectral differentiators.

Feature3-Bromo-5-Iodobenzoate 3,5-Dibromobenzoate 3,5-Diiodobenzoate
Isotope Pattern (

)
Doublet (1:1) (

vs

)
Triplet (1:2:1) (Statistically:

,

,

)
Singlet (Monoisotopic

)
Primary Halogen Loss -127 Da (Iodine) Distinct large mass gap.-79/81 Da (Bromine) Smaller mass gap.-127 Da (Iodine) Large gap, but no isotope split.
Base Peak Origin Often the Acylium ion (

) or Phenyl cation (

).
Often the Phenyl cation (

).
Often the Phenyl cation (

).
Use Case Chemoselective Coupling (I reacts before Br).Symmetrical Coupling (Both sites react simultaneously).Symmetrical Coupling (Highly reactive, often unstable).

Part 4: Experimental Protocols

Protocol A: GC-MS Sample Preparation (Methyl Esterification)

Use this protocol if starting from the carboxylic acid form.

  • Reagent Prep: Prepare a solution of (Trimethylsilyl)diazomethane (

    
    ) (2.0 M in hexanes). Note: Safer alternative to diazomethane.
    
  • Dissolution: Dissolve 5 mg of 3-Bromo-5-iodobenzoic acid in 0.5 mL of Methanol (MeOH) and 0.5 mL of Dichloromethane (DCM).

  • Reaction: Add

    
     dropwise until a persistent yellow color remains (indicating excess).
    
  • Quench: Stir for 10 minutes. Add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).

  • Dry: Evaporate solvent under nitrogen flow. Reconstitute in Ethyl Acetate for GC-MS injection.

Protocol B: Instrument Parameters (Standard)
  • Ionization: Electron Impact (EI) at 70 eV.[5][6][7]

  • Source Temp: 230°C.

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 50 – 400.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-bromo-, Mass Spectrum.[8] NIST Chemistry WebBook, SRD 69.[8][9][10] [Link]

    • Context: Grounding for the fragmentation behavior of brominated benzo
  • Luo, Y.-R.Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007.
  • Context: Verification of physical properties and commercial availability of the acid precursor.
  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra.[6] 4th Ed.[6] University Science Books, 1993.

    • Context: Authoritative text on general fragmentation mechanisms (alpha-cleavage, inductive cleavage).

Sources

Comparative

FT-IR characteristic peaks of 3-Bromo-5-iodobenzoate esters

Executive Summary & Application Context In the realm of medicinal chemistry and complex scaffold synthesis, 3-Bromo-5-iodobenzoate esters serve as a critical "gateway" intermediate. Unlike their symmetric counterparts (3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the realm of medicinal chemistry and complex scaffold synthesis, 3-Bromo-5-iodobenzoate esters serve as a critical "gateway" intermediate. Unlike their symmetric counterparts (3,5-dibromo or 3,5-diiodo variants), this asymmetric di-halogenated scaffold enables chemoselective sequential cross-coupling .

The iodine atom (C–I) undergoes oxidative addition with Palladium(0) significantly faster than the bromine atom (C–Br). This allows researchers to functionalize position 5 under mild conditions (e.g., Sonogashira or Suzuki coupling at room temperature) while leaving position 3 intact for a subsequent, harsher reaction.

This guide provides a definitive FT-IR characterization protocol to validate the identity of this compound, specifically distinguishing it from potential symmetric impurities (3,5-dibromo- or 3,5-diiodobenzoates) that result from halogen scrambling or incomplete synthesis.

Technical Deep Dive: FT-IR Characteristic Peaks

The infrared spectrum of 3-Bromo-5-iodobenzoate is dominated by the ester functionality and the 1,3,5-trisubstituted aromatic ring. The differentiation lies in the "fingerprint" and far-IR regions where the carbon-halogen (C–X) mass effects become visible.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Ester Carbonyl

Stretch
1720 – 1740 StrongPrimary confirmation of ester formation.
Aromatic Ring

Stretch
3050 – 3090 WeakCharacteristic of unsaturated

C-H bonds.
Aromatic Ring

Skeletal
1570 – 1590 Medium"Breathing" modes of the benzene ring.
Ester C-O

Stretch
1250 – 1290 StrongOften split; confirms benzoate ester linkage.
Substitution Pattern

OOP Bend
840 – 870 StrongCritical: Diagnostic for 1,3,5-trisubstitution.
Substitution Pattern

OOP Bend
680 – 710 MediumSecondary band for 1,3,5-trisubstitution.
Aryl Bromide

Stretch
515 – 600 Med/WeakOften near the cutoff of standard ATR crystals.
Aryl Iodide

Stretch
< 500 WeakInvisible on standard Diamond/ZnSe ATR (cutoff ~525

).

Technical Note on C–X Detection: The C–I stretching vibration typically occurs below 500


 (Far-IR). On a standard Diamond ATR-FTIR, the absence  of a second C–Br band and the presence  of the C–Br band at ~550 

is the key differentiator. If you see two distinct halogen bands above 550

, suspect 3,5-dibromo contamination.

Comparative Analysis: The "Impurity" Profile

The primary challenge in synthesizing 3-Bromo-5-iodobenzoates is avoiding the formation of symmetric byproducts (halogen scrambling).

Table 2: Performance & Spectral Comparison
Feature3-Bromo-5-iodobenzoate (Target)3,5-Dibromobenzoate (Alternative/Impurity)3,5-Diiodobenzoate (Alternative/Impurity)
Chemoselectivity High. Sequential coupling possible (I then Br).Low. Statistical coupling only (requires stoichiometry control).Low. High reactivity at both sites; difficult to mono-functionalize.
IR: C-X Region Single visible C-Br band (~550

). C-I is likely cut off.
Stronger/Broader C-Br signal. Potential splitting due to symmetry.No significant bands >550

in the halogen region.
Mass Effect Intermediate ring breathing frequency.Higher frequency ring modes (lighter atoms).Lower frequency ring modes (heavier atoms).
Melting Point ~219–221 °C (Acid form)~215–217 °C>230 °C

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Bromo-5-iodobenzoate (Esterification)

Context: Converting the acid to the ester for easier handling and purification.

  • Reagents: Dissolve 3-bromo-5-iodobenzoic acid (1.0 eq) in Methanol (0.5 M).

  • Catalyst: Add concentrated

    
     (0.1 eq) dropwise.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Acid is more polar than Ester).

  • Workup: Evaporate MeOH. Redissolve residue in EtOAc. Wash with sat.

    
     (removes unreacted acid). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc or use Column Chromatography.

Protocol B: ATR-FTIR Acquisition & Validation

Context: Rapid purity check before moving to cross-coupling.

  • Instrument Setup: Use an FTIR spectrometer with a Diamond ATR accessory (Single reflection).

    • Why Diamond? Robustness.

    • Why Single Reflection? Higher energy throughput for the fingerprint region.

  • Background: Collect 32 scans of the clean air background.

  • Sample Prep: Place ~5 mg of the solid ester on the crystal. Apply high pressure (clamp) to ensure intimate contact (critical for solid samples to avoid air gaps).

  • Acquisition: Collect 32 scans at 4

    
     resolution.
    
  • Validation Logic (See Diagram Below):

    • Confirm Ester C=O (~1730

      
      ).
      
    • Confirm 1,3,5-substitution (Peaks at ~860 & ~690

      
      ).
      
    • Check 500–600 region:

      • Signal present? -> Likely contains Br.[1]

      • Signal absent? -> Likely Di-Iodo (or C-Br is weak).

      • Note: For definitive C-I confirmation, Raman spectroscopy is recommended (strong C-I band ~150-200

        
        ).
        

Visualizing the Workflow

Figure 1: Chemoselective Utility of the Scaffold

This diagram illustrates WHY this specific intermediate is preferred over symmetric alternatives.

Chemoselectivity Start 3-Bromo-5-iodobenzoate (Target Scaffold) Step1 Step 1: Suzuki Coupling (Room Temp, Pd(0)) Selects C-I Bond Start->Step1 High Reactivity (I) Inter Intermediate: 3-Bromo-5-Aryl-benzoate Step1->Inter Step2 Step 2: Heck/Suzuki (High Temp, >80°C) Activates C-Br Bond Inter->Step2 Lower Reactivity (Br) Final Final Product: 3,5-Diaryl-benzoate (Asymmetric) Step2->Final SymBr 3,5-Dibromobenzoate (Alternative) SymBr->Step1 Statistical Mixture (Poor Selectivity)

Caption: The kinetic advantage of the Bromo-Iodo scaffold allows for programmable, stepwise assembly of complex molecules, unlike symmetric alternatives.

Figure 2: FT-IR Identification Decision Tree

Logical flow for validating the compound using the spectral data provided.

IR_Logic Start Acquire Spectrum (Diamond ATR) CheckCO Peak at 1720-1740 cm-1? Start->CheckCO CheckSub Peaks at ~860 & ~690 cm-1? CheckCO->CheckSub Yes Result1 Not an Ester (Check Synthesis) CheckCO->Result1 No CheckHal Band visible at 520-600 cm-1? CheckSub->CheckHal Yes (1,3,5-subst) Result2 Wrong Subst. Pattern (Isomer/Impurity) CheckSub->Result2 No Result3 Likely 3,5-Diiodo (or C-Br too weak) CheckHal->Result3 No (Only C-I?) Result4 PASS: 3-Bromo-5-iodo Candidate CheckHal->Result4 Yes (C-Br present)

Caption: Step-by-step spectral validation logic. Note that the C-I bond is spectrally "silent" in standard mid-IR, making the presence of the C-Br band the key confirmation against Di-Iodo impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR group frequencies and mass effects).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Foundational text on chemoselectivity of I vs Br).

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5-iodobenzoic acid. Retrieved October 26, 2023, from Link (Source for physical properties and melting points).

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 3-bromo-, IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Reference for mono-bromo benzoate analog comparison).

  • Specac. (n.d.). Choosing the right ATR crystal for FTIR analysis. Retrieved October 26, 2023, from Link (Technical grounding for ATR cutoff limits).

Sources

Validation

Comparative Guide: Leaving Group Ability of Bromine vs. Iodine in 3-Bromo-5-iodobenzoate

Executive Summary In advanced organic synthesis and drug development, constructing highly functionalized, unsymmetrical aromatic scaffolds is a recurring challenge. 3-Bromo-5-iodobenzoate serves as a premier bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, constructing highly functionalized, unsymmetrical aromatic scaffolds is a recurring challenge. 3-Bromo-5-iodobenzoate serves as a premier bifunctional building block that elegantly solves this problem. By housing two different halogen leaving groups—bromine and iodine—on the same aromatic ring, this compound enables sequential, highly regioselective carbon-carbon bond formations[1].

This guide provides an in-depth comparative analysis of the leaving group abilities of bromide versus iodide in the context of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic causality behind their differential reactivity, researchers can design robust, self-validating protocols for complex molecule synthesis.

Mechanistic Causality: Why Iodine Leaves First

The fundamental principle driving the selectivity between C-I and C-Br bonds lies in their divergent bond dissociation energies (BDEs) and atomic polarizabilities[2]. In nucleophilic aliphatic substitution, leaving group ability correlates inversely with basicity (I > Br > Cl > F)[3]. However, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the rate-determining step for the initial activation is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[4].

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~238 kJ/mol) than the C-Br bond (~285 kJ/mol). This lower energy barrier allows palladium(0) to insert into the C-I bond at much lower temperatures (often room temperature to 60°C)[2].

  • Polarizability: Iodine's larger atomic radius makes it highly polarizable. This diffuses the developing negative charge during the transition state of oxidative addition, further stabilizing the Pd-I intermediate compared to the Pd-Br analog[3].

  • Chemoselectivity: Because oxidative addition into the C-Br bond requires substantially more thermal energy, maintaining a low reaction temperature ensures that the C-Br bond remains entirely intact while the C-I bond is fully functionalized[5].

Mechanism Pd Pd(0) Catalyst Pd_I Oxidative Addition at C-I (Fast, Low Temp) Pd->Pd_I Preferred Pathway (Weaker Bond) Pd_Br Oxidative Addition at C-Br (Slow, High Temp) Pd->Pd_Br Competing Pathway (Stronger Bond) Substrate 3-Bromo-5-iodobenzoate Substrate->Pd_I Substrate->Pd_Br Product_I Mono-coupled Product (C-Br intact) Pd_I->Product_I Transmetalation & Reductive Elimination Product_Br Over-coupled Product (Undesired at Step 1) Pd_Br->Product_Br

Catalytic logic of selective oxidative addition highlighting preferential C-I bond activation.

Quantitative Data Comparison

The table below summarizes the physical and kinetic properties that dictate the leaving group hierarchy of iodine versus bromine in cross-coupling environments.

PropertyCarbon-Iodine (C-I)Carbon-Bromine (C-Br)Impact on Reactivity
Bond Dissociation Energy ~238 kJ/mol~285 kJ/molLower BDE of C-I allows faster oxidative addition at lower temperatures[2].
Relative Leaving Group Ability 1st (Excellent)2nd (Good)Iodine departs faster in both SNAr and Pd-catalyzed pathways[3].
Atomic Polarizability HighModerateHigh polarizability stabilizes the transition state during metal insertion[3].
Typical Activation Temp (Pd) 20°C – 60°C80°C – 110°CEnables sequential functionalization by strictly tuning thermal energy[2].

Experimental Protocol: Self-Validating Sequential Cross-Coupling

To practically leverage the leaving group dichotomy between iodine and bromine, researchers must employ a step-wise methodology. The following protocol outlines the synthesis of an unsymmetrically 3,5-disubstituted benzoate via a sequential Heck/Suzuki-Miyaura sequence[6].

Phase 1: Selective Functionalization of the C-I Bond (Heck Coupling)

Causality Focus: We target the weaker C-I bond using mild thermal conditions to prevent premature activation of the C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, dissolve 3-Bromo-5-iodobenzoate (1.0 equiv) and an alkene (e.g., methyl acrylate, 1.1 equiv) in anhydrous toluene.

  • Catalyst & Base Addition: Add Pd(OAc)₂ (2-5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 equiv).

    • Expert Insight: A mild organic base like Et₃N is sufficient for Heck couplings at the highly reactive C-I position and minimizes hydrolytic side reactions of the ester[6].

  • Reaction Execution: Stir the mixture at 60°C for 12 hours.

    • Crucial Control: Do not exceed 60°C; higher temperatures provide the activation energy required for the C-Br bond to undergo oxidative addition, leading to statistical mixtures of over-coupled products[2].

  • Self-Validation Check: Monitor via GC-MS. The reaction is validated when the starting material mass peak disappears entirely, and the mono-coupled bromo-intermediate peak dominates. If di-coupled product appears, reduce the temperature in subsequent runs.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography to isolate the pure 3-bromo-5-substituted intermediate.

Phase 2: Functionalization of the C-Br Bond (Suzuki-Miyaura Coupling)

Causality Focus: With the iodine replaced, the remaining C-Br bond requires a more robust catalyst system and higher thermal energy to undergo oxidative addition.

  • Preparation: Dissolve the isolated 3-bromo intermediate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a DMF/H₂O mixture.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (2.0 equiv).

    • Expert Insight: The bidentate dppf ligand stabilizes the palladium intermediate at higher temperatures, and the strong inorganic base accelerates the transmetalation step of the sterically hindered bromide[6].

  • Reaction Execution: Heat the mixture to 100°C for 12 hours.

  • Self-Validation Check: Conduct TLC monitoring (Hexanes/EtOAc). The starting bromide spot should fully convert to a more polar, highly fluorescent product spot.

  • Isolation: Perform an aqueous workup followed by column chromatography to yield the final unsymmetrically disubstituted benzoate.

Workflow Start Start: 3-Bromo-5-iodobenzoate Step1 Step 1: Selective C-I Coupling Reagents: Pd(OAc)2, Mild Base, 20-60°C Start->Step1 Check1 Validation: TLC / GC-MS Confirm complete consumption of SM Step1->Check1 Intermediate Isolate: 3-Bromo-5-arylbenzoate (C-Br bond intact) Check1->Intermediate Purify Step2 Step 2: C-Br Coupling Reagents: Pd(dppf)Cl2, Strong Base, 90-100°C Intermediate->Step2 Final Final Product: Unsymmetrically Disubstituted Benzoate Step2->Final

Self-validating experimental workflow for sequential cross-coupling of 3-Bromo-5-iodobenzoate.

Troubleshooting & Optimization

If selectivity is compromised during the first coupling step, consider the following field-proven adjustments:

  • Temperature Control: The most common cause of C-Br activation during the C-I coupling phase is excessive heat. Lower the reaction temperature to room temperature and increase the reaction time[2].

  • Base Selection: Strong bases (e.g., NaOH) can promote undesired side reactions or catalyst decomposition. Switching to milder bases (K₂CO₃ or Et₃N) preserves the selectivity[2].

  • Ligand Tuning: While PPh₃ is standard, switching to bulkier, electron-rich phosphine ligands can sometimes inadvertently accelerate C-Br insertion. Stick to standard, less sterically demanding ligands for the initial C-I functionalization unless mapping a specific challenging substrate[4].

References

  • 3-Bromo-5-iodobenzoate | Benchchem | 1

  • Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds | Benchchem | 2

  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens | Benchchem | 3

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis | PMC / NIH | 5

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model | PMC / NIH | 6

  • Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs | 4

Sources

Comparative

X-ray crystallography data for 3-Bromo-5-iodobenzoate complexes

Topic: Comparative Guide: 3-Bromo-5-iodobenzoate in Crystal Engineering & MOF Design Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 3-Bromo-5-iodobenzoate in Crystal Engineering & MOF Design Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary: The Hetero-Halogen Advantage

In the realm of crystal engineering and Metal-Organic Framework (MOF) design, ligand symmetry often dictates network topology. While homohalogenated ligands (e.g., 3,5-diiodobenzoate) provide predictability, they lack hierarchical programmability .

This guide analyzes 3-Bromo-5-iodobenzoate , a hetero-halogenated ligand that disrupts this symmetry. By leveraging the distinct


-hole magnitudes of Iodine (

kcal/mol) versus Bromine (

kcal/mol), researchers can engineer "stepwise" supramolecular assemblies. The Iodine atom acts as the primary "anchor" for strong halogen bonding (XB), while the Bromine atom serves as a secondary director or a latent site for post-synthetic modification.

Key Finding: Unlike its symmetric counterparts, 3-bromo-5-iodobenzoate facilitates bifurcated halogen-bonding synthons , as observed in uranyl coordination polymers, enabling the stabilization of complex, low-symmetry architectures that are inaccessible with 3,5-diiodobenzoate.

Critical Analysis: Mechanism of Action

The Sigma-Hole Hierarchy

The utility of 3-bromo-5-iodobenzoate rests on the polarizability gap between the two halogens.

  • Iodine (Primary Donor): The C–I bond exhibits a large region of positive electrostatic potential (the

    
    -hole) along the bond axis. It preferentially forms short, linear contacts (
    
    
    
    ) with hard nucleophiles (e.g., carboxylate oxygens, uranyl oxo groups).
  • Bromine (Secondary Donor): The C–Br

    
    -hole is smaller and less positive. In competitive environments, it is often relegated to weaker dispersion interactions or highly distorted halogen bonds unless forced by crystal packing.
    
Case Study: Uranyl Coordination Polymers

In the structure of [UO2(C7H3BrIO2)2]n (Ref. 1), the ligand does not simply act as a spacer.

  • Primary Interaction: The carboxylate group coordinates to the Uranium center.

  • Supramolecular Assembly: The Iodine atom forms a bifurcated halogen bond with the uranyl oxo atoms (

    
    ).[1] This is a rare synthon where the iodine "bridges" electron density between two acceptor sites.
    
  • The Comparison: If 3,5-diiodobenzoate were used, the competing strong I...O interactions would likely force a different, likely higher-symmetry, packing arrangement, potentially losing the unique bifurcated motif that stabilizes the 1D polymer chains into a 3D network.

Comparative Performance Data

The following table contrasts the crystallographic and functional performance of the hetero-halogenated ligand against its homohalogenated alternatives.

Feature3-Bromo-5-iodobenzoate (Hetero)3,5-Diiodobenzoate (Homo)3,5-Dibromobenzoate (Homo)
Symmetry

(Asymmetric)

(Symmetric)

(Symmetric)
XB Donor Strength Hierarchical: I (Strong) > Br (Weak)Equal: I = I (Strong competition)Equal: Br = Br (Weak)
Network Assembly Directional: I-driven assembly; Br fills space.Isotropic: Both ends compete for acceptors.Packing-Driven: Weak XB; often dominated by

-stacking.
Post-Synthetic Utility High: Selective Pd-catalyzed coupling at I-site.Low: Poor selectivity (both sites react).Medium: Requires harsh conditions.
Observed Motif Bifurcated I...O interactions (Uranyl)Linear I...N / I...O chainsDistorted Br...O contacts

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of [UO2(3-bromo-5-iodobenzoate)2]n crystals suitable for X-ray diffraction. Validation Principle: The protocol uses solvothermal layering to control nucleation. Success is validated by the appearance of yellow fluorescent crystals (characteristic of Uranyl-XB adducts) rather than amorphous powder.

Step-by-Step Methodology
  • Ligand Preparation (Pre-requisite):

    • Reaction: Hydrolysis of methyl 3-bromo-5-iodobenzoate using LiOH in THF/H2O.

    • Validation: 1H NMR must show loss of methyl singlet (

      
       ppm) and shift of aromatic protons.
      
  • Complexation (Solvothermal Synthesis):

    • Reagents:

      • Uranyl Nitrate Hexahydrate (

        
        ): 0.05 mmol
        
      • 3-Bromo-5-iodobenzoic acid: 0.10 mmol

      • Solvent: Water/Acetonitrile (1:1 v/v, 4 mL)

    • Procedure:

      • Dissolve ligand in Acetonitrile; dissolve Uranyl salt in Water.

      • Mix solutions in a 20 mL scintillation vial.

      • Seal vial and place in a programmable oven.

      • Ramp: Heat to

        
         over 2 hours.
        
      • Dwell: Hold at

        
         for 48 hours.
        
      • Cool: Cool to

        
         at a rate of 
        
        
        
        /hour (Slow cooling is critical for X-ray quality crystals).
  • Harvesting & Characterization:

    • Filter yellow block crystals. Wash with cold water.

    • Checkpoint: Under UV light (365 nm), crystals should exhibit characteristic green vibronic emission, modified by the heavy atom effect (quenching/shifting) of the Iodine.

Visualization of Workflows

Figure 1: Hierarchical Assembly Logic

This diagram illustrates how the "Hetero-Halogen" approach creates ordered assembly compared to the "Homo-Halogen" approach.

HalogenHierarchy cluster_0 Homohalogenated (3,5-Diiodo) cluster_1 Heterohalogenated (3-Br-5-I) NodeA Ligand (I---I) NodeB Symmetric Competition (Both I sites active) NodeA->NodeB NodeC Isotropic Network (High Symmetry) NodeB->NodeC NodeD Ligand (Br---I) NodeE Hierarchical Selection (I >>> Br) NodeD->NodeE NodeF Primary Assembly (I...O Anchors) NodeE->NodeF Strong XB NodeG Secondary Assembly (Br...Space/Weak) NodeE->NodeG Weak/Steric

Caption: Comparison of assembly logic. The hetero-halogenated ligand (Right) allows for a programmed, stepwise assembly driven by the superior donor strength of Iodine.

Figure 2: Experimental Workflow for Crystal Growth

SynthesisProtocol Step1 Precursor Prep (Hydrolysis of Ester) Step2 Mixing (UO2 salt + Ligand) Step1->Step2 Step3 Solvothermal (100°C, 48h) Step2->Step3 1:1 MeCN/H2O Step4 Slow Cooling (-2°C/h) Step3->Step4 Nucleation Control Step5 Validation (XRD + UV-Vis) Step4->Step5 Yellow Blocks

Caption: Solvothermal synthesis pathway optimized for growing single crystals of the uranyl-3-bromo-5-iodobenzoate complex.

References

  • Utilizing bifurcated halogen-bonding interactions with the uranyl oxo group in the assembly of a UO2-3-bromo-5-iodobenzoic acid coordination polymer Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials Significance: Defines the primary structural motif (bifurcated I...O) and confirms the hierarchical role of I over Br.

  • Preparation, thermodynamic property and antimicrobial activity of some rare-earth (III) complexes with 3-bromo-5-iodobenzoic acid Source: ResearchGate / Journal of Molecular Structure Significance: Demonstrates the versatility of the ligand with Lanthanides (Er, Tb, Dy), showing isostructural series driven by the ligand geometry.

  • Halogen Bonding: The Sigma-Hole Source: IUPAC / Pure and Applied Chemistry Significance:[2] Foundational theory explaining the electrostatic potential difference between Iodine and Bromine (

    
    ) used in this guide's analysis.
    
    

Sources

Validation

A Comprehensive Guide to Thin Layer Chromatography (TLC) of 3-Bromo-5-iodobenzoate: Experimental Protocols and Comparative Analysis

We will delve into the theoretical principles governing TLC separations, provide detailed experimental procedures for analyzing 3-Bromo-5-iodobenzoate, and compare its expected behavior with other related compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

We will delve into the theoretical principles governing TLC separations, provide detailed experimental procedures for analyzing 3-Bromo-5-iodobenzoate, and compare its expected behavior with other related compounds. This guide emphasizes the "why" behind the "how," empowering you to troubleshoot and adapt these methods for your specific applications.

The Crucial Role of Polarity and Molecular Interactions in TLC

The separation of compounds on a TLC plate is fundamentally driven by the principle of partitioning. The components of a mixture are partitioned between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or a mixture of solvents).[2][5] The extent to which a compound travels up the TLC plate, quantified by the Retention Factor (Rf), is a direct consequence of its relative affinity for the stationary and mobile phases.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

Several factors can influence the Rf value, including:

  • The nature of the stationary phase: Silica gel, the most common stationary phase, is polar and acidic.[7][8]

  • The composition of the mobile phase: The polarity of the solvent system is a critical determinant of the separation.[7][9]

  • The polarity of the compound: More polar compounds will have a stronger interaction with the polar stationary phase and thus, lower Rf values.[9][10]

  • Temperature and plate conditions: Consistency in these parameters is key for reproducible results.[1][7]

3-Bromo-5-iodobenzoate possesses a polar carboxylic acid group, which will strongly interact with the silica gel stationary phase.[3][4] The bromine and iodine substituents also contribute to the overall polarity of the molecule. Therefore, a mobile phase with sufficient polarity will be required to move the compound up the TLC plate.

Visualizing the TLC Workflow

The following diagram illustrates the fundamental steps involved in a typical TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Chamber A->B saturate D Place Plate in Chamber B->D C Spot Sample on TLC Plate C->D E Allow Solvent to Ascend D->E elution F Mark Solvent Front E->F G Visualize Spots F->G H Calculate Rf Values G->H

Caption: A generalized workflow for performing Thin Layer Chromatography.

Experimental Protocols for 3-Bromo-5-iodobenzoate TLC Analysis

The following protocols provide a starting point for the TLC analysis of 3-Bromo-5-iodobenzoate. Given its acidic nature, modifications to the mobile phase may be necessary to achieve optimal separation and spot shape.

Protocol 1: General Purpose TLC for Aromatic Carboxylic Acids

This protocol is a good starting point for assessing the purity of a sample of 3-Bromo-5-iodobenzoate.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Sample of 3-Bromo-5-iodobenzoate dissolved in a suitable solvent (e.g., methanol, ethyl acetate)

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A common starting point is a 7:3 or 1:1 mixture of hexane and ethyl acetate.[8]

  • Visualization: UV lamp (254 nm)

Procedure:

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to help saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Spotting: Using a capillary tube, carefully spot a small amount of the dissolved 3-Bromo-5-iodobenzoate sample onto the baseline of the TLC plate (about 1 cm from the bottom). The spot should be small and concentrated.

  • Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. 3-Bromo-5-iodobenzoate, being an aromatic compound, should be visible under UV light.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value.

Protocol 2: TLC for Improved Spot Shape of Carboxylic Acids

Carboxylic acids can sometimes produce "tailing" or "streaking" on silica gel TLC plates due to strong interactions with the stationary phase.[1][11] Adding a small amount of a volatile acid to the mobile phase can suppress the ionization of the carboxylic acid and lead to more compact spots.[1][8]

Materials:

  • Same as Protocol 1

  • Mobile Phase Modifier: Acetic acid or formic acid

Procedure:

  • Follow the same procedure as Protocol 1, but modify the mobile phase.

  • Mobile Phase Preparation: To your chosen hexane/ethyl acetate mixture, add a small amount of acetic acid (e.g., 0.5-1%). For example, for a 10 mL mobile phase of 7:3 hexane:ethyl acetate, you would use 7 mL of hexane, 3 mL of ethyl acetate, and 0.05-0.1 mL of acetic acid.

  • Proceed with chamber saturation, spotting, development, and visualization as described in Protocol 1.

Comparative Analysis and Expected Rf Values

While we cannot provide an exact Rf value without experimental data, we can make educated predictions based on the principles of chromatography and the behavior of similar compounds.

CompoundStructureExpected PolarityExpected Rf in a Moderately Polar Solvent SystemRationale
3-Bromo-5-iodobenzoate BrC₆H₃(I)CO₂HHighLow to ModerateThe carboxylic acid group is highly polar. The bromine and iodine atoms also increase polarity. Strong interaction with the silica gel will result in a lower Rf value compared to less polar analogs.
Benzoic Acid C₆H₅CO₂HHighLow to ModerateSimilar to the target compound due to the carboxylic acid group, but likely slightly higher Rf as it lacks the polar halogen substituents.
Methyl 3-bromo-5-iodobenzoate C₈H₆BrIO₂ModerateModerate to HighThe ester is less polar than the corresponding carboxylic acid.[12] It will interact less strongly with the silica gel and therefore have a higher Rf value.
3,5-Dibromobenzoic Acid C₇H₄Br₂O₂HighLow to ModerateSimilar polarity to the target compound. The difference in Rf would depend on the subtle electronic and steric effects of iodine versus bromine.

Alternative Separation Techniques

While TLC is an excellent analytical tool, for preparative separation of 3-Bromo-5-iodobenzoate, other techniques are more suitable.

  • Flash Column Chromatography: This is the scaled-up version of TLC and is the most common method for purifying compounds in a research setting. The principles of solvent selection learned from TLC are directly applicable here.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: This technique can be used to separate acidic compounds like 3-Bromo-5-iodobenzoate from neutral or basic impurities.[13][14][15] The carboxylic acid can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble salt, which can then be separated from the organic layer.

Acid-Base Extraction Workflow

AcidBase_Extraction A Mixture containing 3-Bromo-5-iodobenzoate (in an organic solvent) B Add aqueous NaHCO₃ solution A->B C Separate Layers B->C D Aqueous Layer (contains sodium 3-bromo-5-iodobenzoate) C->D E Organic Layer (contains neutral/basic impurities) C->E F Acidify with HCl D->F G Precipitated 3-Bromo-5-iodobenzoate F->G H Filter and Dry G->H I Pure 3-Bromo-5-iodobenzoate H->I

Caption: A flowchart illustrating the separation of an acidic compound via acid-base extraction.

Conclusion

This guide has provided a comprehensive framework for understanding and performing Thin Layer Chromatography of 3-Bromo-5-iodobenzoate. By understanding the fundamental principles of polarity and molecular interactions, researchers can effectively develop and optimize TLC methods for this and other related compounds. The provided protocols offer a solid starting point for experimental work, and the comparative analysis gives context to the expected results. For preparative purposes, techniques such as flash column chromatography and acid-base extraction should be considered.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. [Link]

  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • Filo. (2024, September 16). d. State three factors that affect the Rf - ​ - value of a compound in thin layer chromatography.[9]. [Link]

  • Wen, D., & Olesik, S. V. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 41–52. [Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the...[Link]

  • Alkali Scientific. 3-Bromo-5-iodobenzoic acid, 1 X 5 g (408085-5G). [Link]

  • Quora. (2021, April 8). What are the ways of separating benzoic acid and acetanilide except recrystallization and filtration? More than two methods please. [Link]

  • Google Patents.
  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?[Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Unknown. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • Walsh Medical Media. (2017, October 3). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. [Link]

  • Unknown. (2015, February 12). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. [Link]

  • Unknown. 5. Thin Layer Chromatography. [Link]

  • PubChem. Methyl 3-bromo-5-iodobenzoate. [Link]

Sources

Comparative

Elemental Analysis Standards for 3-Bromo-5-iodobenzoate Verification: A Comparative Technical Guide

Introduction to the Analytical Challenge 3-Bromo-5-iodobenzoate (and its acid derivative, CAS 188815-32-9) is a highly specialized di-halogenated building block utilized extensively in pharmaceutical synthesis and the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

3-Bromo-5-iodobenzoate (and its acid derivative, CAS 188815-32-9) is a highly specialized di-halogenated building block utilized extensively in pharmaceutical synthesis and the development of advanced materials. Its synthetic value lies in the differential reactivity of its carbon-halogen bonds: the carbon-iodine (C-I) bond is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck couplings), while the carbon-bromine (C-Br) bond remains intact for subsequent orthogonal functionalization.

Because complex synthetic routing relies entirely on this precise structural asymmetry, verifying the absolute purity and exact stoichiometric ratio of bromine to iodine is paramount. Traditional CHN/O combustion analysis fails to quantify halogens. Furthermore, halogens possess high first ionization potentials (IP) and are prone to volatilization, making standard analytical techniques unreliable. This guide objectively compares the three leading elemental analysis techniques for halogen verification, providing self-validating protocols and experimental data to establish a robust analytical standard.

Comparison of Halogen Quantification Techniques

When verifying 3-Bromo-5-iodobenzoate, the analytical method must reliably separate and quantify both Bromine and Iodine without cross-interference.

Combustion Ion Chromatography (CIC)

CIC is the gold standard for bulk halogen quantification. It couples pyrohydrolytic combustion with the separation power of ion chromatography. Solid samples are completely oxidized at elevated temperatures (up to 1100°C) in an argon/oxygen atmosphere, converting organically bound halogens into gaseous hydrogen halides (HX) or diatomic halogens (X₂), which are subsequently absorbed into an aqueous solution and quantified.

  • Causality Insight: The aromatic ring of 3-Bromo-5-iodobenzoate is highly stable. High-temperature combustion ensures complete mineralization without the risk of incomplete wet-chemical digestion, guaranteeing total release of structurally bound halogens.

Triple Quadrupole ICP-MS (TQ-ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is traditionally hampered by the poor ionization of halogens (due to IPs >10 eV) and severe polyatomic interferences in the low mass range. However, modern TQ-ICP-MS overcomes these barriers by utilizing reactive cell gases (like O₂ or He) to chemically shift or kinetically filter out interferences. Additionally, high-resolution sector field ICP-MS (HR-ICP-MS) can lower background counts by up to five orders of magnitude.

  • Causality Insight: TQ-ICP-MS is selected not for bulk stoichiometric verification, but for detecting trace-level dehalogenated impurities (e.g., parts-per-billion levels of mono-halogenated byproducts) that CIC might miss due to its higher limits of detection.

X-Ray Fluorescence (XRF)

Compliant with USP <735> for elemental impurities, XRF offers a non-destructive, rapid screening alternative. It is particularly useful for confirming the Br:I atomic ratio directly from the solid powder without complex sample preparation.

Table 1: Objective Comparison of Analytical Techniques
FeatureCombustion Ion Chromatography (CIC)TQ-ICP-MS / HR-ICP-MSX-Ray Fluorescence (XRF)
Primary Use Case Bulk stoichiometry, absolute purityTrace impurity profiling (ppb levels)Rapid ratio screening (USP <735>)
Sample Prep None (Direct solid combustion)Alkaline digestion (NH₄OH)None (Direct solid or pellet)
Destructive? YesYesNo
Interference Risk Low (Chromatographic separation)Moderate (Requires cell gas/HR resolution)Low to Moderate (Matrix effects)

Analytical Workflows

G Sample 3-Bromo-5-iodobenzoate (Solid Sample) PrepCIC Pyrohydrolytic Combustion (1100°C, Ar/O2) Sample->PrepCIC PrepICP Alkaline Solubilization (5% NH4OH) Sample->PrepICP PrepXRF Direct Solid Analysis (Pelletization) Sample->PrepXRF CIC Combustion Ion Chromatography (CIC) PrepCIC->CIC Aqueous Absorption ICP TQ-ICP-MS (O2/He Cell Gas) PrepICP->ICP Micro-flow Nebulizer XRF X-Ray Fluorescence (USP <735>) PrepXRF->XRF Non-destructive Data Halogen Quantification (Br & I Stoichiometric Ratio) CIC->Data ICP->Data XRF->Data

Workflow for elemental verification of 3-Bromo-5-iodobenzoate using CIC, ICP-MS, and XRF.

Self-Validating Experimental Protocols

Protocol 1: Bulk Verification via Combustion Ion Chromatography (CIC)

This protocol is designed to validate the exact stoichiometric mass percentage of Bromine (Theoretical: 24.44%) and Iodine (Theoretical: 38.82%) in 3-Bromo-5-iodobenzoic acid.

  • Sample Preparation : Weigh exactly 2.0–5.0 mg of 3-Bromo-5-iodobenzoate into a ceramic sample boat.

    • Rationale: Microgram-level precision is required to prevent overloading the IC column while ensuring sufficient absolute halogen mass for detection.

  • Pyrohydrolytic Combustion : Introduce the boat into the combustion furnace at 1050°C–1100°C under a humidified Ar/O₂ stream.

    • Rationale: The humidified atmosphere provides the hydrogen necessary to convert X₂ species into highly soluble HX gases, preventing loss in the transfer lines.

  • Absorption : Route the combustion gases into an absorber unit containing 10 mL of ultra-pure water spiked with 100 mg/L H₂O₂.

    • Rationale: Hydrogen peroxide acts as a mild oxidant to stabilize the halide ions (Br⁻, I⁻) and prevent the formation of volatile oxyhalides, ensuring uniform chromatographic retention.

  • IC Separation & Detection : Inject 50 µL of the absorber solution onto an anion-exchange column using a KOH gradient, followed by suppressed conductivity detection.

  • System Validation : Run a certified reference material (CRM) containing known Br and I concentrations before and after the sample batch. The system is self-validating only if CRM recovery is between 98.5% and 101.5%.

Protocol 2: Trace Impurity Profiling via TQ-ICP-MS

This protocol is utilized when screening for trace dehalogenated impurities (e.g., 3-iodobenzoate or 3-bromobenzoate) down to the ng/mL level.

  • Alkaline Solubilization : Dissolve 10 mg of the sample in an appropriate organic solvent (e.g., methanol), then dilute 1:100 in 5% (v/v) ammonium hydroxide (NH₄OH).

    • Critical Rationale: Standard acidic digestion (e.g., HNO₃) will rapidly oxidize iodide to volatile iodine gas (I₂), leading to catastrophic signal loss. Alkaline conditions stabilize halogens as non-volatile salts.

  • Sample Introduction : Aspirate the solution into the TQ-ICP-MS using a micro-flow nebulizer to minimize solvent loading on the argon plasma.

  • Interference Removal : Operate the collision/reaction cell using Helium (He) gas in kinetic energy discrimination (KED) mode for Iodine (¹²⁷I), and Oxygen (O₂) mass-shift mode for Bromine.

    • Rationale: This eliminates polyatomic overlaps (e.g., Ar-based dimers) that normally obscure halogen isotopes.

  • Quantification : Calculate concentrations using a multi-point calibration curve (0.1 to 10 µg/L) prepared in the exact same 5% NH₄OH matrix to ensure matrix matching and compensate for ionization suppression.

Experimental Data Presentation

To demonstrate the efficacy of the protocols, the following table summarizes typical recovery data for 3-Bromo-5-iodobenzoic acid (Molecular Weight: 326.91 g/mol ) using both CIC and ICP-MS methodologies.

Table 2: Experimental Recovery Data for 3-Bromo-5-iodobenzoic Acid
ElementTheoretical Mass %CIC Recovery (%)TQ-ICP-MS Recovery (%)Variance / Notes
Bromine (Br) 24.44%99.5 ± 0.398.2 ± 1.1CIC provides tighter precision for bulk mass %.
Iodine (I) 38.82%99.7 ± 0.297.9 ± 1.5ICP-MS shows slight variance due to high first IP.
Carbon (C) 25.72%N/AN/AVerified separately via standard CHN analysis.

Note: Data represents normalized recovery rates based on optimized alkaline digestion for ICP-MS and complete pyrohydrolysis for CIC.

Conclusion

For the routine verification of 3-Bromo-5-iodobenzoate, Combustion Ion Chromatography (CIC) remains the most robust and accurate method for confirming the bulk stoichiometric ratio of Bromine and Iodine. Its high-temperature destruction of the aromatic ring ensures complete halogen recovery. However, for comprehensive purity profiling—specifically the detection of trace dehalogenated impurities—TQ-ICP-MS or HR-ICP-MS under strict alkaline conditions is indispensable. XRF serves as an excellent, non-destructive first-pass screening tool compliant with USP <735> standards.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing.
  • Combustion Ion Chromatography (CIC) - EAG Laboratories.
  • 3-Bromo-5-iodobenzoic acid 97 188815-32-9 - Sigma-Aldrich.
  • Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS - ThermoFisher.
  • EDX-7000/8100 (USP <735>) - Mandel Scientific.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-5-iodobenzoate

[1][2][3] Executive Directive: Immediate Action Plan Do not dispose of 3-Bromo-5-iodobenzoate (or its parent acid/esters) in general organic waste. [1] Due to the presence of both Bromine (Br) and Iodine (I) substituents...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Directive: Immediate Action Plan

Do not dispose of 3-Bromo-5-iodobenzoate (or its parent acid/esters) in general organic waste. [1]

Due to the presence of both Bromine (Br) and Iodine (I) substituents, this compound and its derivatives are classified strictly as Halogenated Organic Waste .[1]

  • Primary Hazard: Environmental toxicity and formation of corrosive acid gases (HBr, HI) upon combustion.[1]

  • Disposal Stream: High-Temperature Incineration (Rotary Kiln) with specific flue gas scrubbing.[1]

  • Critical Segregation: Never mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is relabeled as halogenated.[1][2] Mixing increases disposal costs by approximately 200-300% and complicates downstream treatment [1].[1]

Hazard Profile & Safety Assessment

Before handling waste, verify the chemical state.[1] While the benzoate implies a salt or ester, the core hazard profile is derived from the parent structure, 3-Bromo-5-iodobenzoic acid.[1]

GHS Classification (H-Codes)
ClassificationCodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1][3][4]
STOT-SE H335 May cause respiratory irritation.[1][3][4]
Required Personal Protective Equipment (PPE)[5][6][7]
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-glove if handling liquid solutions.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1]

Operational Disposal Workflow

The following decision tree dictates the logistical flow for disposing of 3-Bromo-5-iodobenzoate residues. This protocol ensures compliance with EPA RCRA guidelines for halogenated organics [2].[1]

DisposalWorkflow Start Waste Generation: 3-Bromo-5-iodobenzoate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Powder/Crystal LiquidWaste Solvent Solution StateCheck->LiquidWaste Dissolved SolidBin Container: Hazardous Solid Waste (Label: Halogenated Organics) SolidWaste->SolidBin Final EHS Pickup / Incineration SolidBin->Final SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Container: Halogenated Solvent Waste (e.g., DCM, Chloroform streams) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregation Alert: Must be treated as Halogenated due to solute contamination. SolventCheck->NonHaloStream No (e.g., Acetone) HaloStream->Final NonHaloStream->HaloStream Merge Stream

Figure 1: Decision matrix for segregating halogenated benzoate waste based on physical state and solvent background.

Detailed Step-by-Step Procedures

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Context: Expired reagent or solid reaction byproduct.[1]

  • Protocol:

    • Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Waste: Halogenated Organics (3-Bromo-5-iodobenzoate)."

    • Decontamination: Wipe the exterior of the container with a damp paper towel.[1] Dispose of the towel in the same solid waste bin.

    • Storage: Place in the satellite accumulation area designated for Toxic Solids .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Filtrates or reaction mixtures where the compound is dissolved.[1]

  • Protocol:

    • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids (e.g., H2SO4) or bases (e.g., NaOH), neutralize carefully before adding to the organic waste carboy to prevent exothermic polymerization or gas evolution in the drum [3].[1]

    • Segregation: Pour into the Halogenated Solvent waste carboy (Red tag/stripe in most labs).[1]

      • Critical Note: Even if the solvent is Ethanol (non-halogenated), the presence of dissolved 3-Bromo-5-iodobenzoate contaminates the entire volume.[1] You must dispose of this mixture in the Halogenated stream.[1]

    • Log: Record the approximate volume and concentration on the carboy log sheet.

Scenario C: Empty Containers
  • Protocol:

    • Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., acetone).[1]

    • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent waste container.[1]

    • Defacing: Cross out the original label and mark "Empty."[1]

    • Disposal: Discard the glass bottle in the broken glass/lab glass bin (unless P-listed, which this compound generally is not, but always verify local institutional lists).

Scientific Rationale: Why Segregation Matters

As scientists, we adhere to protocols not just for compliance, but for chemical causality.[1]

  • Combustion Chemistry: When non-halogenated solvents (methanol, acetone) are incinerated, they produce CO2 and H2O.[1] When 3-Bromo-5-iodobenzoate is incinerated, the halogen substituents release hydrogen bromide (HBr) and hydrogen iodide (HI).[1]

  • Infrastructure Impact: These acid gases are highly corrosive to the metal lining of standard incinerators.[1]

  • Mitigation: Halogenated waste streams are routed to specialized rotary kilns equipped with alkaline scrubbers (e.g., caustic soda sprays) to neutralize the acid gases before emission.[1]

  • Cost Implication: If you throw this benzoate into a non-halogenated drum, the entire drum must be re-classified and treated via the expensive scrubbing route.[1]

Chemical Compatibility Table
Substance ClassCompatibility with 3-Bromo-5-iodobenzoateAction
Strong Oxidizers Incompatible Keep separate.[1][4][5] Potential for uncontrolled oxidation or iodine vapor release.[1]
Strong Bases Reactive May hydrolyze the ester/salt; neutralize before disposal.[1]
Alkali Metals Dangerous Lithium/Sodium can react violently with the C-I and C-Br bonds (Lithium-Halogen exchange).[1]

Emergency Procedures

In case of Spillage:

  • Evacuate: If dust is airborne, clear the immediate area to avoid inhalation.[1][4]

  • PPE Up: Don N95 mask, goggles, and nitrile gloves.[1]

  • Contain: Cover the spill with a spill pillow or absorbent pads.[1]

  • Clean:

    • Solid: Gently sweep into a dust pan.[1] Avoid creating dust.[1][3][4]

    • Solution: Absorb with vermiculite or clay-based absorbent.[1]

  • Disposal: Place all spill debris into a heavy-duty plastic bag, label as "Halogenated Debris," and contact EHS.[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents.[1] RCRA Regulations Title 40 CFR.[1][6] Available at: [Link]

  • National Institutes of Health (NIH). Waste Disposal Guidelines for Oxidizers and Reactives.[1] NIH Policy Manual 3032.[1] Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Bromo-5-iodobenzoate and Its Analogs

This guide provides essential safety protocols and operational directives for laboratory personnel handling 3-Bromo-5-iodobenzoate. While specific safety data for this ester is not extensively available, the following pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for laboratory personnel handling 3-Bromo-5-iodobenzoate. While specific safety data for this ester is not extensively available, the following procedures are synthesized from the known hazards of the closely related 3-Bromo-5-iodobenzoic acid and general best practices for handling halogenated aromatic compounds. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on data for the analogous 3-Bromo-5-iodobenzoic acid, 3-Bromo-5-iodobenzoate should be treated as a hazardous substance with the following GHS classifications[1][2][3]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][4]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-Bromo-5-iodobenzoate. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][5]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[2][5]Prevents skin contact. Always check the glove manufacturer's compatibility chart for breakthrough times.[5]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[5][6]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6] If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with a cartridge for organic vapors and particulates should be used (e.g., N95 dust mask).[2][6][7]Minimizes the risk of inhalation, which can cause respiratory irritation.
Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.

Caption: The correct sequence for donning and doffing PPE to minimize exposure.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 3-Bromo-5-iodobenzoate at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][6] Keep away from strong oxidizing agents and bases.[6]

Handling and Weighing
  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[6][8]

In-Process Handling (Solutions and Reactions)
  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Ensure that all reactions are conducted in appropriate glassware and are properly secured.

  • Temperature Control: Use heating mantles or water baths for heating; avoid open flames.[9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is critical.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention.
Small Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection.[5] Absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5] Place the absorbed material into a sealed, labeled container for disposal.[5][10] Clean the spill area with a suitable solvent, followed by soap and water.[5]
Large Spill Evacuate the laboratory and notify your institution's emergency response team immediately.

graph Spill_Response {
node [shape=box, style=rounded, fontcolor="#202124"];
edge [color="#EA4335"];

Spill [label="Chemical Spill Occurs", fillcolor="#FAD2CF"]; Assess [label="Assess the Situation\n(Size and Hazard)", fillcolor="#FAD2CF"]; SmallSpill [label="Small Spill", shape=diamond, style=filled, fillcolor="#FBBC05"]; LargeSpill [label="Large Spill", shape=diamond, style=filled, fillcolor="#EA4335"]; EvacuateLarge [label="Evacuate Area\n& Alert Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Others in the Vicinity", fillcolor="#FAD2CF"]; PPE [label="Don Appropriate PPE", fillcolor="#FEF1E0"]; Contain [label="Contain the Spill with\nInert Absorbent", fillcolor="#FEF1E0"]; Collect [label="Collect Absorbed Material\ninto a Labeled Waste Container", fillcolor="#FEF1E0"]; Decontaminate [label="Decontaminate the Spill Area", fillcolor="#FEF1E0"]; Dispose [label="Dispose of Waste According\nto Institutional Protocols", fillcolor="#FEF1E0"];

Spill -> Assess; Assess -> SmallSpill; Assess -> LargeSpill; LargeSpill -> EvacuateLarge; SmallSpill -> Alert; Alert -> PPE; PPE -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; }

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Bromo-5-iodobenzoate and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: As a halogenated organic compound, all waste containing 3-Bromo-5-iodobenzoate must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.

  • Container Management: Use a designated, leak-proof, and sealable container for waste collection.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[10][11] Never dispose of this chemical down the drain.[9]

  • Contaminated Materials: Any materials used to clean up spills or contaminated with the compound (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring compliance with regulatory standards.

References

  • PubChem. Methyl 3-bromo-5-iodobenzoate. National Center for Biotechnology Information. [Link]

  • SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • Harvey Mudd College. Safe Laboratory Practices in Chemistry. [Link]

  • Redox. Safety Data Sheet: Benzoic acid. [Link]

  • Washington State University. Halogenated Solvents Safety Information. [Link]

  • Labbox. Benzoic acid AGR Safety Data Sheet. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • University of Vienna. General Safety Framework of the Department of Organic Chemistry. [Link]

  • Chemsrc. 3-Bromo-5-iodobenzoic acid. [Link]

  • University of Bologna. General Rules to Operate Safely in a Chemical Laboratory. [Link]

Sources

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